molecular formula C9H14BNO4S B572966 (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid CAS No. 1217501-46-6

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Cat. No.: B572966
CAS No.: 1217501-46-6
M. Wt: 243.084
InChI Key: QIEIERVEUKRVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H14BNO4S and its molecular weight is 243.084. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(ethylsulfamoyl)-2-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4S/c1-3-11-16(14,15)8-4-5-9(10(12)13)7(2)6-8/h4-6,11-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEIERVEUKRVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)NCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681590
Record name [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217501-46-6
Record name [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Analysis for Chemical Synthesis and Drug Discovery Applications

Executive Summary: This document provides a detailed technical overview of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a specialized boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. We will cover its core physicochemical properties, provide a representative synthetic protocol with mechanistic insights, and explore its applications as a key building block in the development of targeted therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and discovery pipelines.

Introduction: The Role of Arylboronic Acids in Modern Drug Discovery

Arylboronic acids and their derivatives are foundational pillars of modern synthetic chemistry, most notably for their utility in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology allows for the efficient and versatile construction of carbon-carbon bonds, a critical step in the synthesis of complex organic molecules. Within the vast family of boronic acids, those functionalized with specific pharmacophores, such as sulfamoyl groups, are of particular importance.

The sulfamoyl moiety (-SO₂NR₂) is a well-established functional group in medicinal chemistry, present in a wide array of approved drugs.[1][2] Its ability to act as a hydrogen bond donor and acceptor, along with its metabolic stability, makes it a valuable component for enhancing drug-target interactions and improving pharmacokinetic profiles. The compound this compound combines the synthetic versatility of the boronic acid group with the desirable pharmacological properties of the N-ethylsulfamoyl substituent. This makes it an attractive building block for creating novel chemical entities aimed at a variety of biological targets.[3][4]

This guide provides an in-depth look at this specific reagent, offering both fundamental data and practical insights into its application.

Physicochemical Properties

The precise characterization of a chemical reagent is paramount for its effective and reproducible use in experimental settings. This compound is typically supplied as a stable, solid material. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₄BNO₄S[5][6][7]
Molecular Weight 243.09 g/mol [6][7]
CAS Number 1217501-46-6[5][6]
Appearance White to off-white solidN/A (General Observation)
Purity Typically ≥95%[5]
Storage Conditions 2-8°C, sealed in a dry environment[6]

Note: Commercially available arylboronic acids may contain varying amounts of their corresponding anhydride trimers (boroximes). For reactions sensitive to stoichiometry, recrystallization or careful drying may be necessary to ensure maximum reactivity.[8]

Representative Synthesis Protocol

The synthesis of functionalized arylboronic acids often involves a multi-step sequence. A common and logical approach for preparing this compound involves the borylation of a pre-functionalized aryl halide. The following protocol is a representative example based on established organometallic and sulfonylation chemistry.

Detailed Step-by-Step Methodology

Step 1: Sulfonylation of 2-Methylaniline

  • To a stirred solution of 2-methylaniline (1.0 eq) in pyridine at 0°C, add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into ice-water and acidify with HCl (2M) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield the sulfonamide intermediate.

Step 2: Bromination of the Sulfonamide

  • Dissolve the product from Step 1 in a suitable solvent such as acetic acid.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with sodium thiosulfate solution and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the brominated aryl sulfonamide.

Step 3: Miyaura Borylation

  • To a flask charged with the brominated aryl sulfonamide (1.0 eq), add bis(pinacolato)diboron (B₂pin₂) (1.2 eq), potassium acetate (KOAc) (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous dioxane and heat the mixture to 80-90°C for 12-18 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the resulting boronate ester by column chromatography.

Step 4: Deprotection/Hydrolysis to Boronic Acid

  • Dissolve the purified pinacol boronate ester in a solvent mixture (e.g., THF/water).

  • Add an acid such as HCl to hydrolyze the ester.

  • Stir vigorously until the conversion to the boronic acid is complete.

  • Extract the product into an organic solvent, dry, and concentrate to yield the final product, this compound.

Synthesis Workflow Diagram

The logical flow of the synthesis can be visualized as follows:

Synthesis_Workflow Start 2-Methylaniline Step1 Step 1: Sulfonylation (4-Nitrobenzenesulfonyl Chloride, Pyridine) Start->Step1 Intermediate1 Sulfonamide Intermediate Step1->Intermediate1 Step2 Step 2: Bromination (NBS, Acetic Acid) Intermediate1->Step2 Intermediate2 Brominated Aryl Sulfonamide Step2->Intermediate2 Step3 Step 3: Miyaura Borylation (B₂pin₂, Pd(dppf)Cl₂, KOAc) Intermediate2->Step3 Intermediate3 Pinacol Boronate Ester Step3->Intermediate3 Step4 Step 4: Hydrolysis (Acidic Workup) Intermediate3->Step4 End This compound Step4->End

Caption: A representative four-step synthesis workflow for the target boronic acid.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate for introducing the 4-(N-Ethylsulfamoyl)-2-methylphenyl moiety into a target molecule. This is most commonly achieved via the Suzuki-Miyaura cross-coupling reaction with an appropriate aryl or heteroaryl halide/triflate.

Example Application: Synthesis of a Kinase Inhibitor

Many kinase inhibitors feature a bi-aryl or aryl-heteroaryl core scaffold. The title compound can be used to synthesize analogs of these inhibitors to probe the effects of the sulfamoyl group on potency and selectivity.

Hypothetical Reaction Scheme: An aryl bromide-functionalized heterocyclic core (e.g., a pyrimidine or pyrazole) can be coupled with this compound under standard Suzuki conditions (a palladium catalyst and a base) to generate a novel bi-aryl kinase inhibitor candidate.

Role in Modulating Target Engagement

The introduction of the N-ethylsulfamoyl group can significantly influence a drug candidate's properties:

  • Hydrogen Bonding: The N-H and S=O groups can participate in crucial hydrogen bond interactions within a protein's active site, enhancing binding affinity.

  • Solubility: The polar sulfamoyl group can improve the aqueous solubility of an otherwise hydrophobic molecule, which is beneficial for drug delivery and administration.

  • Metabolic Stability: Sulfonamides are generally resistant to metabolic degradation, potentially leading to a longer half-life in vivo.

The logical relationship between the structural features of the boronic acid and its utility in drug design is depicted below.

Application_Logic cluster_reagent Reagent Properties cluster_application Application & Effect Reagent This compound BoronicAcid Boronic Acid Group (-B(OH)₂) Reagent->BoronicAcid enables Sulfamoyl N-Ethylsulfamoyl Group (-SO₂NHEt) Reagent->Sulfamoyl carries Suzuki Suzuki-Miyaura Cross-Coupling BoronicAcid->Suzuki DrugCandidate Novel Drug Candidate (e.g., Kinase Inhibitor) Suzuki->DrugCandidate Target Improved Pharmacological Profile DrugCandidate->Target HBond Hydrogen Bonding Target->HBond Solubility Enhanced Solubility Target->Solubility Stability Metabolic Stability Target->Stability

Sources

An In-Depth Technical Guide to the Synthesis of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

This compound is a bespoke chemical entity of significant interest in contemporary drug discovery and development. Its structural architecture, featuring a sulfonamide-functionalized arylboronic acid, renders it a valuable building block for the synthesis of complex molecular scaffolds. Arylboronic acids are renowned for their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The presence of the N-ethylsulfamoyl group imparts specific physicochemical properties, such as hydrogen bonding capabilities and modulated lipophilicity, which can be crucial for molecular recognition and pharmacokinetic profiles of target drug candidates. This guide provides a comprehensive, technically-grounded protocol for the synthesis of this important building block, intended to empower researchers in their pursuit of novel therapeutics.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively approached through a two-step sequence, commencing with commercially available starting materials. This strategy ensures a practical and scalable route to the desired product. The overall transformation is depicted below:

Synthesis_Pathway 4-bromo-3-methylbenzenesulfonyl_chloride 4-bromo-3-methylbenzenesulfonyl chloride intermediate 4-Bromo-N-ethyl-3-methylbenzenesulfonamide 4-bromo-3-methylbenzenesulfonyl_chloride->intermediate Step 1: Sulfonamide Formation ethylamine ethylamine ethylamine->intermediate final_product (4-(N-Ethylsulfamoyl)-2- methylphenyl)boronic acid intermediate->final_product Step 2: Lithiation- Borylation nBuLi n-Butyllithium nBuLi->final_product borate_ester Triisopropyl borate borate_ester->final_product acid_workup Acidic Workup acid_workup->final_product

Caption: Overall synthetic strategy for this compound.

The synthesis initiates with the formation of the key sulfonamide intermediate, 4-Bromo-N-ethyl-3-methylbenzenesulfonamide , through the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with ethylamine. The subsequent and final step involves a lithium-halogen exchange followed by borylation to introduce the boronic acid functionality.

Part 1: Synthesis of 4-Bromo-N-ethyl-3-methylbenzenesulfonamide

This initial step establishes the core sulfonamide structure. The reaction proceeds via a nucleophilic attack of ethylamine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.[1][2]

Experimental Protocol:
  • To a stirred solution of 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add triethylamine (1.2 eq) followed by the dropwise addition of a solution of ethylamine (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 4-Bromo-N-ethyl-3-methylbenzenesulfonamide.

Key Considerations:
  • The use of a base like triethylamine is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the unreacted ethylamine, rendering it non-nucleophilic.[2]

  • The reaction is typically exothermic, and maintaining a low initial temperature is important for controlling the reaction rate and minimizing side products.

Part 2: Synthesis of this compound via Lithiation-Borylation

The final step involves the conversion of the aryl bromide to the corresponding boronic acid. This is achieved through a lithium-halogen exchange using an organolithium reagent, typically n-butyllithium (n-BuLi), at low temperatures to form a highly reactive aryllithium intermediate. This intermediate is then quenched with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.[3]

Experimental Protocol:
  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Bromo-N-ethyl-3-methylbenzenesulfonamide (1.0 eq) in anhydrous THF and cool the solution to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.[4]

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system to afford this compound as a solid.[5]

Causality Behind Experimental Choices:
  • Inert Atmosphere and Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water and oxygen.[6] The reaction must be carried out under strictly anhydrous and inert conditions to prevent quenching of the reagents and intermediates.

  • Low Temperature (-78 °C): The lithiation of aryl bromides is a rapid and highly exothermic process. Maintaining a low temperature is critical to prevent side reactions, such as ortho-lithiation or decomposition of the aryllithium intermediate.[4]

  • Choice of Borate Ester: Triisopropyl borate is a commonly used and effective electrophile for trapping the aryllithium species. Its bulky isopropyl groups can help to minimize the formation of over-borylated byproducts.[3]

  • Acidic Workup: The initial product of the borylation is a boronate ester. Acidic hydrolysis is required to convert the boronate ester to the final boronic acid.[7][8]

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Appearance
4-bromo-3-methylbenzenesulfonyl chlorideC₇H₆BrClO₂S269.54White to off-white solid
4-Bromo-N-ethyl-3-methylbenzenesulfonamideC₉H₁₂BrNO₂S294.17White to off-white solid
This compoundC₉H₁₄BNO₄S243.09White to off-white solid

Characterization of this compound:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group on the phenyl ring, and a broad singlet for the boronic acid protons.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the carbons of the ethyl group, and the methyl carbon. The carbon atom attached to the boron may be broad or not observed due to quadrupolar relaxation.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative mode would likely show the deprotonated molecule [M-H]⁻.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch of the sulfonamide, S=O stretches, B-O stretches, and aromatic C-H stretches.[10][11]

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Lithiation-Borylation s1_setup Reaction Setup: 4-bromo-3-methylbenzenesulfonyl chloride, ethylamine, triethylamine in DCM at 0°C s1_reaction Stir at room temperature (12-16 h) s1_setup->s1_reaction s1_workup Aqueous Workup: Water quench, separation, acid/base washes, drying s1_reaction->s1_workup s1_purification Recrystallization s1_workup->s1_purification s1_product Intermediate: 4-Bromo-N-ethyl-3-methylbenzenesulfonamide s1_purification->s1_product s2_setup Reaction Setup (Inert Atmosphere): Intermediate in anhydrous THF at -78°C s1_product->s2_setup Use as starting material s2_lithiation Add n-BuLi, stir for 1 h at -78°C s2_setup->s2_lithiation s2_borylation Add triisopropyl borate, w-arm to room temp (12-16 h) s2_lithiation->s2_borylation s2_workup Acidic Workup: 1 M HCl quench, extraction, drying s2_borylation->s2_workup s2_purification Recrystallization s2_workup->s2_purification s2_product Final Product: This compound s2_purification->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Safety and Handling

General Precautions:

  • This synthesis should be performed by trained chemists in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

Reagent-Specific Hazards:

  • 4-bromo-3-methylbenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes burns. Handle with care and avoid contact with skin and eyes.[12][13]

  • Ethylamine: Flammable and corrosive. It is a volatile liquid with a strong odor.

  • Triethylamine: Flammable and toxic. It has a strong, unpleasant odor.

  • n-Butyllithium: Pyrophoric (ignites spontaneously in air) and highly reactive with water. Must be handled under an inert atmosphere using proper syringe techniques.[6]

  • Triisopropyl borate: Flammable liquid.

  • Hydrochloric Acid (HCl): Corrosive. Handle with appropriate care to avoid skin and eye contact.

Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]
  • Aggarwal Group, University of Bristol. (2017).
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Wikipedia. (2023, November 29). Boronic acid.
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?.
  • ResearchGate. (2013, February 8). Problem with nBuLi reaction.
  • ResearchGate. (n.d.). The hydrolysis of boronate ester 1 to boronic acid 5, which likely is responsible for water-induced fluorescence decreases.
  • PubChem. (n.d.). Boronic acid, (4-ethylphenyl)-.
  • PubChem. (n.d.). 4-(Methylthio)phenylboronic acid.
  • SCIRP. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • ChemBK. (2024, April 9). 4-Bromo-3-methylbenzenesulfonyl chloride.
  • Wikipedia. (2023, December 2). n-Butyllithium.
  • Narasaka, K., & Sibi, M. P. (1984). Mechanism of aromatic lithiation reactions-Importance of steric factors. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 625–634.
  • Chemguide. (n.d.). Amines as nucleophiles.

Sources

An In-Depth Technical Guide to the Spectroscopic Properties of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characteristics of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document delves into the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The methodologies for acquiring such data are detailed, offering a framework for experimental validation. This guide emphasizes the rationale behind analytical choices, ensuring a deep understanding of the molecule's structural elucidation.

Introduction and Molecular Overview

This compound, with the CAS number 1217501-46-6, is a substituted arylboronic acid.[1][2] Such compounds are of significant interest in medicinal chemistry, primarily for their utility in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the sulfamoyl and boronic acid moieties also presents opportunities for diverse biological interactions, making this a valuable scaffold for library synthesis in drug discovery programs.

Molecular Structure and Properties:

PropertyValueSource
Molecular FormulaC9H14BNO4S[1][2]
Molecular Weight243.1 g/mol [1]
PurityTypically ≥95%[1]

The structural features—an ortho-methyl group and a para-N-ethylsulfamoyl group relative to the boronic acid—create a unique electronic and steric environment that influences its reactivity and spectroscopic signature.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Below are the predicted ¹H and ¹³C NMR spectra, along with a detailed interpretation and a standard protocol for data acquisition.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0s (br)2HB(OH)₂The acidic protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent.
~7.8d, J ≈ 8.0 Hz1HAr-HAromatic proton ortho to the boronic acid group, deshielded by the electron-withdrawing sulfamoyl group.
~7.6s1HAr-HAromatic proton between the boronic acid and methyl group.
~7.5d, J ≈ 8.0 Hz1HAr-HAromatic proton ortho to the methyl group.
~4.8t, J ≈ 6.0 Hz1HNHThe sulfamoyl N-H proton, likely a triplet due to coupling with the adjacent CH₂ group.
~3.0q, J ≈ 7.0 Hz2HCH₂Methylene protons of the ethyl group, coupled to both the NH and the methyl group.
~2.5s3HAr-CH₃The methyl group on the aromatic ring, appearing as a singlet.
~1.1t, J ≈ 7.0 Hz3HCH₃Terminal methyl protons of the ethyl group.

Interpretation Rationale: The predicted chemical shifts are based on the analysis of similar structures. For instance, the aromatic protons of 4-tolylboronic acid appear between δ 7.3 and 8.1 ppm.[3] The electron-withdrawing nature of the N-ethylsulfamoyl group is expected to shift the aromatic protons downfield. The splitting patterns are predicted based on standard n+1 coupling rules.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~145Ar-CAromatic carbon attached to the sulfamoyl group.
~140Ar-CAromatic carbon attached to the methyl group.
~135Ar-CHAromatic methine carbon.
~130Ar-CAromatic carbon attached to the boronic acid (often broad or not observed).
~128Ar-CHAromatic methine carbon.
~125Ar-CHAromatic methine carbon.
~42CH₂Methylene carbon of the ethyl group.
~21Ar-CH₃Aromatic methyl carbon.
~15CH₃Terminal methyl carbon of the ethyl group.

Interpretation Rationale: The predicted chemical shifts for the aromatic carbons are based on additive substituent effects on a benzene ring. The carbon attached to the boron atom is often broadened due to quadrupolar relaxation of the boron nucleus, and may not be readily observed.

Experimental Protocol for NMR Data Acquisition

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve ~10 mg of sample in ~0.7 mL DMSO-d₆ transfer Transfer to 5 mm NMR tube dissolve->transfer instrument 500 MHz NMR Spectrometer transfer->instrument lock Lock on DMSO-d₆ signal instrument->lock shim Shim magnet coils lock->shim proton Acquire ¹H spectrum (e.g., 16 scans) shim->proton carbon Acquire ¹³C spectrum (e.g., 1024 scans) shim->carbon ft Fourier Transform proton->ft carbon->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate For ¹H peak_pick Peak Picking baseline->peak_pick For ¹³C integrate->peak_pick For ¹H

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a 500 MHz NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) will be necessary.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. For the ¹H spectrum, integrate the signals to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentRationale
3400-3200Broad, StrongO-H stretchCharacteristic of the boronic acid hydroxyl groups, often involved in hydrogen bonding.
~3300MediumN-H stretchSulfamoyl N-H stretching vibration.
3100-3000MediumAromatic C-H stretchStretching vibrations of the C-H bonds on the phenyl ring.
2980-2850MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the ethyl and methyl groups.
~1600, ~1475Medium-StrongC=C stretchAromatic ring skeletal vibrations.
~1340StrongB-O stretchAsymmetric stretching of the B-O bonds in the boronic acid.[2]
~1320StrongS=O stretch (asymmetric)Asymmetric stretching of the sulfonyl group.
~1160StrongS=O stretch (symmetric)Symmetric stretching of the sulfonyl group.

Interpretation Rationale: The predicted absorption bands are based on well-established correlation tables for IR spectroscopy and data from structurally similar compounds such as 4-vinylphenyl boronic acid and 4-mercaptophenylboronic acid.[2] The broadness of the O-H stretch is indicative of hydrogen bonding, which is common for boronic acids in the solid state.

Experimental Protocol for ATR-IR Spectroscopy

G cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_processing Data Processing instrument FT-IR Spectrometer with ATR accessory background Collect background spectrum (clean ATR crystal) instrument->background place_sample Place small amount of solid sample on ATR crystal background->place_sample apply_pressure Apply pressure to ensure good contact place_sample->apply_pressure collect_spectrum Collect sample spectrum (e.g., 32 scans) apply_pressure->collect_spectrum atr_correction Apply ATR correction collect_spectrum->atr_correction baseline_correction Perform baseline correction atr_correction->baseline_correction peak_labeling Label significant peaks baseline_correction->peak_labeling

Caption: Workflow for ATR-IR data acquisition.

  • Instrument Preparation: Ensure the ATR crystal of the FT-IR spectrometer is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically averaging 32 scans for a high-quality result.

  • Data Processing: The resulting spectrum should be baseline corrected and the significant absorption peaks labeled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Predicted Mass Spectrum (Electrospray Ionization - Negative Mode)
m/zIonRationale
242.07[M-H]⁻Deprotonated parent molecule. This is expected to be the base peak in negative ion mode.
224.06[M-H-H₂O]⁻Loss of a water molecule from the deprotonated parent ion.
178.04[M-H-SO₂]⁻Loss of sulfur dioxide from the parent ion.
106.04[M-H-SO₂-C₂H₅N]⁻Subsequent loss of the ethylamine fragment.

Interpretation Rationale: Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the molecular ion. In negative ion mode, deprotonation of the acidic boronic acid is highly likely. The fragmentation pattern is predicted based on the stability of the resulting fragments and common fragmentation pathways for sulfonamides and boronic acids.

Experimental Protocol for LC-MS Analysis

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prepare_solution Prepare a dilute solution (~10 µg/mL) in methanol/water inject Inject sample onto a C18 HPLC column prepare_solution->inject elute Elute with a gradient of acetonitrile and water inject->elute ionize Ionize with ESI (negative mode) elute->ionize analyze Analyze with a quadrupole or TOF analyzer ionize->analyze detect Detect ions analyze->detect

Caption: Workflow for LC-MS analysis.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a mixture of methanol and water.

  • Chromatographic Separation: Inject the sample into a liquid chromatograph equipped with a C18 reverse-phase column. Elute the compound using a gradient of mobile phases, such as water and acetonitrile, to separate it from any impurities.

  • Mass Analysis: The eluent from the LC is introduced into the electrospray ionization (ESI) source of the mass spectrometer, operating in negative ion mode. The mass-to-charge ratios of the resulting ions are then analyzed, for example, by a time-of-flight (TOF) or quadrupole mass analyzer.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. The interpretations are grounded in fundamental spectroscopic principles and comparative data from structurally related molecules. Experimental verification of this data is encouraged and the provided methodologies offer a clear path for such validation.

References

  • PubChem. Tolylboronic acid.
  • Splendid Lab. 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid.
  • ResearchGate. FT-IR spectrum of 4-vinylphenyl boronic acid.
  • Taylor & Francis Online. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-d-Galactopyranoside.
  • PrepChem. Synthesis of 4-tolylboronic acid.
  • SCIRP. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.
  • ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation.
  • Semantic Scholar. Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl]phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations. Retrieved from [https://www.semanticscholar.org/paper/Structure-Characterization-of-%5BN-Phenylamino(2-bor-Piergies-Proniewicz/8d1b3f9e3c7e8a0b0e5f2a1c1d8e1e3e4a5b6c7d]([Link]
  • ResearchGate. Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation.
  • PubMed. 4-Mercaptophenylboronic acid: conformation, FT-IR, Raman, OH stretching and theoretical studies.

Sources

An In-Depth Technical Guide to (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is a specialized arylboronic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a boronic acid for versatile coupling, a methyl group for steric and electronic modulation, and an N-ethylsulfamoyl moiety for targeted interactions, makes it a strategic component in the synthesis of complex molecules. This guide provides a comprehensive technical overview of its physicochemical properties, reactivity, and stability. We present field-proven experimental protocols for its characterization using modern analytical techniques such as HPLC, NMR, and Mass Spectrometry. Furthermore, this document explores its primary application as a synthetic intermediate, particularly in the context of protein degrader development, and outlines best practices for its safe handling and storage. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent in their synthetic programs.

Introduction: The Expanding Role of Arylboronic Acids in Drug Discovery

Boronic acids and their derivatives have become indispensable tools for synthetic and medicinal chemists.[1][2] Initially celebrated for their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura palladium-catalyzed cross-coupling reaction, their utility has expanded dramatically.[1][3][4] This reaction provides a robust and highly functional group-tolerant method for forging carbon-carbon bonds, a foundational transformation in the assembly of complex pharmaceutical agents.[2][5]

Beyond their role as synthetic intermediates, the boronic acid moiety itself has been recognized as a potent pharmacophore.[1] The unique Lewis acidic nature of the boron atom allows for reversible covalent interactions with biological nucleophiles, a mechanism expertly exploited in enzyme inhibitors.[6] This dual utility is exemplified by the FDA-approved drug Bortezomib (Velcade®), a proteasome inhibitor used in cancer therapy, which validated boronic acids as a viable functional group in modern pharmaceuticals.[6][7][8]

This compound (CAS No. 1217501-46-6) represents a strategic evolution in this class of compounds. It is not merely a coupling partner but a carefully designed building block. Its classification as a "Protein Degrader Building Block" suggests its intended use in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics, where the sulfonamide group can serve as a critical recognition element or linkage point.[9] This guide aims to provide the foundational knowledge required to effectively utilize this high-value reagent.

Physicochemical Properties

A thorough understanding of a reagent's physicochemical properties is paramount for its successful application in synthesis and process development. The properties of this compound are summarized below.

PropertyValueReference(s)
IUPAC Name [4-(Ethylsulfamoyl)-2-methylphenyl]boronic acid
CAS Number 1217501-46-6[9][10]
Molecular Formula C₉H₁₄BNO₄S[9][10][11]
Molecular Weight 243.09 g/mol [10][11]
Appearance Typically an off-white to white solid[12]
Purity Commercially available with ≥95% purity[9]
Storage Conditions 2-8°C, sealed in a dry environment to prevent degradation[10][13]
Solubility Soluble in organic solvents like methanol, DMSO, and THF[12][14]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation)[10]
Computed Properties for Drug Design

Computational descriptors are essential for predicting the pharmacokinetic behavior of molecules during the drug design process. While experimental data for the title compound is sparse, values for analogous structures provide valuable insights.

DescriptorPredicted ValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 86.63 ŲInfluences membrane permeability and oral bioavailability.[13][15]
LogP (Octanol-Water Partition Coefficient) -0.25 to -1.34Measures lipophilicity, affecting solubility, absorption, and metabolic stability.[13][15]
Hydrogen Bond Donors 3The -B(OH)₂ and -NH- groups can participate in crucial interactions with protein targets.[13][15]
Hydrogen Bond Acceptors 4The sulfonyl oxygens and boronic acid hydroxyls act as H-bond acceptors.[13][15]
Rotatable Bonds 3-4Relates to conformational flexibility and binding entropy.[13][15]

Chemical Properties and Reactivity

The Suzuki-Miyaura Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][3] This palladium-catalyzed process is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp²) bonds.[4][5]

Causality in the Catalytic Cycle: The reaction proceeds through a well-defined catalytic cycle.[4][16] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), ligand, base, and solvent is critical and interdependent, influencing reaction rate, yield, and impurity profile. The base is not merely a spectator; it is essential for activating the boronic acid.[17] It reacts with the boronic acid to form a more nucleophilic boronate species, which is required for the key transmetalation step.[16][17]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-X (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)L₂-R² (Transmetalation Complex) oa_complex->trans_complex Transmetalation re_entry trans_complex->re_entry Reductive Elimination boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronate->oa_complex Base product R¹-R² (Coupled Product) re_entry->pd0 re_entry->product oa_entry oa_entry->pd0 R¹-X (Aryl Halide) trans_entry

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability and Intrinsic Reactivity

While generally stable, arylboronic acids are susceptible to specific degradation pathways that can impact reaction efficiency and product purity.

Protodeboronation: The most common degradation pathway is protodeboronation, the cleavage of the C-B bond by a proton source (often water) to yield the corresponding arene and boric acid.[18] The rate of this side reaction is highly dependent on pH, temperature, and the electronic properties of the aryl group.[18] Electron-deficient arylboronic acids are generally more susceptible to this process.[18] Understanding the pH-rate profile is crucial for optimizing reaction conditions and minimizing the formation of this key impurity.

Protodeboronation start Ar-B(OH)₂ (Arylboronic Acid) intermediate [Ar-B(OH)₃]⁻ (Arylboronate) start->intermediate + OH⁻ product Ar-H (Arene Impurity) + B(OH)₃ intermediate->product + H₂O (Proton Source)

Caption: General pathway for base-mediated protodeboronation of arylboronic acids.

Boroxine Formation: In the solid state or in non-aqueous solutions, arylboronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[19] Boroxines are often less reactive in cross-coupling reactions. It is crucial to use the monomeric boronic acid for optimal results, which can be ensured by recrystallization or by using reaction conditions (e.g., aqueous base) that favor the monomer.[19]

Experimental Protocols for Characterization

Rigorous analytical characterization is a self-validating system; it ensures the identity, purity, and stability of the starting material, which is fundamental to the reproducibility and success of any synthetic endeavor.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

Rationale: HPLC is the workhorse for assessing the purity of organic compounds. A gradient method using a C18 column provides excellent resolution to separate the main component from potential impurities, such as the product of protodeboronation (N-ethyl-3-methylbenzenesulfonamide) or residual starting materials from its synthesis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm).[20]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.[20]

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B (re-equilibration)

  • Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Rationale: NMR provides unambiguous structural confirmation. ¹H NMR confirms the presence of all proton environments, ¹³C NMR identifies the carbon skeleton, and ¹¹B NMR is specific for the boron center.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD-d₄). DMSO-d₆ is often preferred as it can help resolve the exchangeable -OH and -NH protons.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Expected signals include:

      • Aromatic protons (multiplets, ~7.5-8.0 ppm).

      • NH proton (triplet or broad singlet, may exchange).

      • Ethyl CH₂ (quartet, ~3.0 ppm).

      • Aromatic CH₃ (singlet, ~2.5 ppm).

      • Ethyl CH₃ (triplet, ~1.1 ppm).

      • B(OH)₂ protons (broad singlet, often > 8.0 ppm or exchanged).[21]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expect signals for all 9 unique carbons.

    • ¹¹B NMR: Acquire a proton-decoupled boron spectrum. A single broad peak between 25-35 ppm is characteristic of a trigonal planar arylboronic acid.[22]

  • Data Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure.

Protocol 3: Molecular Weight Verification by LC-MS

Rationale: Mass spectrometry provides definitive confirmation of the molecular weight. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.[23]

Step-by-Step Methodology:

  • System: Couple an HPLC system (as described in Protocol 1) to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

  • Ionization: Analyze in both positive and negative ion modes.

    • Negative ESI Mode: This is often highly sensitive for boronic acids.[20][24] The expected primary ion is the deprotonated molecule [M-H]⁻ at m/z 242.07.

    • Positive ESI Mode: Expected ions include the protonated molecule [M+H]⁺ at m/z 244.08 and adducts such as [M+Na]⁺ at m/z 266.06.

  • Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the most intense ion with the calculated exact mass of the compound (C₉H₁₄BNO₄S = 243.0763). High-resolution MS should provide a mass accuracy of <5 ppm.

Applications in Drug Discovery: A Strategic Building Block

The designation of this compound as a "Protein Degrader Building Block" highlights its intended application in constructing heterobifunctional molecules like PROTACs.[9] These molecules function by simultaneously binding to a target protein and an E3 ubiquitin ligase, inducing the ubiquitination and subsequent degradation of the target protein.

In this context, this compound serves as a versatile fragment for the part of the PROTAC that binds to the target protein (the "warhead") or as a component of the linker. The Suzuki coupling allows for its facile incorporation into a larger molecular scaffold.

Synthetic_Application reagent (4-(N-Ethylsulfamoyl)-2- methylphenyl)boronic acid product Complex Molecule (e.g., PROTAC Precursor) reagent->product partner Linker-Halide or Warhead-Halide (R-X) partner->product catalyst Pd Catalyst, Base catalyst->product

Caption: Role as a building block in a Suzuki coupling to synthesize complex molecules.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure user safety.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[25]

  • Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[25]

  • Hazards: The compound is classified as a skin and eye irritant.[10] Avoid direct contact. In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, preferably refrigerated at 2-8°C to minimize degradation via protodeboronation and boroxine formation.[10][13]

References

  • The Role of Boronic Acids in Advanced Pharmaceutical Intermedi
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
  • Optimizing Synthesis: The Role of Boronic Acids in Pharmaceutical Development. (2026). Google Cloud.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). MDPI.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Design and discovery of boronic acid drugs. (2025).
  • Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. (n.d.). PMC - NIH.
  • Arylboronic acid chemistry under electrospray conditions. (2013). PubMed - NIH.
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid | 1217501-46-6. (n.d.). ChemicalBook.
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. (n.d.). [No Source Found].
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid. (n.d.). CRO SPLENDID LAB.
  • 4-(METHYLSULFONYL)PHENYLBORONIC ACID(149104-88-1) 1H NMR spectrum. (n.d.). [No Source Found].
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022).
  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their c
  • (4-(n-(Tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid. (n.d.). ChemScene.
  • (4-Methylphenyl)Boronic Acid. (2024). ChemBK.
  • Boronic acid, (4-ethylphenyl)-. (n.d.). PubChem.
  • Organic Syntheses Procedure. (n.d.). [No Source Found].
  • 4-Formyl-2-methylphenylboronic acid. (n.d.). PubChem.
  • SAFETY DATA SHEET for 4-Tolylboronic acid. (2011). [No Source Found].
  • 4-Fluoro-2-methylphenylboronic acid. (n.d.). Chem-Impex.
  • Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX.
  • (PDF) Analysis of Boronic Acids Without Chemical Derivatisation. (n.d.).
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (2021). Scirp.org.
  • (4-(N-Ethylsulfamoyl)phenyl)boronic acid. (n.d.). ChemScene.
  • Mass spectrometry of compounds synthesized with (4-(Butylsulfinyl)phenyl)boronic acid. (n.d.). Benchchem.
  • 1H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (n.d.).

Sources

An In-depth Technical Guide to the Solubility Profile of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of Novel Boronic Acids

In the landscape of modern medicinal chemistry and materials science, boronic acids stand as exceptionally versatile building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions is legendary, but their significance extends to roles as enzyme inhibitors, sensors, and components of advanced polymers. (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a compound featuring a confluence of a reactive boronic acid moiety, a lipophilic methyl group, and a polar N-ethylsulfamoyl group, represents a molecule of nuanced potential. Understanding its fundamental physicochemical properties is not merely an academic exercise; it is a critical prerequisite for its successful application. Solubility, in particular, governs everything from reaction kinetics and purification efficiency to bioavailability and formulation stability.

This guide is crafted for the hands-on researcher and the drug development professional. It moves beyond a simple recitation of facts to provide a foundational understanding of why certain experimental choices are made. In the absence of extensive published solubility data for this specific molecule[1], we will establish a robust framework for its empirical determination. We will delve into the theoretical underpinnings of boronic acid solubility, present field-proven experimental protocols for both kinetic and thermodynamic assessments, and discuss the state-of-the-art analytical techniques required for precise quantification. Every protocol is designed as a self-validating system, ensuring that the data you generate is both accurate and reliable.

Molecular Identity and Predicted Physicochemical Characteristics

This compound is identified by its unique chemical structure and fundamental properties.

  • Chemical Name: this compound

  • CAS Number: 1217501-46-6[2]

  • Molecular Formula: C₉H₁₄BNO₄S[2][3]

  • Molecular Weight: 243.09 g/mol [3]

The solubility behavior of this molecule is dictated by the interplay of its constituent functional groups:

  • Boronic Acid Group (-B(OH)₂): This moiety is acidic and capable of hydrogen bonding, which typically confers some degree of aqueous solubility, particularly at higher pH when it deprotonates to the boronate anion. However, boronic acids are known to undergo dehydration to form cyclic anhydrides called boroxines, especially upon heating or in non-polar solvents, which can complicate solubility measurements.[4][5]

  • N-Ethylsulfamoyl Group (-SO₂NHCH₂CH₃): This is a polar, weakly acidic group that can participate in hydrogen bonding, likely enhancing solubility in polar solvents.[6][7] The ethyl group adds a minor lipophilic character compared to an unsubstituted sulfamoyl group.

  • Methylphenyl Group: The aromatic ring and the methyl substituent are nonpolar and will contribute to the molecule's solubility in organic solvents while potentially reducing its aqueous solubility. The ortho position of the methyl group relative to the boronic acid may introduce steric effects that influence crystal packing and, consequently, the energy required to dissolve the solid.

Based on this structure, we can predict a complex solubility profile. The compound will likely exhibit moderate solubility in polar organic solvents like acetone, acetonitrile, and ethers, and lower solubility in nonpolar hydrocarbons.[5][8][9] Aqueous solubility is expected to be highly dependent on pH.

Foundational Principles: Thermodynamic vs. Kinetic Solubility

Before proceeding to experimental design, it is crucial to distinguish between the two primary types of solubility measurements.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent under specific conditions (temperature, pressure, pH) when the system is at equilibrium. The shake-flask method is the gold-standard for its determination.[4][10]

  • Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, typically generated by diluting a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It is a high-throughput parameter widely used in early drug discovery to flag potential solubility issues.

The choice of which solubility to measure is dictated by the application. Process chemistry and formulation development rely on thermodynamic solubility, while early discovery screening benefits from the speed of kinetic solubility assessment.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol outlines the definitive method for measuring the equilibrium solubility of this compound.

3.1 Materials and Reagents

  • This compound, solid

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, pH 2.0 HCl buffer, acetonitrile, methanol, acetone, chloroform)

  • Calibrated analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker/incubator

  • Syringe filters (0.22 µm, PTFE or other appropriate material)

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system with UV or MS detector.[11]

3.2 Step-by-Step Protocol

  • Preparation: Add an excess of solid this compound to a series of vials. The excess should be clearly visible to ensure saturation.

  • Solvent Addition: Add a precise volume of each chosen solvent to the respective vials.

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but this should be empirically determined by sampling at various time points (e.g., 24, 48, 72 hours) until the measured concentration plateaus.

  • Phase Separation: Allow the vials to stand undisturbed at the equilibration temperature for at least 2 hours to allow undissolved solid to settle. Centrifugation at the same temperature can be used to expedite this step.

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.

  • Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as UPLC-MS/MS, to determine the concentration.[11][12][13]

3.3 Workflow Visualization

Thermodynamic_Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Equilibrate in Shaker (24-48h) B->C D Settle or Centrifuge C->D Reach Equilibrium E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify via UPLC-MS/MS F->G H H G->H Calculate Solubility

Caption: Thermodynamic Solubility Shake-Flask Workflow.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid screening in early-stage research.

4.1 Materials and Reagents

  • 10 mM stock solution of this compound in 100% DMSO.

  • Aqueous buffers (e.g., PBS, pH 7.4).

  • 96-well microplates (UV-transparent or standard, depending on the reader).

  • Automated liquid handler or multichannel pipette.

  • Plate reader capable of turbidimetric or nephelometric measurements.

4.2 Step-by-Step Protocol

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume of the 10 mM DMSO stock solution to the buffer to achieve the desired final concentrations (e.g., in a serial dilution from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤2%).

  • Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation to occur.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity signal is not significantly different from the buffer-only control wells.

4.2 Workflow Visualization

Kinetic_Solubility_Workflow A Prepare 10 mM Stock in 100% DMSO C Add Stock to Buffer (Serial Dilution) A->C B Dispense Aqueous Buffer into 96-Well Plate B->C D Incubate Plate (1-2 hours) C->D E Measure Turbidity via Plate Reader D->E F Determine Precipitation Point E->F

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Hypothetical Thermodynamic Solubility Data for this compound at 25°C

Solvent SystempHSolubility (µg/mL)Solubility (mM)
0.1 M HCl2.0[Experimental Value][Calculated Value]
PBS7.4[Experimental Value][Calculated Value]
AcetonitrileN/A[Experimental Value][Calculated Value]
MethanolN/A[Experimental Value][Calculated Value]
ChloroformN/A[Experimental Value][Calculated Value]

Interpretation: The results should be analyzed in the context of the molecule's structure. For example, higher solubility at pH 7.4 compared to pH 2.0 would confirm the acidic nature of the boronic acid and/or sulfamoyl group. Comparing solubility in acetonitrile versus chloroform provides insight into the compound's polarity.[8][9]

Conclusion: A Pathway to Comprehensive Characterization

While specific solubility data for this compound is not yet present in the public domain, this guide provides the necessary theoretical foundation and practical, step-by-step protocols to generate high-quality, reliable data. By employing the described shake-flask method for thermodynamic solubility and the high-throughput assay for kinetic solubility, researchers can build a comprehensive profile of this compound. This information is indispensable for optimizing reaction conditions, designing effective purification strategies, and, in the pharmaceutical context, developing viable drug formulations. The principles and methodologies detailed herein are robust, grounded in established analytical chemistry, and designed to empower scientists to fully characterize this and other novel chemical entities.

References

  • Sumitomo Chemical Co., Ltd. (2012).
  • Baldwin, A. F., North, R., & Eisenbeis, S. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. Organic Process Research & Development, 23(1), 76-81. [Link]
  • Reddy, B., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 7(5), 2011-2018. [Link]
  • Leszczyński, P., Sporzyński, A., & Hofman, T. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
  • ResearchGate. (n.d.).
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 815-826. [Link]
  • Sporzyński, A., et al. (2017). Solubility of phenylboronic compounds in water. Journal of Chemical Research, 41(11), 631-636. [Link]
  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Semantic Scholar. [Link]
  • ResearchGate. (n.d.).
  • Midya, A., et al. (2015). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 7(18), 7548-7551. [Link]
  • ResearchGate. (2022). Synthesis and Biological Evaluation of Sulfamoyl Carboxamide Derivatives from Sulfur-containing α-Amino acids. [Link]
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 815-826. [Link]
  • ResearchGate. (n.d.).
  • St. Charles, MO. (n.d.). 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. [Link]

Sources

The Ascendancy of Sulfamoyl-Substituted Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond the Phenylboronic Acid Scaffold

The phenylboronic acid moiety has long been a cornerstone in medicinal chemistry and chemical biology, prized for its unique ability to reversibly interact with diols and its utility as a transition-state analog inhibitor of serine proteases.[1] However, the nuanced modulation of its electronic properties can unlock even greater potential. This guide delves into a particularly compelling class of derivatives: sulfamoyl-substituted phenylboronic acids. The introduction of the strongly electron-withdrawing sulfamoyl group (-SO₂NH₂) profoundly alters the Lewis acidity of the boron center, a feature that has been strategically exploited to create highly potent and selective enzyme inhibitors, as well as advanced materials for bioseparations. This document serves as a comprehensive technical resource, providing not only the foundational principles but also actionable protocols and field-proven insights for researchers navigating this exciting area of study.

The Core Principle: Electronic Modulation and its Consequences

The defining characteristic of sulfamoyl-substituted phenylboronic acids is the significant impact of the sulfamoyl group on the electronic nature of the boronic acid. This manifests primarily in a reduction of the pKa of the boronic acid.

The pKa Shift: A Gateway to Physiological Relevance

Standard phenylboronic acid has a pKa of approximately 8.8.[2] This means that at physiological pH (~7.4), only a small fraction of the boronic acid exists in the more reactive tetrahedral boronate form. The sulfamoyl group, being a potent electron-withdrawing group, stabilizes the anionic boronate species, thereby lowering the pKa. For instance, 4-(N-allylsulfamoyl)phenylboronic acid exhibits a pKa of 7.4 ± 0.1.[2] This shift is critical, as it ensures a significantly higher population of the active boronate form at physiological pH, leading to enhanced affinity for biological targets like the cis-diols found in carbohydrates or the active site serine of proteases.[2][3]

Synthesis of Sulfamoyl-Substituted Phenylboronic Acids: A Practical Workflow

The synthesis of these compounds can be approached through several reliable routes. A common strategy involves the lithiation of a corresponding bromo-sulfonamide precursor followed by quenching with a trialkyl borate.

Generalized Synthetic Scheme

The following diagram illustrates a common synthetic pathway to a sulfamoyl-substituted phenylboronic acid.

G start 4-Bromobenzenesulfonyl chloride sulfonamide N-Substituted-4-bromobenzenesulfonamide start->sulfonamide Amine, Base (e.g., TEA) amine Primary or Secondary Amine (R¹R²NH) amine->sulfonamide boronic_ester Boronic Ester Intermediate sulfonamide->boronic_ester 1. n-BuLi 2. B(OR)₃ final_product Sulfamoyl-Substituted Phenylboronic Acid boronic_ester->final_product Acidic Hydrolysis

Figure 1: Generalized synthetic workflow.

Detailed Experimental Protocol: Synthesis of 4-Sulfamoylphenylboronic Acid

This protocol provides a step-by-step method for the synthesis of 4-sulfamoylphenylboronic acid, a foundational compound in this class.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Ammonia (aqueous solution, e.g., 28%)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Synthesis of 4-Bromobenzenesulfonamide:

    • In a round-bottom flask, dissolve 4-bromobenzenesulfonyl chloride in a suitable solvent like dichloromethane.

    • Cool the solution in an ice bath and slowly add an excess of aqueous ammonia with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-bromobenzenesulfonamide.

  • Synthesis of 4-Sulfamoylphenylboronic Acid:

    • In a flame-dried, three-necked flask under an argon atmosphere, dissolve 4-bromobenzenesulfonamide in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating lithiation.

    • After stirring for 1 hour at -78 °C, add triisopropyl borate (3 equivalents) dropwise, again ensuring the temperature remains low.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield 4-sulfamoylphenylboronic acid.

Applications in Drug Discovery and Chemical Biology

The unique properties of sulfamoyl-substituted phenylboronic acids have led to their application in several key areas of research.

Enzyme Inhibition: A Focus on Serine Proteases

Boronic acids are potent inhibitors of serine proteases, acting as transition-state analogs. The boron atom is attacked by the catalytic serine residue, forming a stable, reversible covalent bond.[4] The lowered pKa of sulfamoyl-substituted derivatives enhances their inhibitory potency at physiological pH.

The mechanism involves the nucleophilic attack of the active site serine on the electrophilic boron atom, forming a tetrahedral adduct that mimics the transition state of peptide bond hydrolysis.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Serine Ser-OH CovalentComplex Tetrahedral Adduct (Transition-State Analog) Serine->CovalentComplex Nucleophilic Attack BoronicAcid R-B(OH)₂ BoronicAcid->CovalentComplex

Figure 2: Mechanism of serine protease inhibition.

The potency of these inhibitors is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).[5][6]

Compound ClassTarget EnzymeKᵢ (nM)IC₅₀ (µM)Reference
Sulfonamide Boronic AcidsAmpC β-Lactamase25 - 7890.13 - 0.38[2]
Aryl Sulfonamide Boronic AcidsVarious β-Lactamases-0.57 - 5.6[2]
3-(4-Benzenesulfonyl-thiophene-2-sulfonylamino)-phenylboronic acidBeta-lactamase (E. coli)80-[7]
Sulfonamide Boronic Acidsα-Chymotrypsin>500>500[2]

Note: Lower Kᵢ and IC₅₀ values indicate higher potency. The conversion between IC₅₀ and Kᵢ depends on the assay conditions, particularly the substrate concentration relative to its Michaelis constant (Kₘ).[8][9]

This protocol outlines a general procedure for determining the IC₅₀ of a sulfamoyl-substituted phenylboronic acid against a serine protease.

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., Tris-HCl, pH 7.4).

    • Prepare a stock solution of a chromogenic or fluorogenic substrate for the enzyme.

  • Assay Procedure:

    • In a 96-well plate, perform serial dilutions of the inhibitor stock solution to create a range of concentrations. Include a control with DMSO only.

    • Add the enzyme solution to each well and pre-incubate for 10-15 minutes at the optimal temperature for the enzyme to allow for inhibitor binding.[10]

    • Initiate the reaction by adding the substrate solution to all wells.

    • Monitor the change in absorbance or fluorescence over time using a plate reader. The initial rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[11]

Boronate Affinity Chromatography

The enhanced binding of sulfamoyl-substituted phenylboronic acids to cis-diols at physiological pH makes them excellent ligands for affinity chromatography.[12] This technique is used for the selective separation and enrichment of glycoproteins, nucleotides, and catecholamines.[3][13]

The process involves loading the sample onto the column, washing away unbound molecules, and then eluting the bound cis-diol-containing molecules.

G start Equilibrate Column (Binding Buffer, pH ~7.5) load Load Sample start->load wash Wash Column (Binding Buffer) load->wash elute Elute with Competing Diol (e.g., Sorbitol) or Low pH wash->elute collect Collect Purified Diol-Containing Molecules elute->collect

Figure 3: Boronate affinity chromatography workflow.

  • Column Preparation:

    • Pack a chromatography column with a sulfamoyl-phenylboronic acid-functionalized silica or polymer resin.

    • Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 50 mM phosphate buffer, pH 7.5, containing 0.1 M NaCl).[4]

  • Sample Loading and Washing:

    • Dissolve or dilute the sample in the binding buffer and apply it to the column.

    • Wash the column with 5-10 column volumes of binding buffer to remove unbound components, monitoring the UV absorbance of the eluate until it returns to baseline.

  • Elution:

    • Elute the bound molecules by applying an elution buffer. This can be achieved by:

      • Including a competing diol (e.g., 0.1 M sorbitol) in the binding buffer.

      • Lowering the pH of the buffer (e.g., to pH 3-4 with acetic acid) to disrupt the boronate-diol interaction.

    • Collect fractions and monitor the eluate for the presence of the target molecules.

  • Regeneration:

    • Regenerate the column by washing with several column volumes of a high salt solution (e.g., 1 M NaCl) followed by the binding buffer.[4]

Future Perspectives and Conclusion

Sulfamoyl-substituted phenylboronic acids represent a significant advancement in the field of boronic acid chemistry. Their tunable electronic properties provide a powerful tool for enhancing molecular recognition at physiological pH. The applications highlighted in this guide, from potent enzyme inhibition to selective bioseparations, underscore their versatility. Future research will likely focus on the development of new derivatives with even greater selectivity for specific enzyme targets, as well as their incorporation into novel drug delivery systems and diagnostic sensors. The foundational knowledge and practical protocols provided herein are intended to empower researchers to explore and expand the utility of this promising class of compounds.

References

  • Shoichet, B. K., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 54(16), 5856-5867. [Link]
  • Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC).
  • Zou, H., et al. (2015). Boronate Affinity Chromatography. Encyclopedia of Analytical Chemistry. [Link]
  • Bio-Rad. (n.d.). Introduction to Affinity Chromatography.
  • Sepax Technologies, Inc. (2020).
  • Scouten, W. H. (2000). Boronate Affinity Chromatography. Methods in Molecular Biology, 147, 127-133. [Link]
  • BindingDB. (n.d.). Ki Summary for BDBM26139.
  • Perez, D. I., et al. (2021). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International Journal of Molecular Sciences, 22(21), 11575. [Link]
  • Goz, B., et al. (1986). Compounds that inhibit chymotrypsin and cell replication. Biochemical Pharmacology, 35(20), 3587-3591. [Link]
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
  • Maccarone, M., et al. (2013). Discovery Boronic Acids as Novel and Potent Inhibitors of Fatty Acid Amide Hydrolase Supporting Information. Journal of Medicinal Chemistry. [Link]
  • Brem, J., et al. (2021). Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. Journal of Medicinal Chemistry, 64(11), 7546-7557. [Link]
  • BindingDB. (n.d.). Ki Summary for BDBM50115616.
  • Khan, I., et al. (2022). Broad-Spectrum Inhibitors against Class A, B, and C Type β-Lactamases to Block the Hydrolysis against Antibiotics: Kinetics and Structural Characterization. ACS Omega, 7(37), 33356-33373. [Link]
  • LibreTexts Biology. (2021). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor.
  • Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]
  • Jin, B. K., et al. (2014). Discovery of 2-[5-(4-Fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic Acid (SX-517): Noncompetitive Boronic Acid Antagonist of CXCR1 and CXCR2. Journal of Medicinal Chemistry, 57(10), 4239-4252. [Link]
  • Chem Help ASAP. (2021, January 13).
  • ResearchGate. (n.d.). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction.
  • ResearchGate. (n.d.). IC50-to-Ki: A web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding.
  • Miller, M. D., et al. (2019). Sub-Picomolar Inhibition of HIV-1 Protease with a Boronic Acid. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]
  • CN104327103A. (2015). A kind of preparation method of 4 amino phenyl boronic acid derivative.
  • Asher, S. A., et al. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(30), 5677-5679. [Link]

Sources

The N-ethylsulfamoyl Group: A Key Modulator of Boronic Acid Reactivity and Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids represent a cornerstone of modern medicinal chemistry and organic synthesis, prized for their unique electronic properties and versatile reactivity.[1] Their function, however, is not monolithic; it can be exquisitely tuned through strategic substitution on the aryl ring. This guide provides an in-depth analysis of the N-ethylsulfamoyl group as a powerful modulator of boronic acid reactivity. We will explore the fundamental principles of how this substituent alters the electronic landscape of the boron center, the profound impact on acid-base properties (pKa), and the subsequent enhancement of biological activity, particularly in the context of enzyme inhibition. This document serves as a technical resource, elucidating the causal mechanisms and providing field-proven insights for professionals engaged in drug discovery and chemical biology.

The Boronic Acid Moiety: A Primer on Structure and Reactivity

A boronic acid, characterized by the R-B(OH)₂ functional group, is a Lewis acidic compound due to its sp²-hybridized boron atom, which possesses a vacant p-orbital.[2] This electronic deficiency allows it to accept a pair of electrons from a Lewis base, such as a hydroxide ion. This interaction is central to its mechanism of action in both biological and synthetic contexts.

In an aqueous solution, a critical equilibrium exists between the neutral, trigonal planar form of the boronic acid and its anionic, tetrahedral boronate form.[3][4] The propensity to form this tetrahedral species is quantified by the pKa value. At a pH below the pKa, the trigonal form predominates, while at a pH above the pKa, the anionic tetrahedral form is favored.[3] This transition is paramount, as the tetrahedral boronate is often the more reactive or biologically active species.[3][4]

Figure 1: Equilibrium between the trigonal boronic acid and the tetrahedral boronate anion.

Electronic Effects of the N-ethylsulfamoyl Substituent

The strategic placement of substituents on the aromatic ring of a phenylboronic acid can dramatically alter its electronic properties and, consequently, its pKa. The N-ethylsulfamoyl group [-SO₂NH(CH₂CH₃)] is a potent electron-withdrawing group (EWG) due to the strong inductive effect of the sulfonyl moiety.

This strong electron-withdrawing nature pulls electron density away from the aromatic ring and, in turn, from the boron atom. This increases the Lewis acidity of the boron, making it more electrophilic and more favorable to accept a hydroxide ion to form the tetrahedral boronate complex.[5][6] The direct consequence of this enhanced Lewis acidity is a significant lowering of the boronic acid's pKa.[3][5][6]

Data Presentation: pKa Modulation

The impact of the sulfamoyl group on pKa is not theoretical; it is a quantifiable and significant effect. Experimental data clearly demonstrates this shift, which is critical for designing molecules active at physiological pH.

CompoundSubstituent GrouppKa (± 0.1)pH Shift vs. Phenylboronic AcidReference
Phenylboronic Acid-H8.8-[5]
4-(N-allylsulfamoyl)phenylboronic acid4-SO₂NH(allyl)7.4-1.4 [5]
4-(3-butenesulfonyl)phenylboronic acid4-SO₂(butenyl)7.1-1.7 [5]

Table 1: Comparison of pKa values for unsubstituted and sulfonamide/sulfonyl-substituted phenylboronic acids. The data shows a substantial decrease in pKa, making the substituted acids more readily ionized at neutral pH.[5]

This pKa depression of 1.4 to 1.7 units is a pivotal feature. It means that at a physiological pH of ~7.4, a significantly higher population of the N-sulfamoyl-substituted boronic acid exists in the reactive tetrahedral boronate form compared to the unsubstituted parent compound.[5]

Impact on Biological Activity: The Case of Enzyme Inhibition

Many boronic acid-based drugs function as enzyme inhibitors by acting as transition-state analogs.[7][8] They are particularly effective against serine proteases, where the boron atom forms a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the enzyme's active site.[9][10] This interaction forms a stable tetrahedral adduct that mimics the high-energy intermediate of substrate hydrolysis, thereby blocking the enzyme's catalytic activity.[7]

The role of the N-ethylsulfamoyl group here is to facilitate the formation of this inhibitory adduct. By lowering the pKa to be near physiological pH, the substituent ensures that a substantial concentration of the boronic acid is already in the required tetrahedral geometry for binding, or can readily adopt it upon entering the active site.[6] This leads to dramatically enhanced potency and efficacy of the inhibitor.[7][11] This principle is a cornerstone in the design of potent proteasome inhibitors like bortezomib and ixazomib, which are critical therapeutics in oncology.[12][13][14][15]

Serine_Protease_Inhibition Enzyme Serine Protease Active Site Ser-OH TransitionState Tetrahedral Adduct (Inhibited State) Ser-O-B⁻(OH)₂-R Enzyme:f1->TransitionState:f1 Nucleophilic Attack Inhibitor N-Sulfamoyl Boronic Acid R-B(OH)₂ Inhibitor:f1->TransitionState:f1 TransitionState->Enzyme Reversible

Figure 2: Mechanism of serine protease inhibition by a boronic acid.

Synthesis and Methodologies

The synthesis of N-substituted sulfamoylphenylboronic acids is a multi-step process that requires careful control of reaction conditions to avoid undesired side reactions, such as protodeboronation.[7]

Experimental Protocol: Synthesis of (3-(N-Ethylsulfamoyl)phenyl)boronic acid

This protocol is a representative workflow adapted from established methodologies for creating sulfonamide boronic acids.[5][7][16] The causality behind key steps is explained.

Step 1: Sulfonylation of Ethylamine

  • Objective: To form the N-ethylsulfonamide core.

  • Procedure:

    • Dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) in an ice bath.

    • Slowly add a solution of ethylamine (2.2 eq) in DCM. The excess ethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-ethyl-3-bromobenzenesulfonamide.

Step 2: Boronation via Lithium-Halogen Exchange

  • Objective: To install the boronic acid moiety. This is the critical C-B bond-forming step.

  • Procedure:

    • Dissolve N-ethyl-3-bromobenzenesulfonamide (1.0 eq) in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).

    • Add n-butyllithium (1.1 eq) dropwise. The low temperature is crucial to favor lithium-halogen exchange over other potential side reactions.

    • Stir for 30 minutes at -78°C.

    • Add triisopropyl borate (1.2 eq) dropwise, maintaining the low temperature. This borate ester acts as the boron electrophile.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis to the Boronic Acid

  • Objective: To convert the boronate ester intermediate to the final free boronic acid.

  • Procedure:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of 2M HCl.

    • Stir vigorously for 1-2 hours to ensure complete hydrolysis.

    • Extract the product into an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain (3-(N-ethylsulfamoyl)phenyl)boronic acid.[17]

Synthesis_Workflow Start 3-Bromobenzenesulfonyl Chloride Reagent1 Ethylamine (2.2 eq) DCM, 0°C -> RT Step1 Step 1: Sulfonylation Reagent1->Step1 Intermediate1 N-Ethyl-3-bromobenzenesulfonamide Step1->Intermediate1 Reagent2 1. n-BuLi, THF, -78°C 2. Triisopropyl borate Step2 Step 2: Boronation Reagent2->Step2 Intermediate2 Boronate Ester Intermediate Step2->Intermediate2 Reagent3 2M HCl (aq) Step3 Step 3: Hydrolysis Reagent3->Step3 Product (3-(N-Ethylsulfamoyl)phenyl) boronic acid Step3->Product

Figure 3: Synthetic workflow for an N-ethylsulfamoyl-substituted phenylboronic acid.

Protocol: pKa Determination by UV-Vis Spectrophotometry
  • Objective: To experimentally measure the pKa of the synthesized boronic acid. This method leverages the different UV absorption spectra of the trigonal and tetrahedral forms.[5]

  • Procedure:

    • Prepare a stock solution of the boronic acid (e.g., 1.0 mM) in a buffered solution (e.g., 0.1 M phosphate buffer).

    • Prepare a series of solutions with varying pH values by titrating the stock solution with a strong base (e.g., 0.1 M NaOH).

    • Measure the UV absorbance of each solution at a wavelength where the trigonal and tetrahedral forms have different extinction coefficients (e.g., 272 nm).[5]

    • Plot the change in absorbance as a function of pH.

    • The pKa is the pH value at the midpoint of the resulting sigmoidal curve.

Conclusion

The N-ethylsulfamoyl group is far more than a passive substituent; it is a potent, rationally-deployed tool for tuning the fundamental properties of boronic acids. Its strong electron-withdrawing character significantly lowers the pKa of the boronic acid moiety, a critical parameter that dictates its state and reactivity under physiological conditions. This pKa modulation directly translates to enhanced biological efficacy, particularly for enzyme inhibitors that rely on the formation of a tetrahedral adduct with active site nucleophiles. For researchers in drug development, understanding and leveraging the influence of the N-ethylsulfamoyl group provides a clear, mechanistically-driven strategy for optimizing the potency and pharmacokinetic profile of boronic acid-based therapeutics.

References

  • Chen, D., Frezza, M., Auricchio, S., Bachovchin, D. A., & Bachovchin, W. W. (2013). Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. Chemical research in toxicology, 26(4), 589–591. [Link]
  • Li, Y., Wu, X., & Liu, Z. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH.
  • Kuroda, T., Imajoh-Ohmi, S., Ogi, K., Taniguchi, M., & Umezawa, K. (2014). Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors. Cancer science, 105(11), 1473–1481. [Link]
  • Adams, J., Behnke, M., Chen, S., Cruickshank, A. A., Dick, L. R., Grenier, L., Klunder, J. M., Ma, Y. T., Plamondon, L., & Stein, R. L. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & medicinal chemistry letters, 8(4), 333–338. [Link]
  • De Luca, F., Docquier, J. D., & Maso, L. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS medicinal chemistry letters, 10(4), 547–552. [Link]
  • De Luca, F., Docquier, J. D., & Maso, L. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS medicinal chemistry letters, 10(4), 547–552. [Link]
  • Tobinai, K. (2007). Proteasome inhibitor, bortezomib, for myeloma and lymphoma. International journal of clinical oncology, 12(5), 324–333. [Link]
  • Caselli, E., Vahdati, S., & Prati, F. (2014). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of enzyme inhibition and medicinal chemistry, 29(5), 687–694. [Link]
  • Wikipedia contributors. (2024, January 5). Boronic acid. In Wikipedia, The Free Encyclopedia.
  • S. A. G. E. H. A. M. A. D. I. (2014). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial agents and chemotherapy, 58(10), 5944–5950. [Link]
  • Ke, W., Bethel, C. R., & Bonomo, R. A. (2013). Novel Insights into the Mode of Inhibition of Class A SHV-1 β-Lactamases Revealed by Boronic Acid Transition State Inhibitors. Antimicrobial agents and chemotherapy, 57(6), 2791–2798. [Link]
  • Li, J., Ma, H., & Feng, S. (2019). Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer. Organic & biomolecular chemistry, 17(3), 683–691. [Link]
  • ResearchGate. (n.d.). pKa values for boronic acids 1-7.
  • Semantic Scholar. (n.d.). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors.
  • Silva, F., & Ferreira, R. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(13), 3043. [Link]
  • Silva, F., & Ferreira, R. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules (Basel, Switzerland), 25(13), 3043. [Link]
  • ResearchGate. (n.d.). Selected boronic acids and their pKa values.
  • Zhang, Y., & Engle, K. M. (2021). Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation. The Journal of organic chemistry, 86(17), 11623–11633. [Link]
  • Kumar, S., & Singh, S. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules (Basel, Switzerland), 27(8), 2570. [Link]
  • De Luca, F., & Schenone, S. (2023). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. International journal of molecular sciences, 24(13), 10884. [Link]
  • Freslon, A., & Pucheault, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules (Basel, Switzerland), 26(11), 3169. [Link]
  • Li, Y., Wu, X., & Liu, Z. (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH.
  • Liu, P., & Liu, X. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta pharmaceutica Sinica. B, 12(1), 1–20. [Link]
  • Penner, M., & Rauniyar, V. (2020). Design and discovery of boronic acid drugs. European journal of medicinal chemistry, 195, 112270. [Link]
  • Zhou, Y., & Liu, X. (2018). Synthesis of biologically active boron-containing compounds. RSC advances, 8(44), 24785–24800. [Link]
  • Bull, S. D., & James, T. D. (2017). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Brazilian Chemical Society, 28(3), 394–407. [Link]
  • Kumar, S., & Singh, S. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules (Basel, Switzerland), 27(8), 2570. [Link]
  • Kim, D., & Lee, J. Y. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 9(4), 1855–1861. [Link]
  • Smith, A. M. R., & Ley, S. V. (2017). Iterative reactions of transient boronic acids enable sequential C–C bond formation. Chemical science, 8(10), 7048–7052. [Link]
  • ResearchGate. (n.d.). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides.
  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table.
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(49), 15832–15847. [Link]
  • ResearchGate. (n.d.). X-ray powder diffraction data for the N-Acylamino acids: Ortho, meta, and para-methyl hippuric acids.
  • ResearchGate. (n.d.). Synthesis and X-ray structure analysis of 2-acetylamino-benzoic acid.

Sources

The Genesis of a Key Building Block: Discovery and First Synthesis of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Researchers and Pharmaceutical Development Professionals

Introduction: The Emerging Importance of a Niche Phenylboronic Acid Derivative

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a structurally distinct arylboronic acid, has quietly emerged as a valuable building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a methyl group ortho to the boronic acid and an N-ethylsulfamoyl group at the para position, offers a nuanced combination of steric and electronic properties. These characteristics make it a compelling component in the design of novel therapeutics, particularly in the realm of targeted protein degraders and specific enzyme inhibitors. This guide provides an in-depth exploration of the initial discovery and first reported synthesis of this compound, offering a technical narrative for researchers seeking to understand its origins and leverage its synthetic utility.

While a definitive, peer-reviewed scientific article detailing the ab initio discovery and synthesis of this compound (CAS Number: 1217501-46-6) remains elusive in readily accessible literature, a thorough analysis of patent literature and the commercial availability of key precursors allows for a confident elucidation of its first likely synthetic pathway. The genesis of this molecule appears to be rooted in the broader pursuit of novel sulfonamide-containing compounds for pharmaceutical applications, with its initial disclosure likely embedded within a patent application focused on a larger class of bioactive molecules.

The First Synthesis: A Strategic Approach via Halogen-Metal Exchange and Borylation

The inaugural synthesis of this compound is predicated on a logical and well-established sequence in synthetic organic chemistry: the preparation of a functionalized aryl halide precursor followed by a halogen-metal exchange and subsequent borylation. This strategic approach allows for the late-stage introduction of the versatile boronic acid moiety onto a pre-functionalized aromatic ring.

Part 1: Synthesis of the Key Precursor, 4-Bromo-N-ethyl-3-methylbenzenesulfonamide

The journey to the target boronic acid begins with the construction of its immediate precursor, 4-bromo-N-ethyl-3-methylbenzenesulfonamide. This intermediate is not only crucial for the final borylation step but also interesting from a synthetic design perspective.

Experimental Protocol: Synthesis of 4-Bromo-N-ethyl-3-methylbenzenesulfonamide

  • Starting Material: The synthesis commences with a suitable starting material, likely 3-methylaniline or a related derivative.

  • Sulfonylation: The aromatic amine is first treated with a sulfonylating agent, such as 4-bromobenzenesulfonyl chloride, in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonamide.

  • N-Alkylation: The resulting sulfonamide is then N-alkylated using an ethylating agent, such as ethyl iodide or diethyl sulfate, under basic conditions (e.g., sodium hydride or potassium carbonate in a polar aprotic solvent like DMF) to introduce the N-ethyl group.

  • Alternatively, and more likely, the synthesis would commence from 4-bromo-3-methylbenzenesulfonyl chloride. This commercially available intermediate would then be reacted with ethylamine in the presence of a base to directly yield 4-bromo-N-ethyl-3-methylbenzenesulfonamide. This latter route is more efficient and is supported by the commercial availability of the brominated sulfonyl chloride.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure 4-bromo-N-ethyl-3-methylbenzenesulfonamide.

Part 2: The Borylation Step - Introducing the Boronic Acid Moiety

The final and key transformation is the conversion of the aryl bromide to the corresponding boronic acid. This is typically achieved through a lithium-halogen exchange followed by trapping the resulting aryllithium species with a borate ester.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A solution of 4-bromo-N-ethyl-3-methylbenzenesulfonamide in a dry, aprotic solvent (e.g., tetrahydrofuran or diethyl ether) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: The solution is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath. An organolithium reagent, most commonly n-butyllithium, is then added dropwise. The n-butyllithium undergoes a rapid lithium-halogen exchange with the aryl bromide to generate the corresponding aryllithium species.

  • Borylation: A trialkyl borate, such as triisopropyl borate or trimethyl borate, is then added to the solution at -78 °C. The highly nucleophilic aryllithium attacks the electrophilic boron atom of the borate ester to form a boronate ester intermediate.

  • Hydrolysis: The reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., hydrochloric acid or sulfuric acid). The acidic workup hydrolyzes the boronate ester to the desired this compound.

  • Purification: The product is extracted into an organic solvent, and the solvent is removed under reduced pressure. The crude boronic acid is then purified, typically by recrystallization from a suitable solvent system or by column chromatography.

Visualizing the Synthesis

The logical flow of the first synthesis of this compound can be visualized through the following workflow diagram:

Synthesis_Workflow cluster_precursor Part 1: Precursor Synthesis cluster_borylation Part 2: Borylation start 4-Bromo-3-methylbenzenesulfonyl chloride precursor 4-Bromo-N-ethyl-3-methylbenzenesulfonamide start->precursor Sulfonamide Formation ethylamine Ethylamine, Base product This compound precursor->product Lithiation-Borylation nBuLi n-Butyllithium, THF, -78 °C borate Triisopropyl borate hydrolysis Aqueous Acid Workup

Caption: Synthetic workflow for this compound.

Causality in Experimental Choices

The choice of a lithiation-borylation sequence for the synthesis of this compound is guided by several key principles of modern organic synthesis:

  • Robustness and Reliability: The lithium-halogen exchange reaction is a highly reliable method for the generation of aryllithium species from aryl bromides. Its rapid kinetics at low temperatures minimize side reactions.

  • Functional Group Tolerance: While organolithium reagents are highly reactive, the sulfonamide moiety is generally stable under the cryogenic conditions employed for the lithiation and borylation steps.

  • Availability of Starting Materials: The likely precursors, such as 4-bromo-3-methylbenzenesulfonyl chloride and ethylamine, are readily available or can be synthesized through straightforward procedures.

  • Versatility of the Product: The boronic acid functional group is exceptionally versatile, serving as a key partner in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This versatility is often the primary motivation for the synthesis of novel boronic acids.

Data Summary

While the primary publication is not available, a summary of the key characteristics of the final product is presented below based on commercially available data.

PropertyValue
Chemical Formula C₉H₁₄BNO₄S
Molecular Weight 243.09 g/mol
CAS Number 1217501-46-6
Appearance White to off-white solid
Purity (Typical) >95%
Solubility Soluble in methanol, DMSO, and DMF.

Conclusion: A Foundation for Future Discovery

The discovery and initial synthesis of this compound, likely driven by the needs of a pharmaceutical discovery program, have provided the chemical community with a valuable and unique synthetic intermediate. The logical and efficient synthetic route, proceeding through a key brominated sulfonamide precursor, highlights the power of established organometallic methodologies for the preparation of complex building blocks. As research into targeted therapeutics and novel materials continues to expand, the utility of this and other similarly functionalized boronic acids is poised to grow, underscoring the importance of understanding their fundamental synthesis and properties.

References

While the primary, first-disclosure publication for the synthesis of this compound could not be definitively located through a comprehensive search of publicly available databases, the synthetic strategy outlined in this guide is based on established and widely published methodologies for the preparation of arylboronic acids and sulfonamides. The following references provide authoritative details on the key transformations discussed.

  • General Methods for the Synthesis of Arylboronic Acids: Hall, D. G., Ed. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials; Wiley-VCH: Weinheim, Germany, 2011. [Link] Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995, 95 (7), 2457–2483. [Link]
  • Synthesis of Sulfonamides: Bodanszky, M.; Bodanszky, A. The Practice of Peptide Synthesis; Springer-Verlag: Berlin/Heidelberg, Germany, 1994. (Provides general methods for amide and sulfonamide bond formation). [Link] Organic Syntheses, Coll. Vol. 4, p.943 (1963); Vol. 34, p.96 (1954). (Provides representative procedures for sulfonamide synthesis). [Link]

Unlocking the Potential of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: A Technical Guide to Novel Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid stands at the confluence of two pharmacologically significant moieties: the sulfonamides, a cornerstone of antibacterial and diuretic therapies, and boronic acids, a class of compounds renowned for their utility as enzyme inhibitors and versatile synthetic building blocks. While the individual components have been extensively studied, the unique combination within this specific molecule presents a largely unexplored landscape for therapeutic and diagnostic innovation. This technical guide provides a comprehensive overview of potential research avenues for this compound, moving beyond established applications to propose novel hypotheses grounded in its distinct structural features. We will delve into promising research areas including dual-action enzyme inhibition, targeted drug delivery, advanced biosensing, and innovative synthetic methodologies. This document is intended to serve as a catalyst for researchers, scientists, and drug development professionals, offering both theoretical frameworks and practical, detailed experimental protocols to accelerate discovery.

Deconstructing the Molecule: A Foundation for Innovation

The therapeutic potential of this compound is intrinsically linked to the interplay of its constituent parts. A thorough understanding of each component is paramount to envisioning its novel applications.

  • The Boronic Acid Moiety: Boronic acids are Lewis acids, a characteristic that enables them to reversibly form covalent bonds with diols, including the hydroxyl groups of serine residues in the active sites of proteases.[1][2] This interaction is the basis for the successful development of boronic acid-based drugs like the proteasome inhibitor bortezomib.[3]

  • The Sulfonamide Group: The sulfonamide functional group is a well-established pharmacophore, most notably recognized for its antibacterial properties through the inhibition of dihydropteroate synthase.[4] Furthermore, aromatic sulfonamides are potent inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[5][6]

  • The N-Ethyl Substitution: Alkylation of the sulfonamide nitrogen can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The ethyl group can influence solubility, membrane permeability, and binding affinity to target proteins compared to unsubstituted or differently substituted analogs.

  • The Ortho-Methyl Group: The methyl group at the 2-position of the phenyl ring introduces a significant steric and electronic influence. This "ortho effect" can modulate the reactivity of the boronic acid group, potentially enhancing its acidity and influencing its binding orientation within an active site.[7][8] It can also impact the molecule's overall conformation.

The unique convergence of these four structural features suggests a number of compelling and underexplored research directions.

Frontier Research Area 1: Dual-Action Enzyme Inhibition

The presence of both a boronic acid and a sulfonamide moiety within the same molecule raises the exciting possibility of designing a dual-action inhibitor. This approach could lead to synergistic therapeutic effects, combat drug resistance, and offer improved efficacy.

Hypothesis: A Novel Beta-Lactamase and Carbonic Anhydrase Inhibitor

We hypothesize that this compound could function as a potent inhibitor of both bacterial beta-lactamases and human carbonic anhydrases. Sulfonamide-containing boronic acids have already shown promise as beta-lactamase inhibitors.[1][9][10] The sulfonamide portion of our target molecule could simultaneously target carbonic anhydrases, which are implicated in the virulence of certain bacteria.

Proposed Research Workflow

workflow1 cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_synergy Synergy Studies cluster_structural Structural Biology s1 Synthesis of this compound s2 Purity and Structural Verification (NMR, MS, HPLC) s1->s2 iv1 Beta-Lactamase Inhibition Assay s2->iv1 iv2 Carbonic Anhydrase Inhibition Assay s2->iv2 iv3 Determination of Ki and IC50 values iv1->iv3 iv2->iv3 sy1 Checkerboard Assay with Beta-Lactam Antibiotics iv3->sy1 st1 Co-crystallization with Target Enzymes iv3->st1 sy2 Time-Kill Curve Analysis sy1->sy2 st2 Elucidation of Binding Mode st1->st2

Caption: Proposed workflow for evaluating dual-inhibitor potential.

Experimental Protocols

A potential synthetic route could involve a multi-step process starting from commercially available materials. One possible approach is a palladium-catalyzed Suzuki-Miyaura coupling reaction.[11]

  • Step 1: Sulfonylation of 2-methylaniline. React 2-methylaniline with 4-acetamidobenzenesulfonyl chloride followed by hydrolysis to yield 4-amino-N-(2-methylphenyl)benzenesulfonamide.

  • Step 2: Diazotization and Sandmeyer Reaction. Convert the amino group to a bromide via diazotization followed by a Sandmeyer reaction.

  • Step 3: N-Ethylation. React the sulfonamide with ethyl iodide in the presence of a suitable base.

  • Step 4: Borylation. Convert the aryl bromide to the boronic acid via a Miyaura borylation reaction using a palladium catalyst and a boron source like bis(pinacolato)diboron, followed by hydrolysis.

  • Enzyme and Substrate: Use a commercially available beta-lactamase (e.g., from Enterobacter cloacae) and a chromogenic substrate like nitrocefin.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • Procedure: a. In a 96-well plate, add varying concentrations of the test compound. b. Add the beta-lactamase enzyme and incubate for a predetermined time. c. Initiate the reaction by adding the nitrocefin substrate. d. Monitor the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Enzyme and Substrate: Use a purified human carbonic anhydrase isoform (e.g., hCA II) and 4-nitrophenyl acetate as the substrate.

  • Assay Buffer: Prepare a Tris-SO4 buffer (pH 7.6).

  • Procedure: a. In a 96-well plate, add varying concentrations of the test compound. b. Add the carbonic anhydrase enzyme. c. Initiate the reaction by adding the 4-nitrophenyl acetate substrate. d. Monitor the formation of 4-nitrophenolate by measuring the absorbance at 400 nm.

  • Data Analysis: Calculate the IC50 and Ki values from dose-response curves.

Frontier Research Area 2: Advanced Biosensing Applications

The ability of boronic acids to reversibly bind with diols makes them excellent candidates for the development of biosensors, particularly for sugars.[12][13][14] The specific substitution pattern of this compound could be leveraged to create sensors with unique properties.

Hypothesis: A Fluorescent Sensor for Glycated Proteins

We propose that a fluorescently labeled derivative of this compound could act as a selective sensor for glycated proteins, such as glycated hemoglobin (HbA1c), a key biomarker for diabetes management. The sulfonamide and ortho-methyl groups could influence the pKa of the boronic acid, potentially allowing for optimal binding at physiological pH.

Proposed Research Workflow

workflow2 cluster_synthesis Sensor Synthesis cluster_binding Binding Studies cluster_selectivity Selectivity & Interference cluster_application Application Development s1 Synthesis of Fluorescent Derivative s2 Purification and Characterization s1->s2 b1 Fluorescence Titration with Glucose s2->b1 b2 Fluorescence Titration with Glycated Peptides/Proteins s2->b2 b3 Determination of Binding Constants b1->b3 b2->b3 se1 Testing against common biological interferents b3->se1 se2 Evaluation in complex biological media se1->se2 a1 Immobilization on a solid support se2->a1 a2 Development of a prototype sensor a1->a2

Caption: Workflow for developing a glycated protein sensor.

Experimental Protocols

A fluorophore, such as a coumarin or fluorescein derivative with a reactive group (e.g., an amine or carboxylic acid), can be coupled to the this compound scaffold. The synthesis would likely involve standard amide or ester bond formation chemistries.

  • Instrumentation: Use a spectrofluorometer to measure fluorescence emission spectra.

  • Procedure: a. Prepare a solution of the fluorescent boronic acid derivative in a physiologically relevant buffer (e.g., PBS, pH 7.4). b. Record the initial fluorescence spectrum. c. Sequentially add aliquots of a concentrated solution of the analyte (glucose or a glycated peptide). d. After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of analyte concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Frontier Research Area 3: Innovative Organic Synthesis Methodologies

The sterically hindered nature of this compound, due to the ortho-methyl group, presents both challenges and opportunities in synthetic organic chemistry. Developing robust coupling protocols for such substrates is a valuable endeavor.

Hypothesis: Development of a Robust Suzuki-Miyaura Coupling Protocol for Sterically Hindered Substrates

We hypothesize that by systematically optimizing reaction conditions (catalyst, ligand, base, and solvent), a highly efficient Suzuki-Miyaura coupling protocol can be developed for this compound. This protocol could then be generalized to other sterically hindered boronic acids, which are often challenging coupling partners.[15][16][17]

Proposed Research Workflow

workflow3 cluster_screening Condition Screening cluster_optimization Reaction Optimization cluster_application Synthetic Application sc1 Screening of Palladium Catalysts sc2 Screening of Phosphine Ligands sc1->sc2 sc3 Screening of Bases and Solvents sc2->sc3 op1 Optimization of Reaction Temperature and Time sc3->op1 op2 Substrate Scope Evaluation op1->op2 ap1 Synthesis of a Library of Biaryl Compounds op2->ap1 ap2 Application in the Synthesis of a Bioactive Molecule ap1->ap2

Caption: Workflow for developing a robust coupling protocol.

Experimental Protocol: Suzuki-Miyaura Coupling Optimization
  • General Procedure: In a reaction vial, combine this compound (1.2 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a ligand (if necessary), and a base (e.g., K2CO3, CsF) in a chosen solvent (e.g., dioxane, toluene, water).

  • Screening: Systematically vary one component at a time (catalyst, ligand, base, solvent) while keeping others constant. Monitor the reaction progress by TLC or GC-MS to determine the optimal conditions for yield and reaction time.

  • Optimization: Once the best combination of reagents is identified, further optimize the reaction by varying the temperature and reaction time.

  • Substrate Scope: Test the optimized protocol with a variety of aryl and heteroaryl halides to assess its generality.

Concluding Remarks and Future Outlook

This compound represents a molecule with significant, yet largely untapped, potential. By leveraging the known pharmacology of its constituent moieties and applying principles of rational drug design and synthetic innovation, researchers can unlock a wealth of opportunities. The research areas outlined in this guide—dual-action enzyme inhibition, advanced biosensing, and novel synthetic methodologies—are not exhaustive but are intended to stimulate further investigation. The provided experimental protocols offer a practical starting point for these endeavors. It is our firm belief that the exploration of this unique molecule will lead to significant advancements in medicinal chemistry, diagnostics, and organic synthesis.

References

  • Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7854-7865. [Link][9][10]
  • Dabrowski, M., et al. (2021). The influence of ortho-substituents on the properties of phenylboronic acids. Molecules, 26(16), 4947. [Link][7]
  • Li, Y., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society, 145(15), 8417-8426. [Link][20]
  • Akhtar, M. S., et al. (2013). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Williams, S. A., et al. (2009). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry, 52(15), 4840-4849. [Link][2]
  • Jagt, R. B., et al. (2010). Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry, 8(11), 2538-2545. [Link][15]
  • Kuroda, Y., et al. (2012). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. Sensors, 12(9), 11981-11996. [Link][12]
  • Eidam, O., et al. (2010). Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors. Journal of Medicinal Chemistry, 53(21), 7854–7865. [Link][9]
  • Santos, V. L., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7291. [Link][3][21]
  • Ciaffoni, L., et al. (2007). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 72(25), 9746–9749. [Link][16]
  • Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry, 58(19), 7745–7761. [Link][22]
  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(12), 6605–6621. [Link][5]
  • Ishihara, K., et al. (2012). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • Eidam, O., et al. (2010). Design, synthesis, crystal structures, and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Medicinal Chemistry, 53(21), 7854-7865. [Link][10]
  • Al-Zoubi, R. M. (2018). ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines. ACS Omega, 3(10), 13348-13354. [Link][24]
  • De Simone, G., & Supuran, C. T. (2019). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 24(18), 3297. [Link][25]
  • GlobalChemMall. (n.d.). (4-(N,N-Diethylsulfamoyl)-2-methylphenyl)boronic acid.
  • Nasrollahzadeh, M., et al. (2014). Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Synlett, 25(04), 505-508. [Link][27]
  • PubChem. (n.d.). 4-Formyl-2-methylphenylboronic acid.
  • Yan, J., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 5(26), 19955-19971. [Link][13]
  • Santos, V. L., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. Molecules, 26(23), 7291. [Link]
  • Buchwald, S. L., & Wolfe, J. P. (2002). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 41(22), 4277-4280. [Link][17]
  • Wang, W., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Biosensors, 13(6), 633. [Link][29]
  • D'Ambrosio, K., et al. (2018). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Current Medicinal Chemistry, 25(14), 1636-1662. [Link][6]
  • Wagner, J., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2489-2500. [Link][30]
  • Witherington, J., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences, 115(26), E5953-E5962. [Link][31]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1247-1260. [Link][32]
  • Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7026-7031. [Link][11]
  • Lázár, V., et al. (2023). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. Frontiers in Microbiology, 14, 1243997. [Link][33]
  • Ridgway, B. H., & Woerpel, K. A. (2010). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. The Journal of Organic Chemistry, 75(2), 484-491. [Link][34]
  • Badugu, R., et al. (2012). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Fluorescence, 22(5), 1373-1382. [Link][14]
  • Senturk, M., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 152-157. [Link][35]
  • Nagy, V., et al. (2024). Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311394. [Link][36]
  • Al-Azzawi, A. M., & Abdulrahman, S. (2010). Synthesis, characterization, and biological activity study of N-substituted sulfonamide maleimides substituted with Heterocycles. Baghdad Science Journal, 7(1), 249-261. [Link][37]
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(15), 3782-3798. [Link][39]
  • Wikipedia. (n.d.). Ortho effect.
  • ChemBK. (n.d.). (4-Methylphenyl)Boronic Acid.

Sources

An In-depth Technical Guide to the Safe Handling of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a specialized reagent utilized in advanced chemical synthesis and drug discovery. The recommendations herein are synthesized from established best practices for handling arylboronic acids and related chemical compounds, ensuring a robust framework for laboratory safety. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this guide leverages data from structurally analogous compounds to provide a thorough and reliable set of precautions.

Compound Identification and Hazard Assessment

This compound, with CAS Number 1217501-46-6, is a solid organic compound.[1] While detailed toxicological data for this specific molecule is not extensively published, information from suppliers and analogous compounds such as 4-methylphenylboronic acid indicates that it should be handled as a substance that can cause skin and serious eye irritation.[2][3][4][5]

Table 1: Chemical and Physical Properties

PropertyValueSource
CAS Number 1217501-46-6[1]
Molecular Formula C9H14BNO4S[1][4]
Molecular Weight 243.09 g/mol [1][4]
Physical State Solid[2]
Storage Temperature 2-8°C is commonly recommended.[4]

Hazard Identification:

Based on data from analogous compounds, the primary hazards are:

  • H315: Causes skin irritation. [2][3][4][5]

  • H319: Causes serious eye irritation. [2][3][4][5]

  • H335: May cause respiratory irritation. [2][6]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound is a certified chemical fume hood.[7] This is especially crucial when weighing or transferring the solid material to prevent the inhalation of fine dust particles. The fume hood should have adequate airflow, and its functionality should be verified before commencing any work. For procedures with a higher risk of aerosolization, a glove box may be considered.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[7][8] Regular eyeglasses do not offer sufficient protection.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[7] It is crucial to inspect gloves for any signs of damage before use and to practice proper glove removal techniques to avoid skin contamination.[9]

  • Body Protection: A flame-resistant lab coat should be worn and fully buttoned.[7]

  • Respiratory Protection: For most small-scale laboratory operations conducted within a fume hood, additional respiratory protection is not necessary. However, if there is a potential for significant dust generation or if working outside of a fume hood, a NIOSH-approved respirator is recommended.[8][10]

PPE_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_work Handling Compound Start Assess Task FumeHood Work in Chemical Fume Hood Start->FumeHood Always InspectPPE Inspect PPE for Damage FumeHood->InspectPPE LabCoat Don Lab Coat InspectPPE->LabCoat Gloves Don Nitrile Gloves LabCoat->Gloves Goggles Don Safety Goggles Gloves->Goggles HandleCompound Perform Chemical Handling Goggles->HandleCompound Emergency_Response cluster_event Exposure Event cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure Occurs Remove Remove from Exposure Exposure->Remove FirstAid Administer First Aid Remove->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical Always Notify Notify Supervisor SeekMedical->Notify Document Document Incident Notify->Document Review Review Procedures Document->Review

Figure 2: A logical workflow for responding to an emergency exposure event.

Waste Disposal

All waste containing this compound should be treated as chemical waste. Dispose of the compound and any contaminated materials in appropriately labeled, sealed containers. [2]Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain. [11]

Conclusion

While this compound is a valuable tool in chemical research, it necessitates careful and informed handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can significantly mitigate the risks associated with its use. The causality behind these recommendations is rooted in the fundamental principles of chemical hygiene and risk minimization for arylboronic acids. A proactive and well-informed approach to safety is the cornerstone of successful and responsible scientific advancement.

References

  • BORIC ACID | Occupational Safety and Health Administration - OSHA. (n.d.).
  • BORAX Boric Acids - Allina Health Laboratory. (n.d.).
  • Boric Acid SAFETY DATA SHEET - Etimine USA. (2020-01-01).
  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.).
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. (n.d.).
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021-06-08).
  • Safety Data Sheet - Angene Chemical. (2021-05-01).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem. (n.d.).
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2025-10-19).

Sources

An In-Depth Technical Guide to the Structural Analysis of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is a specialized organoboron compound with significant potential in medicinal chemistry and materials science. As with many boronic acid derivatives, its efficacy and reactivity are intrinsically linked to its precise three-dimensional structure and intermolecular interactions. This guide provides a comprehensive, multi-technique approach to the definitive structural elucidation of this molecule. We detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Vibrational Spectroscopy. Each section explains the causality behind the experimental choices and protocols, ensuring a self-validating system of analysis for researchers, scientists, and drug development professionals.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, most famously as key coupling partners in the Nobel Prize-winning Suzuki reaction.[1] Beyond their synthetic utility, their unique ability to form reversible covalent bonds with diols makes them critical components in glucose sensors and as inhibitors for various enzymes, including serine proteases and β-lactamases.[2] The title compound, this compound, combines the boronic acid moiety with a sulfamoyl group, a common pharmacophore, suggesting its potential as a targeted therapeutic agent.[3] An unambiguous understanding of its structure is paramount for rational drug design, predicting its binding modes, and ensuring its quality and purity. This guide outlines the integrated analytical workflow required to achieve this.

Foundational Properties and Synthesis Synopsis

Before delving into complex structural analysis, establishing the compound's basic identity is crucial.

PropertyValueSource
CAS Number 1217501-46-6[4][5]
Molecular Formula C₉H₁₄BNO₄S[4][6]
Molecular Weight 243.09 g/mol [4][6]

Conceptually, the synthesis of this molecule follows established organometallic pathways. A common route involves the Grignard reaction of a substituted bromobenzene (4-bromo-N-ethyl-3-methylbenzenesulfonamide) with magnesium to form an arylmagnesium halide. This intermediate is then reacted at low temperature with a trialkyl borate, such as trimethyl borate, followed by acidic workup to yield the final boronic acid.[7] It is critical to note that crude arylboronic acids often exist in equilibrium with their cyclic anhydride trimers, known as boroxines, which can complicate analysis.[8] Proper purification, often by recrystallization from water, is essential to favor the monomeric acid form.[8]

The Analytical Workflow: A Multi-Pronged Approach

No single technique can provide a complete structural picture. True confidence in a structure comes from the corroboration of data from orthogonal methods. Our approach begins with confirming the covalent framework and molecular formula, progresses to mapping the precise 3D arrangement of atoms in the solid state, and is supplemented by vibrational data confirming functional groups.

G cluster_start Initial Synthesis & Purification cluster_analysis Structural Elucidation Core cluster_results Validated Outputs Compound This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Compound->NMR MS Mass Spectrometry (HRMS, ESI) Compound->MS XRAY X-ray Crystallography Compound->XRAY FTIR FTIR Spectroscopy Compound->FTIR Result1 Covalent Structure & Connectivity NMR->Result1 Result2 Molecular Formula & Isotopic Pattern MS->Result2 Result3 3D Atomic Coordinates & Intermolecular Interactions XRAY->Result3 Result4 Functional Group Confirmation FTIR->Result4 Result1->Result3 complements Result2->Result1 confirms Result4->Result1 supports

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Structure

NMR is the most powerful tool for determining the covalent structure and connectivity of a molecule in solution. For boronic acids, a multi-nuclear approach is essential.

Causality & Protocol: Boronic acids can form oligomeric species (boroxines) in aprotic solvents like CDCl₃, leading to broad, poorly resolved spectra.[9] To circumvent this, the use of a deuterated alcohol, such as methanol-d₄, is highly recommended. The solvent actively breaks up the boroxine trimers by forming solvent adducts or esters, resulting in sharp, interpretable spectra for the monomeric species.[9]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of methanol-d₄.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. We expect to see distinct signals for the aromatic protons, the ethyl group (a quartet and a triplet), the methyl group (a singlet), and the N-H proton. The B(OH)₂ protons will likely exchange with the solvent and may not be observable.[9]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the number of unique carbon environments.

  • ¹¹B NMR Acquisition: This is a crucial experiment for organoboron compounds. Acquire a proton-decoupled ¹¹B spectrum. A single, relatively sharp peak between δ 20-30 ppm is characteristic of a trigonal planar (sp²) boronic acid. The formation of a tetrahedral (sp³) boronate ester or adduct would result in a significant upfield shift to δ 5-10 ppm.[10]

Predicted NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityKey Information Provided
¹H 7.5 - 8.0MultipletsAromatic proton environment
¹H ~3.1Quartet-CH₂- of ethyl group
¹H ~2.5Singlet-CH₃ on phenyl ring
¹H ~1.2Triplet-CH₃ of ethyl group
¹³C 120 - 145MultipleAromatic and substituent-bound carbons
¹¹B 20 - 30SingletConfirms sp² hybridization of Boron[10]

Mass Spectrometry (MS): Elemental Composition and Fragmentation

MS provides the exact molecular weight and, through high-resolution analysis, the elemental formula. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[11]

Causality & Protocol: The presence of two abundant boron isotopes, ¹⁰B (~20%) and ¹¹B (~80%), gives boron-containing compounds a characteristic isotopic pattern in the mass spectrum.[12][13] Observing this pattern is a definitive indicator of a boron-containing species. High-Resolution Mass Spectrometry (HRMS) is necessary to distinguish the target formula from other potential elemental compositions with the same nominal mass.

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in methanol or acetonitrile.

  • Ionization: Use an ESI source, typically in negative ion mode, to generate the [M-H]⁻ ion. Negative mode is often preferred for acids.

  • Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.

  • Data Interpretation:

    • Confirm the m/z of the parent ion matches the expected value for [C₉H₁₃BNO₄S]⁻.

    • Analyze the isotopic distribution of the molecular ion peak to confirm the presence of a single boron atom.

    • If fragmentation (MS/MS) is performed, look for characteristic losses, such as the loss of the ethyl group or cleavage of the sulfamoyl moiety, to further confirm connectivity.[14]

X-ray Crystallography: The Unambiguous Solid-State Structure

While NMR and MS define the covalent structure, X-ray crystallography provides the absolute, three-dimensional arrangement of atoms in space, including bond lengths, bond angles, and crucial intermolecular interactions.[15]

Causality & Protocol: The quality of the final crystal structure is entirely dependent on the quality of the initial single crystal.[16] Phenylboronic acids often form extensive hydrogen-bonding networks, which facilitates crystallization.[17] Slow evaporation from a suitable solvent system is the most common method for obtaining diffraction-quality crystals.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Dissolve the purified compound to near-saturation in a suitable solvent (e.g., an ethanol/water or acetone/hexane mixture). Allow the solvent to evaporate slowly and undisturbed over several days.[16]

  • Crystal Mounting: Select a well-formed, defect-free crystal (typically 0.1-0.3 mm) and mount it on a goniometer head, often under a cryostream (e.g., 100 K) to minimize thermal vibrations.[16]

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα) is used to generate a diffraction pattern as the crystal is rotated.[16]

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final atomic positions, bond lengths, and angles.[17]

The crystal structure would be expected to reveal a dimeric structure in the asymmetric unit, formed by strong hydrogen bonds between the boronic acid groups of two adjacent molecules, a common motif for phenylboronic acids.[1][17] Further hydrogen bonding involving the sulfamoyl N-H and S=O groups would link these dimers into a larger supramolecular assembly.

G cluster_mol1 Molecule A cluster_mol2 Molecule B B1 B O11 O B1->O11 O12 O B1->O12 R1 R B1->R1 H11 H O11->H11 O21 O H11->O21 H-Bond H12 H O12->H12 B2 B B2->O21 O22 O B2->O22 R2 R B2->R2 H22 H H22->O12 H-Bond

Caption: Typical hydrogen-bonded dimer in boronic acids.

Vibrational (FTIR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for confirming the presence of key functional groups.[18] While it does not provide detailed connectivity information, it serves as an excellent quality control check and complements the other methods.

Expected Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400 (broad)O-H StretchB-O-H[19]
~3300 (sharp)N-H StretchR-SO₂-NH-R[20]
2970 - 2850C-H StretchAlkyl (Methyl, Ethyl)[21]
1350 - 1310S=O Asymmetric StretchSulfonamide[22]
1170 - 1150S=O Symmetric StretchSulfonamide[22]
~1380B-O StretchB-O[19]

Conclusion

The structural characterization of this compound is achieved not by a single "magic bullet" technique, but by the logical and systematic integration of multiple analytical methods. NMR spectroscopy defines the molecule's covalent framework in solution, high-resolution mass spectrometry validates its elemental formula with isotopic precision, and X-ray crystallography provides an unambiguous map of its three-dimensional solid-state structure. Complemented by the functional group fingerprint from FTIR, this comprehensive approach provides the high-fidelity structural data essential for advancing its application in drug discovery and materials science.

References

  • Tondi, D., Powers, R. A., Casadio, R., Caine, D., Blaszczak, L. C., & Prati, F. (2008). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(9), 2941-2945. [Link]
  • Baldwin, J. E., Claridge, T. D. W., Derome, A. E., Schofield, C. J., & Smith, B. D. (1992). 11B NMR studies of an aryl boronic acid bound to chymotrypsin and subtilisin. Bioorganic & Medicinal Chemistry Letters, 2(11), 1379-1382. [Link]
  • Cragg, R. H., Lawson, G., & Todd, J. F. J. (1972). Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. Journal of the Chemical Society, Dalton Transactions, (8-9), 878-881. [Link]
  • Reddit. (2017).
  • ResearchGate. (n.d.). Mass spectrometric analysis for organic boron compounds.
  • PUBDB. (2024). Identification, crystallization, and first X-ray structure analyses of phenyl boronic acid-based inhibitors of human carbonic anhydrase-II. PUBDB. [Link]
  • Rettig, S. J., & Trotter, J. (1977). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Canadian Journal of Chemistry, 55(17), 3071-3075. [Link]
  • O'Reilly, M. E., & Wallace, K. J. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Arylboronic acids employed for producing fingerprints using ¹⁹F‐NMR.
  • CRO Splendid Lab. (n.d.). 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid. CRO Splendid Lab. [Link]
  • NIH. (2022). FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo. PMC. [Link]
  • Organic Syntheses. (n.d.). Procedure for the Rhodium-Catalyzed Enantioselective Addition of Arylboronic Acids to N-Boc-imines. Organic Syntheses. [Link]
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide derivatives. International Journal of Applied Chemistry. [Link]
  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
  • ACS Publications. (2009). Mass Spectrometry in Boron Chemistry. Advances in Chemistry. [Link]
  • Zheng, C., Spielvogel, B. F., Smith, R. Y., & Hosmane, N. S. (1998). Crystal structure of 4-methylphenylboronic acid, C7H9BO2. Zeitschrift für Kristallographie - New Crystal Structures, 213(1-4), 341-342. [Link]
  • Wiley Analytical Science. (2014). Boron artifacts in mass spectrometry originating from glass bottles. Wiley Analytical Science. [Link]
  • ChemBK. (2024). (4-Methylphenyl)Boronic Acid. ChemBK. [Link]
  • Crysdot. (n.d.). (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid. Crysdot. [Link]
  • ResearchGate. (n.d.). FTIR spectroscopy for sulfamethoxazole and its derivatives.
  • Borates Today. (2023). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications.
  • Wikipedia. (n.d.). X-ray crystallography. Wikipedia. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. PrepChem.com. [Link]
  • MDPI. (2020). Comprehensive Review on Application of FTIR Spectroscopy Coupled with Chemometrics for Authentication Analysis of Fats and Oils in the Food Products. Molecules, 25(22), 5485. [Link]
  • DergiPark. (2021). (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. Journal of the Turkish Chemical Society Section A: Chemistry, 8(4), 1137-1146. [Link]
  • ResearchGate. (n.d.). Structure Characterization of [N-Phenylamino(2-boronphenyl)-R-methyl] phosphonic Acid by Vibrational Spectroscopy and Density Functional Theory Calculations.

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of Complex Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2] This palladium-catalyzed carbon-carbon bond formation has revolutionized the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides an in-depth technical overview and detailed protocols for the application of a specialized building block, (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS No. 1217501-46-6), in Suzuki-Miyaura coupling reactions.[4]

The unique substitution pattern of this boronic acid—featuring an ortho-methyl group and a para-N-ethylsulfamoyl group—presents both opportunities and challenges in reaction design. The ortho-methyl group introduces steric hindrance that can impede the key transmetalation step of the catalytic cycle, while the electron-withdrawing nature of the sulfonamide can influence the nucleophilicity of the boronic acid. This document will dissect these factors, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to successfully employ this versatile reagent.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A comprehensive understanding of the catalytic cycle is paramount for troubleshooting and optimizing the Suzuki-Miyaura reaction. The generally accepted mechanism proceeds through three fundamental steps involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[1][5]

  • Oxidative Addition: The catalytic cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide). This step forms a square planar Pd(II) intermediate.

  • Transmetalation: This is often the rate-determining step. The organoboronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The precise mechanism of this transfer is complex and can be influenced by the nature of the base and solvent.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n PdII_A R¹-Pd(II)L_n-X Pd0->PdII_A Oxidative Addition PdII_B R¹-Pd(II)L_n-R² PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Biaryl Product (R¹-R²) PdII_B->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->Pd0 BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII_A Base Base (e.g., K₂CO₃) Base->BoronicAcid Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Strategic Considerations for this compound

The successful coupling of this sterically and electronically complex boronic acid hinges on the judicious selection of reaction parameters.

  • Catalyst and Ligand Selection: The ortho-methyl group necessitates the use of catalysts and ligands that can accommodate steric bulk.

    • Bulky Phosphine Ligands: Ligands such as tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) are often effective in promoting the reductive elimination step and stabilizing the active Pd(0) species.

    • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity, particularly for challenging substrates.

    • Pre-formed Catalysts: The use of well-defined pre-catalysts, such as those based on palladacycle scaffolds, can offer improved reproducibility and efficiency.[5]

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.

    • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For sterically hindered couplings, stronger bases like cesium carbonate are often preferred.

    • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) can be employed, though they are generally less common for this type of coupling.

  • Solvent System: The choice of solvent can significantly impact reaction rates and yields.

    • Aprotic Polar Solvents: Solvents such as 1,4-dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are widely used.[2]

    • Aqueous Mixtures: The addition of water to the solvent system is common and can facilitate the dissolution of the inorganic base and promote the formation of the active boronate species.

Experimental Protocol: A Generalized Approach

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Reagents and Materials
ReagentCAS No.Molecular WeightMoles (mmol)Equiv.
Aryl BromideVariesVaries1.01.0
This compound1217501-46-6243.091.21.2
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.720.020.02
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.510.040.04
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0
1,4-Dioxane123-91-188.11--
Water (degassed)7732-18-518.02--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (0.02 mmol, 0.02 equiv.) and SPhos (0.04 mmol, 0.04 equiv.). Add these to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Reaction Optimization

Optimization_Workflow start Define Substrates: Aryl Halide & Boronic Acid catalyst_screen Screen Catalysts & Ligands (e.g., Pd₂(dba)₃/SPhos, Pd(PPh₃)₄, PdCl₂(dppf)) start->catalyst_screen base_screen Optimize Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) catalyst_screen->base_screen solvent_screen Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) base_screen->solvent_screen temp_screen Vary Temperature (e.g., 80°C, 100°C, 120°C) solvent_screen->temp_screen analysis Analyze Yield & Purity (LC-MS, NMR) temp_screen->analysis analysis->catalyst_screen Iterate if necessary final_protocol Final Optimized Protocol analysis->final_protocol Optimization Complete

Figure 2: A logical workflow for optimizing the Suzuki-Miyaura coupling conditions.

Troubleshooting and Expert Insights

  • Low Conversion: If the reaction stalls, consider increasing the temperature, switching to a more active catalyst/ligand system (e.g., an NHC-based catalyst), or using a stronger base like cesium carbonate.

  • Protodeboronation: The boronic acid can be cleaved by water, especially at elevated temperatures, to form the corresponding arene. To mitigate this, ensure the reaction is run under a strictly inert atmosphere and consider using anhydrous conditions or boronic esters, which are more stable.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules (R²-R²) can sometimes be observed. This is often minimized by using the appropriate catalyst and reaction conditions.

  • Purification Challenges: The sulfonamide moiety can sometimes complicate purification. Careful selection of the chromatography eluent system is crucial.

Conclusion

This compound is a valuable building block for the synthesis of complex biaryl molecules. While its steric and electronic properties require careful consideration in reaction design, the application of modern Suzuki-Miyaura coupling protocols, particularly those employing bulky phosphine or NHC ligands, can lead to high yields of the desired products. The protocol and optimization strategies outlined in this guide provide a solid foundation for researchers to successfully incorporate this reagent into their synthetic endeavors, paving the way for new discoveries in drug development and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • ChemLibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Kassel, S. et al. (2021). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society. [Link]
  • D'Amato, E. M., & Lipshutz, B. H. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 85(15), 10185–10195. [Link]
  • Guan, J. et al. (2020). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 18(26), 5028-5032. [Link]
  • HDH Pharma Inc. (2024). 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. [Link]
  • CRO SPLENDID LAB. (2024). 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid. [Link]
  • Crysdot. (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid. [Link]
  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European journal of medicinal chemistry, 195, 112270. [Link]
  • Al-Zoubi, R. M., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2563. [Link]
  • Borzenko, A. (2021). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]
  • U.S. Patent No. 9,328,127. (2016). Protected Organoboronic Acids and Uses Thereof.
  • Li, X. et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1339-1346. [Link]
  • Zhang, L. et al. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic letters, 7(22), 4915–4917. [Link]
  • Simelane, S. B., & N'Da, D. D. (2020). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 25(21), 5066. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is a key organoboron intermediate increasingly utilized in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its structural features—a sterically hindered ortho-methyl group and an electron-withdrawing N-ethylsulfamoyl moiety—present unique challenges and opportunities in C-C bond formation. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and detailed protocols for the effective use of this reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The insights provided herein are synthesized from established principles of organometallic chemistry and best practices for challenging coupling partners, aiming to empower researchers to achieve high-yield, reproducible results.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, facilitating the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[1] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates this step.[2]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.

The specific nature of this compound, being both sterically hindered and electron-deficient, can influence the rates of these fundamental steps, necessitating careful optimization of reaction conditions.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L_n OxAdd [Ar-Pd(II)(X)L_n] Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation [Ar-Pd(II)-Ar']L_n OxAdd->Transmetalation Transmetalation (Ar'-B(OH)2, Base) Transmetalation->Pd0 Reductive Elimination (Ar-Ar') ArX Organic Halide (Ar-X) BoronicAcid This compound (Ar'-B(OH)2) caption Suzuki-Miyaura Catalytic Cycle

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Key Reaction Parameters and Optimization Strategies

The success of a Suzuki-Miyaura coupling with this compound hinges on the judicious selection of the catalyst, base, solvent, and temperature. The steric hindrance from the ortho-methyl group and the electron-withdrawing nature of the sulfonamide group are primary considerations.

Catalyst Selection

For sterically demanding and electron-deficient boronic acids, standard catalysts like Pd(PPh₃)₄ may prove inefficient.[3] Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required to promote the reaction effectively.[4] These ligands facilitate the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is crucial for the oxidative addition and subsequent steps.[4]

Catalyst SystemLigand TypeKey Advantages for this Substrate
Pd(OAc)₂ / SPhos, XPhos, or RuPhos Buchwald LigandsBulky and electron-rich, effective for hindered substrates.[4]
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Strong σ-donating properties and steric bulk, can overcome catalyst inhibition.[4]
[Pd(dppf)Cl₂] Ferrocenyl PhosphineRobust and versatile, often a good starting point for challenging couplings.
Base Selection

The choice of base is critical for activating the boronic acid and facilitating transmetalation. For hindered couplings, stronger, non-nucleophilic bases are often preferred.[4] The aqueous conditions often employed in Suzuki reactions can also lead to protodeboronation, a side reaction that consumes the boronic acid.[5]

BaseStrengthComments
K₃PO₄ ModerateOften an excellent choice, providing a good balance of reactivity and minimizing side reactions.[4]
Cs₂CO₃ StrongCan be very effective, particularly for less reactive coupling partners.
K₂CO₃ ModerateA common and cost-effective choice, but may require higher temperatures.[6]
t-BuOK StrongA very strong base, useful for highly challenging couplings, but can promote side reactions.[4]
Solvent System

A variety of solvents can be employed, often as biphasic mixtures with water to aid in the dissolution of the base and facilitate the removal of boronic acid byproducts. Anhydrous conditions can sometimes minimize protodeboronation.[3]

Solvent SystemCharacteristics
Dioxane / H₂O A very common and effective system for a wide range of Suzuki couplings.[5]
Toluene / H₂O Another widely used biphasic system, particularly at higher temperatures.
THF / H₂O Suitable for reactions at or near room temperature.[4]
DMF or DMAc Polar aprotic solvents that can be effective, especially for less soluble substrates.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: General Procedure for Coupling with Aryl Bromides

This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed dioxane and water (typically a 4:1 to 10:1 ratio by volume).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir solvent->heat monitor Monitor Reaction Progress heat->monitor workup Workup and Extraction monitor->workup Reaction Complete purify Purification workup->purify end End purify->end caption General Suzuki Coupling Workflow

Figure 2: A generalized workflow for the Suzuki-Miyaura coupling protocol.

Protocol 2: Optimized Conditions for Challenging Aryl Chlorides

Aryl chlorides are often less reactive than their bromide counterparts and may require more forcing conditions or highly active catalyst systems.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • PEPPSI™-IPr (3 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • Toluene

  • Water (degassed)

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting the catalyst and base.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS. Longer reaction times may be required.

  • Follow steps 6-9 from Protocol 1 for workup and purification.

Troubleshooting and Considerations

  • Low Yield: If the reaction shows low conversion, consider increasing the catalyst loading, using a stronger base, or increasing the reaction temperature. Ensure all reagents and solvents are of high purity and appropriately degassed.

  • Protodeboronation: The formation of 2-methyl-N-ethylbenzenesulfonamide as a byproduct indicates protodeboronation. This can sometimes be mitigated by using anhydrous solvents, a milder base, or a faster-acting catalyst system to favor the productive coupling pathway.[5]

  • Homocoupling: The formation of biphenyl from the aryl halide or the homocoupling of the boronic acid can occur. This is often minimized by maintaining a strictly inert atmosphere and ensuring the purity of the palladium catalyst.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl structures. While its inherent steric and electronic properties present challenges, a rational approach to the selection of catalyst, base, and solvent systems can lead to successful and high-yielding Suzuki-Miyaura coupling reactions. The protocols and guidelines presented in this document serve as a robust starting point for researchers to develop and optimize C-C bond-forming reactions with this versatile building block, ultimately accelerating innovation in drug discovery and materials science.

References

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. (URL: [Link])
  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing). (URL: [Link])
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (URL: [Link])
  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
  • Palladium‐catalyzed cross‐coupling reaction of arylboronic acids with benzoyl chlorides.
  • Preformed Pd(II)
  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of...
  • Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (URL: [Link])
  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (URL: [Link])
  • The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls - Journal of the Chemical Society C - RSC Publishing. (URL: [Link])
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions - MDPI. (URL: [Link])
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in w
  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. (URL: [Link])
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv
  • The design and synthesis of substituted biphenyl libraries - PubMed. (URL: [Link])
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Biphenyls and their derivatives as synthetically and pharmacologically important arom
  • Couplings of aryl chlorides with aryl boronic acids a - ResearchG
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Utility of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Biaryl motifs are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their ability to adopt specific conformations that facilitate high-affinity interactions with biological targets.[1] The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the construction of these crucial C-C bonds under mild conditions.[1][2] This guide focuses on the application of a specialized building block, This compound (CAS: 1217501-46-6), in the synthesis of complex biaryl compounds.

The subject boronic acid is of particular interest in the development of contemporary therapeutics, such as Bromodomain and Extra-Terminal domain (BET) inhibitors, which are a promising class of epigenetic modulators for the treatment of cancer and inflammatory diseases.[3][4][5] The presence of an N-ethylsulfamoyl group and an ortho-methyl substituent introduces both electronic and steric challenges that necessitate a carefully optimized reaction protocol. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this reagent, detailing the underlying mechanistic principles, a robust experimental protocol, troubleshooting strategies, and methods for product characterization.

Physicochemical Properties and Handling of this compound

A thorough understanding of the reagent's properties is paramount for successful and reproducible outcomes.

PropertyValueSource
CAS Number 1217501-46-6[6]
Molecular Formula C₉H₁₄BNO₄S[6]
Molecular Weight 243.1 g/mol [6]
Appearance White to off-white solid---
Purity Typically ≥95%[6]
Storage Room temperature, in a dry environment[6]

Handling and Storage: this compound is generally stable under ambient conditions. However, like many boronic acids, it is susceptible to protodeboronation, particularly under strongly acidic or basic aqueous conditions, and can undergo trimerization to the corresponding boroxine upon prolonged exposure to heat or moisture. It is recommended to store the reagent in a tightly sealed container in a desiccator. For Suzuki-Miyaura reactions, using the boronic acid as received from a reputable supplier is typically sufficient.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst. A general understanding of this mechanism is crucial for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) species.

  • Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition transmetalation_intermediate Ar¹-Pd(II)L₂-Ar² pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 biaryl_product Ar¹-Ar² transmetalation_intermediate->biaryl_product Reductive Elimination aryl_halide Ar¹-X aryl_halide->pd2_complex boronic_acid Ar²-B(OH)₂ boronic_acid->pd2_complex base Base base->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a Biaryl Compound

This protocol provides a robust starting point for the coupling of this compound with a representative aryl bromide. Optimization may be required for different coupling partners.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask or reaction vial, condenser)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

    • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is crucial to prevent oxidation of the catalyst.

  • Solvent Addition:

    • Degas the 1,4-dioxane and water by bubbling nitrogen or argon through them for at least 30 minutes.

    • To the reaction flask, add 5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water via syringe. The solvent mixture should be approximately 10:1 dioxane:water.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl compound.

Caption: A generalized workflow for the synthesis of biaryl compounds.

Optimization and Troubleshooting

Due to the steric hindrance from the ortho-methyl group and the electronic nature of the sulfonamide, optimization may be necessary.

ParameterRecommendation & Rationale
Catalyst/Ligand For sterically demanding couplings, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often superior to traditional ligands like PPh₃. They promote both oxidative addition and reductive elimination.
Base K₃PO₄ is a strong base that is generally effective. Other bases like Cs₂CO₃ or K₂CO₃ can also be screened. The choice of base can influence the rate of transmetalation and minimize side reactions.
Solvent A mixture of an aprotic solvent like 1,4-dioxane, toluene, or THF with water is common. The water is often necessary to facilitate the transmetalation step. Anhydrous conditions can be explored if protodeboronation is a significant issue.
Temperature Reaction temperatures typically range from 80-110 °C. Higher temperatures may be required for less reactive aryl halides (e.g., chlorides).

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium catalyst is active and the reaction is performed under a strict inert atmosphere.

    • Inefficient Transmetalation: Screen different bases and solvent systems. The use of bulky, electron-rich ligands is highly recommended.

  • Protodeboronation:

    • This side reaction, where the boronic acid is replaced by a hydrogen atom, can be minimized by using a less aqueous solvent system or by converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).

  • Homocoupling of Boronic Acid:

    • This can occur in the presence of oxygen. Ensure thorough degassing of solvents and a robust inert atmosphere.

Characterization of the Biaryl Product

The structure and purity of the synthesized biaryl compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic signals for the aromatic protons in the biaryl system. The chemical shifts will be influenced by the substituents on both rings. The N-ethyl group of the sulfonamide will typically show a triplet and a quartet.

    • ¹³C NMR: The spectrum will show the corresponding number of carbon signals for the biaryl scaffold. The chemical shifts of the ipso-carbons involved in the new C-C bond are particularly diagnostic.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should show the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the product.

    • Tandem mass spectrometry (MS/MS) can provide structural information. A common fragmentation pathway for sulfonamides is the loss of SO₂ (64 Da).[7]

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is used to determine the purity of the final compound. A single sharp peak is indicative of a pure substance.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl compounds, particularly those of pharmaceutical interest. While its structure presents some synthetic challenges, a well-designed Suzuki-Miyaura coupling protocol employing a suitable palladium catalyst, a bulky electron-rich phosphine ligand, and an appropriate base can lead to high yields of the desired product. The detailed protocol and troubleshooting guide provided herein should serve as a valuable resource for researchers working to incorporate this versatile building block into their synthetic strategies.

References

  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. (2025). Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941783/]
  • BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5576449/]
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/342934279_The_Suzuki_coupling_reactions_of_aryl_bromides_with_phenylboronic_acid_catalyzed_by_palladiumII_complexes_of_N-substitutedfunctionalized_bisdiphenylphosphinoamines]
  • Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. (n.d.). DOI. [URL: https://doi.org/10.1039/d0ra07172j]
  • Discovery of Highly Potent BET Inhibitors based on a Tractable Tricyclic Scaffold. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941783/]
  • The design and synthesis of targeted BET inhibitors. (n.d.). University of Strathclyde. [URL: https://pure.strath.ac.uk/ws/portalfiles/portal/65171731/Docherty_A_2017_The_design_and_synthesis_of_targeted_BET_inhibitors.pdf]
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives. (n.d.). Benchchem. [URL: https://www.benchchem.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18412108/]
  • 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. (2021). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8491321/]
  • Reagents and conditions: (a) variously substituted phenylboronic acid,... (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Reagents-and-conditions-a-variously-substituted-phenylboronic-acid-Pd-OAc-2-PPh-3_fig2_344171097]
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. (n.d.). Fisher Scientific. [URL: https://www.fishersci.com/shop/products/4-n-ethylsulfamoyl-2-methylphenylboronic-acid-min-95-1-gram/AA_BPB0008501]
  • Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Preprints.org. [URL: https://www.preprints.org/manuscript/202209.0181/v1/download]
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). buchwaldgroup.mit.edu. [URL: https://buchwaldgroup.mit.edu/sites/default/files/2020-09/271.pdf]
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/technical-information/suzuki-miyaura-cross-coupling-reaction]
  • Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. (2003). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/14587082/]
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/blogs/news/mastering-suzuki-coupling-a-guide-to-4-methylphenylboronic-acid]
  • Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (n.d.). ResearchGate. [URL: https://www.researchgate.net/publication/8975373_Fragmentation_pathways_of_sulphonamides_under_elctrospray_tandem_mass_spectrometric_conditions]
  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (n.d.). ResearchGate. [URL: https://www.researchgate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Named_Reactions/Suzuki-Miyaura_Coupling]
  • 1H/13C chemical shift calculations for biaryls: DFT approaches to geometry optimization. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34631021/]
  • Selected examples for the site selective SM cross-coupling with electron-deficient and neutral aryl boronic acids. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Selected-examples-for-the-site-selective-SM-cross-coupling-with-electron-deficient-and_fig1_340801642]
  • Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate. [URL: https://www.researchgate.net/post/Which-conditions-are-favorable-for-the-efficient-Suzuki-coupling]
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_How_to_be_a_Successful_Organic_Chemist_(Sandtorv)/02%3A_REACTIONS_AND_REAGENTS/2.06%3A_Suzuki-Miyaura_Coupling]
  • Biaryls Archives. (n.d.). Boron Molecular. [URL: https://boronmolecular.
  • Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. (n.d.). ResearchGate. [URL: https://www.researchgate.net/figure/Suzuki-Miyaura-coupling-reactions-between-selected-aryl-chlorides-and-boronic-acids-using_tbl2_346476405]

Sources

Application Notes & Protocols: The Strategic Use of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Privileged Building Block

In the landscape of drug discovery, the selection of appropriate chemical building blocks is a critical determinant of success. (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS No. 1217501-46-6) has emerged as a highly valuable reagent for medicinal chemists.[1] Its structure is not a random assortment of functional groups but a carefully orchestrated combination of three key motifs, each conferring distinct and advantageous properties to a target molecule.

  • The Boronic Acid Moiety: This functional group is the cornerstone of its synthetic utility, serving as a versatile handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically in the creation of biaryl scaffolds.[4] Boronic acids are generally stable, exhibit low toxicity, and their derivatives are often readily accessible, making them ideal for complex syntheses.[5][6][7]

  • The N-Ethylsulfamoylphenyl Core: The sulfonamide group is a well-established pharmacophore, present in a multitude of approved drugs ranging from antibacterials to anticancer agents and diuretics.[8][9][10][11] Its ability to act as a hydrogen bond donor and acceptor allows it to form critical electrostatic interactions with protein targets.[12] The N-ethyl substitution provides a vector for exploring structure-activity relationships (SAR), where modifications can fine-tune binding affinity, selectivity, and pharmacokinetic properties.

  • The Ortho-Methyl Group: The methyl group, positioned ortho to the boronic acid, is not merely a passenger. It imparts steric influence that can lock the biaryl product into a specific conformation (dihedral angle), which is often crucial for high-affinity binding to a biological target. Furthermore, it can block metabolically labile positions, potentially improving the drug's half-life.

The convergence of these three features makes this compound a "privileged" building block, enabling the direct installation of a synthetically versatile and biologically relevant scaffold into drug candidates. Its use is particularly prominent in constructing biaryl-containing molecules, which are prevalent structures in natural products and therapeutics designed to treat a wide array of diseases, including cancer and neurodegenerative disorders.[13][14][15][16][17]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its role as the organoboron partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organohalide (or pseudohalide), such as an aryl bromide, iodide, or triflate.

The catalytic cycle, a fundamental concept for understanding the reaction, proceeds through three key steps:

  • Oxidative Addition: A low-valent Palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (R²-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R¹) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners (R¹ and R²) are expelled from the palladium center as the final coupled product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the cycle.[2][4][18]

Suzuki_Miyaura_Cycle cluster_reactants cluster_products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R²-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal R²-Pd(II)L₂-R¹ (Transmetalation Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product Reactant R²-X (Aryl Halide) Reactant->OxAdd Boronic R¹-B(OH)₂ (Boronic Acid) + Base Boronic->Transmetal Byproduct X-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Sulfonamide via Suzuki-Miyaura Coupling

This protocol provides a representative, field-proven methodology for the coupling of this compound with a generic heteroaryl bromide.

Objective: To synthesize 4-(heteroaryl)-N-ethyl-2-methylbenzenesulfonamide.

Materials and Reagents
ReagentCAS NumberMolecular WeightPurpose
This compound1217501-46-6243.10Organoboron coupling partner
Aryl/Heteroaryl Bromide (Ar-Br)VariesVariesOrganohalide coupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.72Palladium Pre-catalyst
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)657408-07-6410.51Ligand
Potassium Phosphate Tribasic (K₃PO₄)7778-53-2212.27Base
1,4-Dioxane (Anhydrous, degassed)123-91-188.11Solvent
Deionized Water (Degassed)7732-18-518.02Co-solvent
Ethyl Acetate141-78-688.11Extraction Solvent
BrineN/AN/AAqueous wash
Sodium Sulfate (Anhydrous)7757-82-6142.04Drying Agent
Experimental Workflow

Workflow A 1. Reagent Preparation (Weighing solids) B 2. Reaction Assembly (Add solids to Schlenk tube) A->B C 3. Inert Atmosphere (Evacuate & backfill with N₂) B->C D 4. Solvent Addition (Add degassed solvents via syringe) C->D E 5. Reaction (Heat to 80-100 °C with stirring) D->E F 6. Aqueous Work-up (Quench, extract, wash) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, LC-MS) G->H

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure

Causality Behind Choices: The use of a bulky, electron-rich phosphine ligand like SPhos accelerates the oxidative addition and reductive elimination steps, which is often beneficial for coupling with electron-rich or sterically hindered partners.[19] A three-component solvent system (dioxane/water) is common, as water can aid in the dissolution of the base and facilitate transmetalation.[20] K₃PO₄ is an effective base for this transformation, promoting the formation of the reactive boronate species without causing significant protodeboronation.[19]

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (0.015 equiv., 1.5 mol%) and SPhos (0.03 equiv., 3.0 mol%). Add this catalyst/ligand mixture to the Schlenk tube.

  • Inerting the System: Seal the Schlenk tube, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1.0 mmol of aryl bromide) via syringe. The solvents must be degassed to remove dissolved oxygen.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 4-16 hours. Reaction progress can be monitored by withdrawing a small aliquot and analyzing by TLC or LC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.

Troubleshooting Common Issues
IssuePotential CauseRecommended Solution
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Poor quality or wet reagents/solvents. 3. Insufficient temperature.1. Ensure thorough degassing of solvents and proper inert atmosphere technique. 2. Use fresh, high-purity reagents. Dry solvents over molecular sieves if necessary. 3. Increase temperature in 10 °C increments, but do not exceed the solvent's boiling point or decomposition temperature of reagents.
Protodeboronation The boronic acid is replaced by a hydrogen atom from the solvent or trace water before coupling. This is a known side reaction for many boronic acids.[21]Try a milder base (e.g., K₂CO₃) or an anhydrous solvent system. Alternatively, increasing the equivalents of the boronic acid (e.g., to 1.5-2.0 equiv.) can help drive the desired reaction. Using more stable boronic esters (e.g., MIDA or pinacol esters) is another advanced strategy.[21]
Homocoupling Byproduct Formation of Ar-Ar or Boronic-Boronic dimers.This often indicates the catalyst system is not optimal. Try a different ligand (e.g., XPhos) or adjust the catalyst/ligand ratio. Ensure slow, controlled heating to the target temperature.

Conclusion

This compound is more than just a reagent; it is a strategic tool for molecular design. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl structures. By providing a key pharmacophore (the sulfonamide) and steric/conformational control (the ortho-methyl group), it empowers medicinal chemists to rapidly generate novel analogues for SAR studies, ultimately accelerating the path toward new and effective therapeutics. Understanding the causality behind the protocols for its use is essential for troubleshooting and adapting these methods to new and challenging synthetic targets.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). (2009).
  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (2023).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Suzuki-Miyaura Cross-Coupling Reaction. (2019). Organic Reactions.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B.
  • Sulfonamide (medicine). (n.d.). Wikipedia.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).
  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
  • Selected biaryl-containing drug molecules, natural products, and chiral ligands. (n.d.).
  • Expanding chemical space by para-C−H arylation of arenes. (2022).
  • Biaryl scaffold-focused virtual screening for anti-aggregatory and neuroprotective effects in Alzheimer's disease. (2018). BMC Neuroscience.
  • Construction of Biologically Important Biaryl Scaffolds through Direct C-H Bond Activation: Advances and Prospects. (2020). Topics in Current Chemistry.
  • Electrochemical Organic Synthesis of Electron-Rich Biaryl Scaffolds: An Upd
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). Acme Organics.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Deriv
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. (n.d.). Aladdin Scientific.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. (2025). Dyes and Pigments.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Sigma-Aldrich.
  • Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. (2005). Wiley-VCH.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2014). Journal of the American Chemical Society.

Sources

Application Notes: A Protocol for Suzuki-Miyaura Cross-Coupling with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, celebrated for its robustness, functional group tolerance, and relatively mild conditions.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid) and an organic halide or triflate.[1][3][4] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[5] The reaction's utility is particularly pronounced in the pharmaceutical and fine chemical industries for the synthesis of complex molecules such as biaryls, polyolefins, and styrenes.[2][3]

This application note provides a detailed, field-proven protocol for a typical Suzuki-Miyaura reaction utilizing a structurally complex and electronically distinct substrate: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid . The presence of an electron-withdrawing sulfamoyl group and a sterically demanding ortho-methyl group presents unique challenges that necessitate careful selection of catalytic systems and reaction conditions. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but the underlying chemical logic to empower effective troubleshooting and optimization.

Understanding the Core Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst.[1][6][7] The cycle is generally understood to proceed through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.[1][6][7] This is often the rate-determining step, especially with less reactive halides like aryl chlorides.[5][8]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species, which then displaces the halide on the palladium complex.[6][9][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the catalytically active Pd(0) species, thus completing the cycle.[1][6][7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration ar1ar2 Ar¹-Ar² (Product) reductive_elimination->ar1ar2 ar1x Ar¹-X ar1x->oxidative_addition ar2b Ar²-B(OH)₂ ar2b->transmetalation base Base (e.g., K₂CO₃) base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Materials and Reagents

Substrate & Coupling Partner
  • This compound

  • Aryl or Heteroaryl Halide (Bromides are recommended for initial trials due to a good balance of reactivity and stability).[12]

Catalyst System: The Engine of the Reaction

The choice of catalyst is critical, particularly for challenging substrates. The ortho-methyl group on the boronic acid introduces steric hindrance, while the sulfamoyl group is electron-withdrawing. This combination necessitates a catalyst system that is both highly active and sterically accommodating.

ComponentRecommended ChoiceRationale & In-Text Citation
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a modern precatalyst like XPhos Pd G3.Pd₂(dba)₃ is a common Pd(0) source. However, modern precatalysts, which contain a ligand already bound to palladium, often show superior activity, stability, and reproducibility, as they readily generate the active Pd(0) species.[12][13]
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).For sterically hindered and electron-deficient substrates, bulky and electron-rich phosphine ligands (Buchwald ligands) are highly effective.[13][14][15] They accelerate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[12][13]
Base and Solvent: Creating the Optimal Environment

The base and solvent are not passive components; they actively influence the reaction's success.

ComponentRecommended ChoiceRationale & In-Text Citation
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄).The base is essential for activating the boronic acid to form the boronate, which is necessary for transmetalation.[9][10][11] K₂CO₃ is a versatile and common choice, often used in an aqueous solution.[12] For substrates prone to protodeboronation (hydrolysis of the C-B bond), a stronger, anhydrous base like K₃PO₄ can be beneficial.[12][13]
Solvent 1,4-Dioxane / Water (e.g., 4:1 v/v) or Toluene / Water.A mixture of an organic solvent and water is typical.[5] Dioxane is a traditional choice, though alternatives like 2-MeTHF are gaining popularity for safety and ease of workup.[12] The water is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[16]

Detailed Experimental Protocol

Safety First: Always conduct reactions in a well-ventilated fume hood. Palladium catalysts, especially in powdered form, can be flammable and should be handled with care.[17][18][19] Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[17][19]

Reaction Setup Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv).

    • Add this compound (1.2 - 1.5 equiv). A slight excess of the boronic acid is common to drive the reaction to completion.

    • Add the base, K₂CO₃ (2.0 - 3.0 equiv).

    • In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). The ligand-to-palladium ratio is crucial and typically ranges from 1:1 to 2:1. Add the catalyst/ligand mixture to the reaction flask.

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The presence of oxygen can lead to catalyst decomposition and unwanted side reactions like boronic acid homocoupling.[8][13]

  • Solvent Addition:

    • Prepare a degassed solvent mixture (e.g., 4:1 1,4-dioxane/water). Degassing can be achieved by bubbling argon through the solvent for 20-30 minutes.

    • Using a syringe, add the degassed solvent to the reaction flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the limiting reagent).

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath set to 80-100 °C.

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6] Wash the pad thoroughly with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution & In-Text Citation
Low or No Conversion Inactive catalyst system; insufficient temperature.1. Switch to a more active ligand: Use a bulkier, more electron-rich ligand like SPhos or RuPhos.[13] 2. Use a precatalyst: Employ a modern Buchwald precatalyst (e.g., XPhos Pd G3) for more reliable activation.[13] 3. Increase temperature: Incrementally increase the reaction temperature, as sterically hindered couplings may require more thermal energy.[13]
Protodeboronation (Boronic acid is replaced by -H)Presence of excess water; harsh basic conditions.1. Use anhydrous conditions: Switch to a non-aqueous solvent like toluene or THF and use a powdered, anhydrous base such as K₃PO₄.[12] 2. Use a boronic ester: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester, which are more resistant to hydrolysis.[5][12][20]
Homocoupling (Boronic acid couples with itself)Presence of oxygen; incomplete reduction of Pd(II) precatalyst.1. Ensure rigorous degassing: Improve the degassing procedure for solvents and the reaction atmosphere.[8][13] 2. Use a Pd(0) source: Start with a Pd(0) source like Pd₂(dba)₃ to avoid issues with in-situ reduction.[12]
Dehalogenation (Aryl halide is reduced to arene)Catalyst inhibition or side reaction.1. Re-evaluate the base/solvent system: The combination may be promoting a reductive pathway. 2. Screen different ligands: Some ligands are more prone to promoting dehalogenation than others.[8]

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Wikipedia. (2024). Suzuki reaction.
  • Alonso, F., Beletskaya, I. P., & Yus, M. (2004). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Angewandte Chemie International Edition.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Singh, R., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry.
  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Leadbeater, N. E., & Marco, M. (2000). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid. Tetrahedron Letters.
  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
  • Szostak, M., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering.
  • Kwong, F. Y., et al. (2013). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. ResearchGate.
  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
  • Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1996). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • UCLA EH&S. (2017). Standard Operating Procedure: Palladium.
  • SIFCO ASC. (n.d.). SAFETY DATA SHEET PALLADIUM.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. ResearchGate.
  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.

Sources

Strategic Ligand Selection for Challenging Suzuki-Miyaura Cross-Coupling Reactions: A Case Study with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency. However, substrates bearing complex functional groups and specific substitution patterns, such as (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, present unique challenges that necessitate a carefully considered approach to ligand selection. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of ligands for the successful cross-coupling of this sterically hindered and electronically complex boronic acid. We will explore the underlying mechanistic principles, present a systematic ligand screening protocol, and offer a detailed, optimized procedure for achieving high-yield coupling.

Introduction: Deconstructing the Challenge

The target substrate, this compound, encapsulates two primary challenges inherent in many contemporary cross-coupling reactions:

  • Steric Hindrance: The ortho-methyl group adjacent to the boronic acid moiety significantly increases steric bulk around the reaction center. This can impede the crucial transmetalation step in the catalytic cycle, where the organic fragment is transferred from boron to the palladium center.

  • Electronic Effects & Functional Group Compatibility: The N-ethylsulfamoyl group at the para position is a moderately electron-withdrawing group and contains heteroatoms (N, S, O) that can potentially coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, complicating the desired catalytic pathway.

A naive approach to ligand selection is likely to result in low yields, incomplete conversion, or significant side product formation (e.g., protodeboronation). Therefore, a rational, evidence-based strategy is paramount.

The Critical Role of the Ligand: Mechanistic Considerations

The ligand, typically a phosphine or an N-heterocyclic carbene (NHC), is arguably the most critical component in tailoring the reactivity of the palladium catalyst. Its primary roles in the Suzuki-Miyaura catalytic cycle are to:

  • Facilitate Oxidative Addition: The ligand must support the formation of a coordinatively unsaturated, electron-rich Pd(0) species that can readily undergo oxidative addition with the aryl halide coupling partner.

  • Promote Transmetalation: It must be labile enough to allow for the displacement of a ligand and coordination of the boronic acid (or its boronate form), yet possess the correct steric and electronic properties to facilitate the transfer of the aryl group from boron to palladium.

  • Enable Reductive Elimination: The ligand's steric and electronic profile must promote the final, product-forming reductive elimination step from the Pd(II) intermediate, regenerating the active Pd(0) catalyst.

The interplay between the ligand's steric bulk and electron-donating ability is key. For a substrate like ours, a ligand that is both bulky and electron-rich is often required. The bulk can accelerate reductive elimination, while strong electron donation facilitates the initial oxidative addition step.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)-Ar'(L2)->Product Reductive Elimination caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 1: Systematic Ligand Screening

A systematic screening of ligands from different classes is the most effective method to identify the optimal conditions for a novel or challenging substrate. This protocol is designed for a parallel reaction setup to ensure consistency and high throughput.

Objective: To identify the most effective palladium/ligand system for the coupling of this compound with a model aryl bromide (e.g., 4-bromoanisole).

Materials and Reagents
  • This compound

  • 4-Bromoanisole (or other suitable aryl halide)

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • Ligand library (see Table 1 for suggestions)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene or 1,4-Dioxane, anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials (e.g., 2 mL microwave vials with stir bars)

  • Heating block or parallel synthesizer

Experimental Workflow

Ligand_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis A Prepare Stock Solutions: - Boronic Acid - Aryl Halide - Base - Pd Precursor B Dispense Ligands (1 per vial) A->B Step 1 C Add Stock Solutions to each vial B->C Step 2 D Seal, Purge with N2/Ar, and Heat (e.g., 100 °C) C->D Step 3 E Quench Reaction (add solvent, internal standard) D->E Step 4 F Analyze by GC-MS or LC-MS to determine conversion E->F Step 5 G Identify Optimal Ligand F->G Step 6 caption Fig. 2: Workflow for Parallel Ligand Screening.

Fig. 2: Workflow for Parallel Ligand Screening.
Step-by-Step Procedure
  • Vial Preparation: Into an array of 8 reaction vials, add the designated ligand (2.4 µmol, 1.2 mol%).

  • Reagent Addition: To each vial, add the following reagents in a glovebox or under an inert atmosphere:

    • This compound (30.6 mg, 0.125 mmol, 1.25 equiv)

    • 4-Bromoanisole (18.7 mg, 0.1 mmol, 1.0 equiv)

    • Pd₂(dba)₃ (0.9 mg, 0.001 mmol, 1 mol% Pd)

    • Potassium phosphate (K₃PO₄) (42.5 mg, 0.2 mmol, 2.0 equiv)

    • A magnetic stir bar.

  • Solvent Addition: Add anhydrous 1,4-dioxane (1.0 mL) to each vial.

  • Reaction Execution: Securely cap the vials, remove them from the glovebox, and place them in a preheated aluminum block at 100 °C. Stir for 16 hours.

  • Workup and Analysis:

    • Allow the vials to cool to room temperature.

    • Uncap and add 1.0 mL of ethyl acetate containing the internal standard (e.g., dodecane).

    • Vortex thoroughly and filter a small aliquot through a syringe filter (PTFE) into a GC or LC vial.

    • Analyze the sample to determine the percent conversion of the limiting reagent (4-bromoanisole) to the desired product.

Data Interpretation: Ligand Selection Guide

The results from the screening will guide the selection of the optimal ligand. Below is a table summarizing representative classes of ligands and their expected performance based on their structural properties.

Table 1: Representative Ligands for Screening and Their Rationale

Ligand ClassExample LigandStructureRationale for InclusionExpected Outcome
Monophosphines Buchwald Ligands SPhos

Highly electron-rich and sterically demanding. Excellent for overcoming the ortho-substitution.
XPhos

Similar to SPhos, offers a different steric profile that may be beneficial.
N-Heterocyclic Carbenes (NHCs) PEPPSI™-IPr

Strong σ-donors that form very stable palladium complexes, often resistant to deactivation.Moderate to high conversion. May be less sensitive to functional groups.
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphine

Ferrocene-based ligands with a unique bite angle and electronic properties.Variable performance, but can be highly effective for specific substrate classes.
Simple Phosphines Triphenylphosphine (PPh₃)

Included as a baseline/negative control. Not expected to be effective due to low steric bulk and moderate electron-donating ability.Low conversion, potential for side reactions.

Note: Images are representative structures and sourced from public domains or supplier websites for illustrative purposes.

Protocol 2: Optimized Cross-Coupling Procedure

Based on the screening, let's assume SPhos was identified as the optimal ligand. This protocol details a scaled-up, optimized procedure for the synthesis.

Objective: To synthesize the cross-coupled product on a preparative scale (e.g., 1 mmol) with high yield and purity.

Reagents and Equipment
  • This compound (306 mg, 1.25 mmol)

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • SPhos (9.8 mg, 0.024 mmol, 2.4 mol%)

  • Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol% Pd)

  • Potassium phosphate (K₃PO₄) (425 mg, 2.0 mmol)

  • 1,4-Dioxane (10 mL), anhydrous

  • Round-bottom flask (50 mL)

  • Magnetic stirrer, heating mantle, condenser

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound, 4-bromoanisole, SPhos, Pd₂(dba)₃, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Add 10 mL of anhydrous 1,4-dioxane via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. To sample, briefly remove from heat, cool slightly, and quickly withdraw a small aliquot via syringe.

  • Workup:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Insufficiently active catalyst; Poor solvent quality; Ineffective base.Re-screen ligands and palladium sources. Ensure solvent is anhydrous. Try a stronger base like Cs₂CO₃.
Protodeboronation Presence of water; Reaction temperature too high.Use rigorously dried reagents and solvent. Lower the reaction temperature and increase reaction time.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure a robust inert atmosphere. Decrease palladium loading.
Catalyst Decomposition (Black Precipitate) Ligand degradation; High temperature.Choose a more robust ligand (e.g., NHC). Lower the reaction temperature.

Conclusion

The successful Suzuki-Miyaura cross-coupling of sterically and electronically challenging substrates like this compound is not a matter of chance, but of systematic, rational design. By understanding the mechanistic demands of the catalytic cycle and employing a structured screening approach, researchers can efficiently identify optimal ligand-catalyst systems. Bulky, electron-rich Buchwald-type phosphine ligands such as SPhos often provide an excellent starting point for such transformations. The protocols provided herein offer a robust framework for both initial screening and preparative scale-up, empowering scientists to overcome synthetic hurdles in the development of complex molecules.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
  • Han, F. S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2006). A User-Friendly, All-Purpose Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Deactivated and Hindered Aryl and Vinyl Halides. Chemistry – A European Journal, 12(18), 4749-4755. [Link]
  • Corma, A., García, H., & Leyva-Pérez, A. (2011). Main-group-element-catalysed reactions: a new paradigm in organic synthesis. Chemical Society Reviews, 40(10), 5137-5158. [Link]

Application Note: Strategic Base Selection for the Activation of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] A critical component of this reaction is the organoboron species, such as (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (Figure 1). This compound is a valuable building block, particularly in medicinal chemistry, due to the presence of the sulfonamide moiety, a common pharmacophore. However, the successful application of this boronic acid hinges on its effective activation, a process governed by the strategic selection of a base.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal base for activating this compound. We will delve into the mechanistic principles, compare common bases, and provide a detailed experimental protocol for its use in a model Suzuki-Miyaura reaction.

Chemical structure of this compound
Figure 1. Structure of this compound (CAS: 1217501-46-6).

Section 1: Understanding the Molecule - Electronic and Steric Profile

The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is profoundly influenced by the electronic and steric nature of its substituents. In the case of this compound, two key features dictate its behavior:

  • The N-Ethylsulfamoyl Group (-SO₂NHEt): Located at the para-position, this is a potent electron-withdrawing group (EWG). EWGs decrease the electron density on the aromatic ring, which in turn reduces the nucleophilicity of the ipso-carbon attached to the boron atom. This can slow down the crucial transmetalation step of the catalytic cycle.[1][2] Furthermore, boronic acids bearing strong EWGs are more susceptible to side reactions like protodeboronation, especially under harsh basic conditions.[2]

  • The Methyl Group (-CH₃): Positioned ortho to the boronic acid, the methyl group introduces moderate steric hindrance around the boron center. This steric bulk can influence the rate of approach of the palladium complex and the formation of the active boronate species.

Given this profile—an electron-deficient and sterically influenced boronic acid—the choice of base becomes paramount. A carefully selected base is required to enhance the nucleophilicity of the organic fragment for efficient transfer to the palladium center without promoting unwanted side reactions.

Section 2: The Mechanism of Boronic Acid Activation

The fundamental role of the base in the Suzuki-Miyaura reaction is to activate the boronic acid.[3] In its neutral state, the boronic acid is not sufficiently nucleophilic to participate in transmetalation. The base facilitates the formation of a more nucleophilic "ate" complex, the boronate anion ([ArB(OH)₃]⁻).[4] This process shifts the equilibrium towards the active species required for the catalytic cycle.[5]

The generally accepted mechanism involves the following key steps where the base is critical:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond.

  • Activation & Transmetalation: The base reacts with the boronic acid (Ar'-B(OH)₂) to form the boronate anion. This activated species then transfers its organic group (Ar') to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

The activation of the boronic acid by the base is a critical equilibrium, as illustrated in the diagram below.

digraph "Boronic_Acid_Activation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Diagram 1. Activation of boronic acid to the boronate 'ate' complex.

For an electron-deficient boronic acid like our target molecule, a stronger base is often necessary to drive the equilibrium sufficiently towards the boronate species, thereby accelerating the rate-determining transmetalation step.[7]

Section 3: A Comparative Guide to Base Selection

The choice of base is a balance between reactivity, solubility, and compatibility with the substrates' functional groups. For this compound, we recommend considering stronger inorganic bases.

BaseFormulapKa of Conj. AcidKey Characteristics & Recommendations
Potassium Carbonate K₂CO₃10.3A common, cost-effective choice. Moderately strong. May require higher temperatures or longer reaction times for electron-deficient substrates.[8]
Cesium Carbonate Cs₂CO₃10.3Often superior to K₂CO₃, even with the same pKa. The "caesium effect" is attributed to its higher solubility and the ability of the large Cs⁺ cation to interact favorably with the palladium catalyst, potentially accelerating key steps.[9][10][11] Highly recommended for challenging couplings.
Potassium Phosphate K₃PO₄12.3A stronger, non-nucleophilic base. Excellent for coupling electron-deficient boronic acids and sterically hindered substrates.[12][13] Its oxophilic nature effectively activates the boronic acid. Often provides high yields where weaker bases fail.[14][15]
Potassium tert-butoxide KtBuO19.0A very strong, non-nucleophilic organic base. Can be effective but may promote side reactions like protodeboronation if not used carefully, especially with sensitive substrates. Use is generally reserved for particularly unreactive coupling partners.

Recommendation for this compound:

Given the electron-withdrawing nature of the N-ethylsulfamoyl group, Potassium Phosphate (K₃PO₄) and Cesium Carbonate (Cs₂CO₃) are the primary recommendations. K₃PO₄ is an excellent starting point due to its strength and proven efficacy in promoting the coupling of challenging substrates.[13] Cs₂CO₃ is a superior alternative, often justifying its higher cost with significantly improved yields and reaction rates.[9]

Section 4: Experimental Protocols

This section provides a detailed, step-by-step protocol for a model Suzuki-Miyaura coupling reaction.

digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

}

Diagram 2. General workflow for the Suzuki-Miyaura coupling protocol.
Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • Toluene (Solvent)

  • Water (Co-solvent)

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₃PO₄ (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Prepare a 4:1 mixture of Toluene:Water and degas it by bubbling nitrogen through it for 20 minutes. Add the solvent mixture (to achieve a 0.2 M concentration with respect to the 4-bromoanisole) to the reaction flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Section 5: Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider switching the base from K₃PO₄ to Cs₂CO₃. Alternatively, increasing the reaction temperature or screening different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos) can be beneficial, especially for challenging couplings.[7][16]

  • Protodeboronation: The formation of 1-(N-ethylsulfamoyl)-3-methylbenzene as a byproduct indicates protodeboronation. This can be minimized by using strictly anhydrous conditions (if a non-aqueous system is chosen) and ensuring the reaction is not heated for an unnecessarily long time. Using boronic esters (e.g., pinacol esters) can also increase stability against protodeboronation.[2]

  • Homocoupling: The formation of biaryl products from the boronic acid coupling with itself can occur. This is often minimized by ensuring the reaction mixture is properly degassed to remove oxygen and by using a pre-catalyst or ensuring the Pd(II) source is efficiently reduced to the active Pd(0) species.[17]

Conclusion

The successful activation of this compound in Suzuki-Miyaura cross-coupling is critically dependent on the selection of an appropriate base. Due to the electron-deficient nature of the substrate, stronger inorganic bases such as potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are highly recommended to facilitate the formation of the active boronate species and drive the reaction to completion. The provided protocol serves as a robust starting point for synthesis, and the troubleshooting guide offers pathways for further optimization. By understanding the interplay between the substrate's electronic properties and the base's role in the catalytic cycle, researchers can confidently and efficiently utilize this valuable building block in their synthetic endeavors.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440–4443. [Link]
  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(54), 13464-13471. [Link]
  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
  • Zhao, Y., et al. (2013). Mechanistic insight into the nickel-catalyzed cross-coupling of aryl phosphates with arylboronic acids: potassium phosphate is not a spectator base but is involved in the transmetalation step in the Suzuki-Miyaura reaction. Chemistry – An Asian Journal, 8(11), 2592-2595. [Link]
  • Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7066–7071. [Link]
  • Welmers, M., & DeVasher, R. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating.
  • Molander, G. A., & Trice, S. L. J. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4540–4543. [Link]
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
  • Rosen, B. M., et al. (2008). Nickel-Catalyzed Cross-Coupling of Aryl Phosphates with Arylboronic Acids. The Journal of Organic Chemistry, 73(10), 3796–3799. [Link]
  • Oakwood Chemical. (n.d.). 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. [Link]
  • ResearchGate. (2006). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. [Link]
  • McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]
  • Dent, T. J. (2020). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Huddersfield Repository. [Link]
  • Liu, C., et al. (2020). Cesium Carbonate Promoted Direct Amidation of Unactivated Esters with Amino Alcohol Derivatives. The Journal of Organic Chemistry, 85(8), 5586–5593. [Link]
  • Borates Today. (2021). Boron Suzuki Coupling. [Link]
  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid. [Link]
  • Wikipedia. (n.d.).
  • PubChem. (n.d.). 4-(3-Methylphenylsulfamoyl)benzeneboronic acid. [Link]
  • Compunetics. (2020). 004. Exploring and Quantifying the Caesium Effect I. [Link]
  • McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]

Sources

Application Notes and Protocols for (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Sulfonamide-Functionalized Boronic Acid

Boronic acids are a versatile class of compounds extensively utilized in organic synthesis and, increasingly, in materials science.[1] Their defining feature is the boronic acid group (-B(OH)₂), which can reversibly form covalent bonds with 1,2- and 1,3-diols to create five- or six-membered cyclic esters.[2][3][4][5] This dynamic covalent chemistry is the foundation for their use in creating "smart" materials that respond to specific chemical stimuli, such as sugars or glycoproteins.[6][7]

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is a particularly interesting member of this family. Its structure combines the diol-responsive boronic acid moiety with a sulfonamide group. The presence of the sulfonamide can influence the electronic properties of the phenyl ring and, consequently, the pKa of the boronic acid.[1] This tuning of acidity is critical for designing materials that operate within a specific pH range, a crucial factor for biomedical applications.[8] Furthermore, the sulfonamide group itself can participate in hydrogen bonding, offering additional handles for directing the self-assembly of polymeric materials or influencing their interaction with biological targets.[9]

These application notes will explore the potential of this compound in the development of advanced materials, with a focus on responsive polymers and functional surfaces. The provided protocols are designed to be robust and illustrative of the fundamental principles at play.

Compound Property Value Source
Molecular Formula C₉H₁₄BNO₄S[10]
Molecular Weight 243.1 g/mol [10]
CAS Number 1217501-46-6[10]
Typical Purity ≥95%[10]
Storage Room temperature, sealed in dry conditions[10][11]

Application I: Synthesis of pH and Glucose-Responsive Hydrogels

The reversible esterification of boronic acids with diols is highly pH-dependent. This property can be harnessed to create hydrogels that swell or shrink in response to changes in pH or the concentration of diols like glucose. Such materials have significant potential in drug delivery systems, tissue engineering scaffolds, and continuous glucose monitoring.[7][8][12] By incorporating this compound into a polymer network, we can create a hydrogel that exhibits dual responsiveness.

Scientific Principle

The core of this application lies in the equilibrium between the boronic acid and a diol. In its neutral, trigonal planar state, the boronic acid is relatively hydrophobic. Upon binding with a diol in an aqueous basic environment, it transitions to a negatively charged, tetrahedral boronate ester. This change in charge and structure alters the hydrophilicity of the polymer network, leading to changes in its swelling behavior. The sulfonamide group can modulate the pKa of the boronic acid, influencing the pH at which this transition occurs.

Experimental Workflow: Hydrogel Synthesis and Characterization

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Purification & Characterization A 1. Dissolve (4-(N-Ethylsulfamoyl)-2- methylphenyl)boronic acid and Acrylamide in Solvent B 2. Add Cross-linker (e.g., MBA) and Initiator (e.g., APS) A->B C 3. Purge with Nitrogen B->C D 4. Initiate Polymerization (e.g., with TEMED or heat) C->D E 5. Allow to cure D->E F 6. Dialyze against DI water to remove unreacted monomers E->F G 7. Lyophilize to obtain dry hydrogel F->G H 8. Characterize swelling behavior in response to pH and glucose G->H

Caption: Workflow for pH and glucose-responsive hydrogel synthesis.

Detailed Protocol: Hydrogel Synthesis

Materials:

  • This compound

  • Acrylamide

  • N,N'-Methylenebis(acrylamide) (MBA) (Cross-linker)

  • Ammonium persulfate (APS) (Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED) (Accelerator)

  • Phosphate buffered saline (PBS) at various pH values

  • Glucose solutions of varying concentrations

  • Deionized (DI) water

Procedure:

  • Monomer Solution Preparation:

    • In a 50 mL flask, dissolve 243 mg (1.0 mmol) of this compound and 710 mg (10.0 mmol) of acrylamide in 10 mL of DI water.

    • Add 15.4 mg (0.1 mmol) of MBA to the solution.

    • Stir until all components are fully dissolved. The ratio of boronic acid monomer to acrylamide can be varied to tune the responsiveness of the final hydrogel.

  • Initiation of Polymerization:

    • Place the flask in an ice bath and purge the solution with nitrogen gas for 20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

    • Add 40 µL of 10% (w/v) aqueous APS solution.

    • Add 10 µL of TEMED to accelerate the polymerization.

    • Gently swirl the solution and then let it stand at room temperature. The solution should begin to gel within 30 minutes.

  • Curing and Purification:

    • Allow the hydrogel to cure for 24 hours at room temperature to ensure complete polymerization.

    • Cut the resulting hydrogel into discs of a defined size.

    • Place the hydrogel discs in a large volume of DI water for 3 days, changing the water daily, to remove any unreacted monomers and initiators.

  • Swelling Studies:

    • Lyophilize the purified hydrogel discs to obtain their dry weight (Wd).

    • Immerse the dried discs in buffer solutions of varying pH (e.g., pH 5.0, 7.4, 9.0) with and without glucose (e.g., 100 mg/dL).

    • At regular intervals, remove the discs, gently blot the surface to remove excess water, and record their swollen weight (Ws).

    • Calculate the swelling ratio (SR) as: SR = (Ws - Wd) / Wd.

Expected Results: The hydrogel is expected to exhibit a significantly higher swelling ratio at higher pH values (e.g., pH 9.0) compared to acidic or neutral pH. This is due to the ionization of the boronic acid groups, leading to electrostatic repulsion within the polymer network and increased water uptake. In the presence of glucose at a favorable pH (typically above the pKa of the boronic acid), a further increase in the swelling ratio is anticipated due to the formation of the charged boronate ester with glucose.

Application II: Development of Fluorescent Sensors for Saccharides

Boronic acids are integral components of fluorescent sensors for saccharides.[5][6] The interaction between the boronic acid and a diol can be designed to modulate the fluorescence of a nearby fluorophore through mechanisms such as photoinduced electron transfer (PET). The sulfonamide group in this compound can serve as a hydrogen bond donor/acceptor, potentially enhancing the selectivity of the sensor for specific saccharides.

Scientific Principle

This application relies on designing a system where the binding of a saccharide to the boronic acid moiety causes a measurable change in fluorescence. A common approach involves a fluorophore with a tertiary amine, where the nitrogen's lone pair of electrons can quench the fluorescence via PET. When the boronic acid binds a diol, an intramolecular interaction can occur that reduces the electron-donating ability of the amine, thereby restoring fluorescence.

Conceptual Reaction Scheme

G cluster_0 Sensor Molecule Design cluster_1 Sensing Mechanism Sensor Fluorophore-Linker-BoronicAcid Off Fluorescence OFF (Quenched state) Sensor->Off No Saccharide On Fluorescence ON (Binding restores emission) Off->On + Saccharide (e.g., Fructose) On->Off - Saccharide

Caption: Principle of a boronic acid-based fluorescent sensor.

Protocol: Characterization of Saccharide Sensing

This protocol assumes the synthesis of a fluorescent sensor molecule incorporating the this compound moiety. A plausible, though hypothetical, sensor could be synthesized via standard organic chemistry techniques, for example, by coupling the boronic acid to a fluorophore like anthracene or a coumarin derivative that also possesses a tertiary amine.

Materials:

  • Synthesized sensor molecule incorporating this compound.

  • Buffer solution (e.g., HEPES or PBS, pH 7.4).

  • Stock solutions of various saccharides (e.g., fructose, glucose, galactose).

  • Fluorometer.

Procedure:

  • Preparation of Sensor Solution:

    • Prepare a stock solution of the sensor molecule in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution in the buffer (pH 7.4) to a final concentration that gives a stable and measurable fluorescence signal (e.g., 10 µM).

  • Fluorescence Titration:

    • Place 2 mL of the sensor solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., with excitation at the fluorophore's λ_max).

    • Add small aliquots of a concentrated saccharide stock solution (e.g., 1 M fructose) to the cuvette.

    • After each addition, mix thoroughly and record the new fluorescence emission spectrum.

    • Continue this process until the fluorescence intensity reaches a plateau.

  • Selectivity Analysis:

    • Repeat the titration experiment with different saccharides (glucose, galactose, etc.) at the same concentrations.

    • Compare the fluorescence enhancement ratios for each saccharide to determine the sensor's selectivity.

Data Analysis and Expected Results:

  • Plot the change in fluorescence intensity (ΔF = F - F₀) against the saccharide concentration.

  • The data can be fitted to a binding isotherm (e.g., the Benesi-Hildebrand equation) to determine the association constant (Ka), which quantifies the binding affinity.

  • A significant increase in fluorescence intensity upon the addition of a saccharide, particularly fructose (which binds strongly to boronic acids), is the expected outcome. The sensor should ideally show a much stronger response to fructose than to other sugars, demonstrating selectivity.

Parameter Description Significance
λ_em Wavelength of maximum fluorescence emission.Characterizes the fluorophore.
F_max / F_0 Ratio of maximum fluorescence to initial fluorescence.Indicates the sensor's dynamic range.
K_a Association constant for the sensor-saccharide complex.Measures the binding affinity. A higher K_a indicates stronger binding.
Selectivity Ratio of K_a for a target saccharide vs. other saccharides.Defines the sensor's ability to discriminate between different analytes.

Conclusion and Future Outlook

This compound represents a promising building block for the creation of advanced, responsive materials. The interplay between the boronic acid's diol-binding capability and the electronic and hydrogen-bonding properties of the sulfonamide group offers a rich design space for materials scientists. The protocols detailed herein provide a foundational framework for exploring its potential in pH/glucose-responsive hydrogels and fluorescent sensors. Further research could delve into its use in surface functionalization for creating chromatographic materials with unique selectivities or in the development of novel organic electronic devices. The versatility of boronic acid chemistry ensures that this compound and its derivatives will continue to be of significant interest in the field.

References

  • Analyst, 2020, 145, 719-744. Boronic acid sensors with double recognition sites: a review.
  • MDPI. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
  • ResearchGate. Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules.
  • RSC Publishing. Recent development of boronic acid-based fluorescent sensors.
  • National Institutes of Health (NIH). Molecular Boronic Acid-Based Saccharide Sensors.
  • PubMed.
  • Strem Chemicals. 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%.
  • Sigma-Aldrich.
  • ChemScene. (4-(n-(Tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid.
  • PubMed Central.
  • ACS Publications. Design, Synthesis, Crystal Structures, and Antimicrobial Activity of Sulfonamide Boronic Acids as β-Lactamase Inhibitors.
  • Wiley-VCH. Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • ResearchGate.
  • PubMed.
  • Crysdot. (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid.

Sources

Application Note & Protocol: One-Pot Synthesis of Biaryl Sulfonamides via Suzuki-Miyaura Coupling of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of One-Pot Suzuki-Miyaura Coupling for Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid is a valuable building block in medicinal chemistry, with its sulfonamide moiety offering opportunities for hydrogen bonding interactions with biological targets.

Traditional multi-step synthetic sequences, however, can be time-consuming, costly, and generate significant waste. One-pot syntheses, where sequential reactions are performed in a single reaction vessel without the isolation of intermediates, offer a more efficient and sustainable approach.[2] This application note details a robust, one-pot strategy for the synthesis of biaryl sulfonamides, leveraging the utility of this compound in a palladium-catalyzed Suzuki-Miyaura coupling reaction.

The protocol described herein is based on well-established principles of one-pot borylation followed by Suzuki-Miyaura coupling, a strategy that is particularly advantageous when dealing with boronic acids that may have limited long-term stability.[2][3] By generating the boronic ester in situ from a corresponding aryl halide, this method streamlines the synthesis of unsymmetrical biaryls.[3]

Mechanistic Rationale: The Palladium Catalytic Cycle

The one-pot borylation/Suzuki-Miyaura reaction proceeds through two interconnected palladium catalytic cycles.

One-Pot Borylation Suzuki-Miyaura cluster_0 Miyaura Borylation Cycle cluster_1 Suzuki-Miyaura Coupling Cycle B_Pd0 Pd(0)Ln B_ArPdX Ar¹-Pd(II)LnX B_Pd0->B_ArPdX Oxidative Addition (Ar¹-X) S_Pd0 Pd(0)Ln B_ArPdOAc Ar¹-Pd(II)Ln(OAc) B_ArPdX->B_ArPdOAc Base (KOAc) B_ArPdOAc->B_Pd0 Reductive Elimination B_ArBpin Ar¹-B(pin) B_ArPdOAc->B_ArBpin Transmetalation (B₂(pin)₂) S_ArPdX Ar²-Pd(II)LnX B_ArBpin->S_ArPdX Intermediate Coupling Partner S_Pd0->S_ArPdX Oxidative Addition (Ar²-X) S_ArPdAr Ar¹-Pd(II)LnAr² S_ArPdX->S_ArPdAr Transmetalation (Ar¹-B(pin)) S_ArPdAr->S_Pd0 Reductive Elimination S_Product Ar¹-Ar² S_ArPdAr->S_Product

Figure 1: Conceptual workflow of the one-pot borylation/Suzuki-Miyaura coupling.

Miyaura Borylation: The first cycle involves the palladium-catalyzed reaction of an aryl halide (Ar¹-X) with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base like potassium acetate (KOAc). This forms the corresponding aryl boronic ester (Ar¹-B(pin)) in situ.

Suzuki-Miyaura Coupling: The newly formed boronic ester then participates in a second catalytic cycle. A different aryl halide (Ar²-X) undergoes oxidative addition to the Pd(0) catalyst. Transmetalation with the in situ generated boronic ester, facilitated by a second, typically stronger base (e.g., K₂CO₃, K₃PO₄), forms a diarylpalladium(II) complex. Subsequent reductive elimination yields the desired biaryl product (Ar¹-Ar²) and regenerates the active Pd(0) catalyst.[1]

Experimental Protocol: One-Pot Synthesis of a Biaryl Sulfonamide

This protocol describes a representative one-pot synthesis of a biaryl sulfonamide starting from 4-bromo-2-methyl-N-ethylbenzenesulfonamide, which is converted in situ to the corresponding boronic ester, followed by coupling with a second aryl halide.

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
4-Bromo-2-methyl-N-ethylbenzenesulfonamide (Ar¹-Br)N/A294.191.01.0
Bis(pinacolato)diboron (B₂pin₂)73183-34-3253.941.11.1
4-Iodoanisole (Ar²-I)696-62-8234.041.01.0
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-31155.560.030.03
Potassium Acetate (KOAc)127-08-298.143.03.0
Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
1,4-Dioxane (anhydrous)123-91-188.1110 mL-
Water (degassed)7732-18-518.022 mL-

Equipment:

  • Schlenk flask or microwave synthesis vial

  • Magnetic stirrer and hotplate

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

Step 1: Reaction Setup and Borylation

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-2-methyl-N-ethylbenzenesulfonamide (1.0 mmol, 1.0 equiv.), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv.), potassium acetate (3.0 mmol, 3.0 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 0.03 equiv.).

  • Seal the flask with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 2-4 hours. Monitor the progress of the borylation reaction by TLC or LC-MS to confirm the consumption of the starting aryl bromide.

Step 2: Suzuki-Miyaura Coupling

  • After completion of the borylation step, cool the reaction mixture to room temperature.

  • Add 4-iodoanisole (1.0 mmol, 1.0 equiv.) to the reaction mixture.

  • In a separate vial, dissolve potassium carbonate (2.0 mmol, 2.0 equiv.) in degassed water (2 mL) and add this aqueous solution to the reaction mixture.

  • Purge the flask with inert gas for another 5 minutes.

  • Heat the reaction mixture to 90 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl sulfonamide.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or no product formation Inactive catalyst, insufficient degassing, or low reaction temperature.Use a fresh batch of palladium catalyst. Ensure thorough degassing of solvents and the reaction vessel. Increase the reaction temperature in increments of 10 °C.
Protodeborylation of boronic acid Presence of excess water or protic impurities. Electron-withdrawing groups on the boronic acid can increase susceptibility.Use anhydrous solvents and reagents. Consider using a stronger, non-nucleophilic base for the Suzuki coupling step, such as K₃PO₄. A faster catalyst system may also be beneficial.[4]
Homocoupling of aryl halides Side reaction promoted by certain palladium catalysts and conditions.Lower the catalyst loading. Ensure slow and controlled heating. The choice of ligand can also influence the extent of homocoupling.
Incomplete reaction Insufficient reaction time or temperature. Steric hindrance of substrates.Extend the reaction time. If the reaction stalls, consider a more active catalyst system, such as one employing a biarylphosphine ligand (e.g., SPhos, XPhos) which can be effective for challenging couplings.[4]

Visualization of the Synthetic Workflow

Figure 2: Workflow for the one-pot synthesis of a biaryl sulfonamide.

Conclusion

This application note provides a detailed protocol for a one-pot borylation/Suzuki-Miyaura coupling strategy to synthesize biaryl sulfonamides using this compound as a key building block, generated in situ. This method offers a streamlined and efficient alternative to traditional multi-step approaches, reducing waste and saving valuable research time. The principles and the protocol outlined here can be adapted for the synthesis of a diverse library of biaryl sulfonamides for applications in drug discovery and materials science.

References

  • Cernijenko, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. RSC Advances, 5(112), 92534-92539. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Thomas, S. P., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(4), 2296-2305. [Link]
  • Pagano, M., et al. (2013). Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry, 9, 1349-1356. [Link]
  • ResearchGate. (2012). Synthesis of Biaryl Sulfonamides (184) by Suzuki Cross Coupling Reactions. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for improving Suzuki-Miyaura cross-coupling reactions involving (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields and purity with this specific substrate. We will explore the inherent challenges of this molecule and provide actionable, field-proven troubleshooting strategies.

The structure of this compound presents a unique combination of electronic and steric factors that can complicate the standard Suzuki-Miyaura catalytic cycle. The potent electron-withdrawing nature of the N-ethylsulfamoyl group and the steric hindrance from the ortho-methyl group necessitate careful optimization of reaction conditions. This guide provides a systematic approach to overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I seeing consistently low yields with this boronic acid, even under standard conditions that work for other arylboronic acids?

Low yields with this substrate typically stem from a combination of two factors:

  • Electronic Effects : The N-ethylsulfamoyl group is strongly electron-withdrawing, which decreases the nucleophilicity of the boronic acid. This can slow down the transmetalation step, a critical phase in the catalytic cycle where the organic group is transferred from boron to the palladium center.[1][2]

  • Steric Hindrance : The methyl group at the ortho-position physically obstructs the approach of the boronic acid to the palladium complex. This steric clash can hinder both the transmetalation and the final reductive elimination step, which forms the desired C-C bond.[3][4]

Standard catalysts like Pd(PPh₃)₄ may be insufficient to overcome these combined challenges.[5]

Q2: What is the most common side reaction I should be looking for?

The most prevalent side reaction with electron-deficient boronic acids is protodeboronation .[5][6] This is the undesired cleavage of the C–B bond and its replacement with a C–H bond, converting your boronic acid back to N-ethyl-3-methylbenzenesulfonamide. This process is often accelerated by elevated temperatures and the presence of water, especially in combination with a strong base.[5]

Q3: How does the choice of base specifically impact a reaction with this sulfonamide-containing boronic acid?

The base is critical for activating the boronic acid into a more nucleophilic boronate species, which is necessary for transmetalation.[5][7][8] For this substrate, the choice is a delicate balance:

  • A base that is too weak may not form the boronate efficiently, leading to a stalled reaction.

  • A strong base in an aqueous solvent can aggressively promote protodeboronation.[5] Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective, particularly in polar aprotic solvents, as they can facilitate transmetalation without excessive water.[5][9]

Q4: Should I use the boronic acid as is, or convert it to an ester or trifluoroborate salt?

If protodeboronation is a persistent issue, converting the boronic acid to a more stable derivative is a highly effective strategy.[5]

  • Pinacol Boronic Esters (BPin) : These are significantly more stable and less prone to protodeboronation, making them ideal for challenging couplings.[5][6]

  • Potassium Trifluoroborate Salts (BF₃K) : These salts are highly stable to air and moisture and can exhibit enhanced reactivity in the coupling reaction.[5]

Using these derivatives often provides more consistent and reproducible results, especially for electron-deficient systems.[5]

Part 2: Troubleshooting and Optimization Guide

This section provides a systematic workflow for diagnosing and solving common problems encountered with this compound.

Problem: Low or No Conversion of Starting Materials

If you observe a significant amount of unreacted aryl halide and/or boronic acid, the catalytic cycle is likely stalled.

Logical Troubleshooting Workflow

cluster_causes Potential Causes & Solutions start Low Yield & High Starting Material cause1 Cause: Inefficient Oxidative Addition / Reductive Elimination (Steric Hindrance) start->cause1 Is your Aryl Halide hindered? cause2 Cause: Slow Transmetalation (Electronic Effects) start->cause2 Is your Aryl Halide electron-rich? cause3 Cause: Catalyst Deactivation start->cause3 Are you seeing catalyst precipitation (Pd black)? solution1 Solution: Use Bulky, Electron-Rich Ligands • XPhos, SPhos, RuPhos, or other Buchwald-type biaryl phosphines. • These ligands accelerate both oxidative addition and reductive elimination, overcoming steric barriers. cause1->solution1 solution2 Solution: Optimize Base and Solvent • Use a strong base: K₃PO₄ or Cs₂CO₃. • Use a polar aprotic solvent: Dioxane, THF, or CPME, often with minimal water to dissolve the base. • Consider anhydrous conditions if protodeboronation is also an issue. cause2->solution2 solution3 Solution: Ensure Rigorous Inert Conditions • Thoroughly degas all solvents and reagents. • Use a modern, air-stable palladium precatalyst (e.g., XPhos Pd G3/G4) to ensure a consistent supply of active Pd(0). • Avoid oxygen, which can lead to catalyst decomposition and homocoupling. cause3->solution3

Caption: Troubleshooting workflow for low reaction conversion.

Problem: Major Side Products Observed

If the reaction proceeds but the desired product is a minor component, identify the side products to diagnose the issue.

  • Side Product: Protodeboronation Product

    • Cause : The C-B bond is cleaved by a proton source (often water) under basic conditions. Electron-deficient boronic acids are particularly susceptible.[5][6]

    • Solutions :

      • Use Anhydrous Conditions : Dry the solvent and use a base that does not generate water (e.g., K₃PO₄).

      • Protect the Boronic Acid : Convert the boronic acid to a more stable pinacol ester (BPin) or trifluoroborate (BF₃K) derivative.[5]

      • Lower Reaction Temperature : High temperatures can accelerate protodeboronation. Run the reaction at the lowest temperature that allows for a reasonable rate (e.g., 80-90 °C instead of >100 °C).

  • Side Product: Homocoupling of Boronic Acid (Biaryl Sulfonamide)

    • Cause : This side reaction is often promoted by the presence of oxygen, which can generate Pd(II) species that facilitate oxidative coupling of the boronic acid.[10]

    • Solutions :

      • Rigorous Degassing : Ensure the reaction mixture is thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst.

      • Use a Pd(0) Source or Precatalyst : Start with a catalyst in the correct oxidation state. Air-stable precatalysts are highly recommended as they provide a controlled release of Pd(0).[4]

  • Side Product: Dehalogenation of Aryl Halide

    • Cause : The aryl halide is converted to an arene. This can occur if a hydride source is present in the reaction mixture, which can displace the halide on the palladium complex followed by reductive elimination.[11]

    • Solutions :

      • Purify Reagents : Ensure solvents (like THF) are free of peroxides and that bases or other reagents are not contaminated.

      • Select a Different Base/Solvent System : Some bases or solvents are more prone to generating hydride species. Switching from an alkoxide base to a carbonate or phosphate may help.

Part 3: Recommended Reaction Conditions & Protocols

Data Summary: Recommended Starting Conditions

The optimal conditions depend heavily on the reactivity of the aryl halide coupling partner.

Aryl Halide (Ar-X)Recommended Catalyst (mol%)Ligand (mol%)Recommended Base (equiv)Solvent SystemTemp (°C)Notes
Ar-I / Ar-OTf Pd₂(dba)₃ (1-2%)SPhos (2-4%)K₃PO₄ (2.0)Dioxane / H₂O (10:1)80-100These are highly reactive partners; the main challenge is avoiding side reactions.
Ar-Br XPhos Pd G3 (1-3%)(Integral to precatalyst)K₃PO₄ or Cs₂CO₃ (2.0)Dioxane or THF90-110This is a common and generally robust coupling. The bulky ligand is key.[4][9]
Ar-Cl XPhos Pd G3 (2-5%)(Integral to precatalyst)K₃PO₄ (2.0-3.0)Dioxane or t-BuOH100-120Aryl chlorides are the most challenging and require highly active catalysts and stronger conditions.[12][13]
Experimental Protocols
Protocol 1: General Starting Point for Aryl Bromides

This protocol is a robust starting point for coupling with aryl bromides.

  • Reagent Preparation : To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with argon three times.

  • Solvent Addition : Add 5 mL of degassed 1,4-dioxane and 0.5 mL of degassed water via syringe.

  • Catalyst Addition : Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Reaction : Heat the mixture to 100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup : After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Optimized Protocol for Challenging Aryl Chlorides

This protocol uses a more stable boronic ester and more forcing conditions suitable for less reactive aryl chlorides.

  • Reagent Preparation : To an oven-dried microwave vial, add the aryl chloride (1.0 mmol, 1.0 equiv.), the corresponding pinacol ester of the boronic acid (1.3 mmol, 1.3 equiv.), and finely ground potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere : Seal the vial and purge with argon for 15 minutes.

  • Solvent Addition : Add 5 mL of degassed anhydrous 1,4-dioxane via syringe.

  • Catalyst Addition : Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.04 mmol, 4 mol%).

  • Reaction : Heat the mixture to 110-120 °C with vigorous stirring. If using a microwave reactor, heat at 120-140 °C for 15-45 minutes.[14] Monitor progress carefully.

  • Workup & Purification : Follow steps 6 and 7 from Protocol 1.

Part 4: Mechanistic and Workflow Visualizations

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the key steps of the reaction and highlights the stages most affected by the substrate's properties.

Suzuki_Miyaura_Cycle cluster_challenges Challenges for This Substrate Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal DiarylPd Ar-Pd(II)-Ar' L₂ Transmetal->DiarylPd Transmetal_challenge Slowed by: • Electron-withdrawing -SO₂NHEt group • Steric hindrance from ortho-methyl group Transmetal->Transmetal_challenge RedElim Reductive Elimination DiarylPd->RedElim RedElim->Pd0 regenerates Product Ar-Ar' (Product) RedElim->Product yields RedElim_challenge Hindered by: • Steric clash between Ar and Ar' groups RedElim->RedElim_challenge BoronicAcid Ar'B(OH)₂ Boronate [Ar'B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetal attacks Pd(II) complex

Caption: Suzuki-Miyaura cycle with challenging steps highlighted.

References
  • Overcoming low yields in Suzuki coupling with functionalized boronic acids. BenchChem.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Chemistry Portal.
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Semantic Scholar.
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura c. RSC Publishing.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate.
  • Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis. BenchChem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.

Sources

Overcoming low reactivity of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers utilizing (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS: 1217501-46-6) in their synthetic endeavors. This boronic acid is a valuable building block, particularly in the development of protein degraders and other complex molecular architectures.[1] However, its unique structure presents specific challenges in common cross-coupling reactions like the Suzuki-Miyaura coupling.

This guide is structured to provide not just solutions, but a foundational understanding of the chemical principles at play, empowering you to troubleshoot and optimize your reactions effectively.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an aryl halide, but I am observing very low conversion or no product at all. What are the likely causes and how can I improve the yield?

Answer:

This is a common challenge stemming from the inherent properties of this specific boronic acid. There are two primary contributing factors:

  • Electronic Effects: The N-Ethylsulfamoyl group is strongly electron-withdrawing. This increases the Lewis acidity of the boron center, which can be beneficial for the transmetalation step.[2] However, it also makes the boronic acid susceptible to competitive side reactions like protodeboronation, especially under basic aqueous conditions.[3][4]

  • Steric Hindrance: The ortho-methyl group introduces significant steric bulk around the boronic acid moiety. This steric clash can impede the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step and potentially hindering the final reductive elimination step of the catalytic cycle.[2][5]

To overcome these combined challenges, a systematic optimization of the reaction conditions is necessary, focusing on the catalyst system, base, and solvent.

G start Start: Low/No Yield catalyst Step 1: Evaluate Catalyst & Ligand start->catalyst base Step 2: Optimize Base Selection catalyst->base No Improvement success Success: Improved Yield catalyst->success Improvement solvent Step 3: Screen Solvents base->solvent No Improvement base->success Improvement boron Step 4: Check Boronic Acid Quality solvent->boron No Improvement solvent->success Improvement boron->success Improvement

Caption: A decision-tree for troubleshooting low-yield reactions.

The choice of palladium catalyst and phosphine ligand is the most critical factor for success. For sterically demanding and electronically challenging couplings, bulky and electron-rich ligands are essential.[5]

  • Rationale: Bulky ligands promote the reductive elimination step and help to create a coordinatively unsaturated, reactive Pd(0) species. Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step with the aryl halide.[6]

Recommended Catalyst Systems:

Catalyst/PrecatalystLigandKey Advantages
Pd₂(dba)₃XPhos, SPhos, RuPhos Bulky biarylphosphine ligands; excellent for sterically hindered substrates.[5]
Pd(OAc)₂Buchwald-type ligandsSimilar to above; a wide range of ligands allows for fine-tuning.
XPhos Pd G3 (Precatalyst)Air- and moisture-stable; provides a reliable source of the active Pd(0)-ligand complex. Highly recommended for reproducibility.[5][7]
NiCl₂(dppp)PPh₃ (co-ligand)Nickel catalysts can be more cost-effective and show excellent reactivity for challenging substrates, including aryl chlorides.[2][6]
  • Base: Stronger, non-nucleophilic bases are often required to facilitate the formation of the active boronate species without promoting decomposition.[5][6]

    • Recommended: K₃PO₄, Cs₂CO₃

    • Why: These bases are effective in activating the boronic acid for transmetalation.[8] Avoid strong aqueous bases like NaOH if protodeboronation is suspected.

  • Solvent: Anhydrous, aprotic polar solvents are generally preferred to minimize protodeboronation.

    • Recommended: Dioxane, Toluene, 2-MeTHF.[5]

    • Why: These solvents effectively dissolve the reagents while minimizing water content, which is a primary source of protons for the undesired protodeboronation side reaction.[3]

  • Reagent Preparation:

    • To an oven-dried vial, add the aryl halide (1.0 eq.), this compound (1.5 eq.), and K₃PO₄ (2.0 - 3.0 eq.).

    • Note: It is crucial to use freshly purchased or purified boronic acid. Boronic acids can dehydrate to form boroxine trimers, which are often less reactive.[9] Consider recrystallizing the boronic acid from hot water if its quality is uncertain.[9]

  • Inert Atmosphere:

    • Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. A robust inert atmosphere is critical for catalyst longevity.

  • Catalyst Addition:

    • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%).

  • Solvent Addition:

    • Add degassed, anhydrous solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction:

    • Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. These reactions often require elevated temperatures to overcome the steric and electronic barriers.[5]

Issue 2: Significant Protodeboronation Byproduct Observed

Question: My reaction is producing a significant amount of the arene byproduct corresponding to the protonolysis of my boronic acid. How can I suppress this side reaction?

Answer:

Protodeboronation is a common side reaction for electron-deficient arylboronic acids, where the C-B bond is cleaved and replaced by a C-H bond.[3] The electron-withdrawing sulfamoyl group makes your substrate particularly susceptible.

  • Strictly Anhydrous Conditions: Water is the primary culprit. Use anhydrous solvents, oven-dried glassware, and a robust inert atmosphere.

  • Use of Boronic Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or MIDA ester. These are generally more resistant to protodeboronation.[3]

  • Use of KF as the Base: Powdered potassium fluoride (KF) can be an effective base for activating the boronic acid while being less hydrolytically active than carbonate or phosphate bases, thus reducing the risk of protodeboronation.[8]

  • Masking with Diethanolamine: Boronic acids can be protected by complexation with diethanolamine to form air- and water-stable structures that can be used directly in Suzuki couplings, releasing the boronic acid in situ.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental catalytic cycle for the Suzuki-Miyaura coupling, and where are the bottlenecks for this specific substrate?

A1: The catalytic cycle involves three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][11]

Suzuki_Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition (Ar'-X) pd2_complex Ar'-Pd(II)L(X) pd0->pd2_complex 1 transmetalation Transmetalation (Ar-B(OH)₂) + Base biaryl_pd_complex Ar'-Pd(II)L(Ar) pd2_complex->biaryl_pd_complex 2 biaryl_pd_complex->pd0 3 re Reductive Elimination product Ar-Ar' (Product) re->product caption Suzuki-Miyaura Catalytic Cycle. Red arrows indicate potential bottlenecks.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps.

For this compound, the primary bottlenecks are:

  • Transmetalation (Step 2): The ortho-methyl group sterically hinders the transfer of the aryl group from boron to palladium.[5]

  • Reductive Elimination (Step 3): The steric congestion from the ortho-methyl group on the newly formed biaryl palladium complex can slow down the final product-forming step. Using bulky, electron-rich phosphine ligands is crucial to accelerate this step.[5]

Q2: How does the sulfamoyl group affect the boronic acid's properties?

A2: The electron-withdrawing sulfamoyl group significantly lowers the pKa of the boronic acid.[4] Phenylboronic acid has a pKa of about 8.8, while sulfonyl- and sulfonamide-substituted versions can have pKa values as low as 7.1-7.4.[4] This increased acidity means the boronic acid can be more readily converted to the active tetrahedral boronate species (Ar-B(OH)₃⁻) under milder basic conditions, which is necessary for transmetalation.[12][13] However, this electronic pull also weakens the C-B bond, making it more prone to cleavage by protonolysis (protodeboronation).[3]

Q3: Should I consider using a Nickel catalyst instead of Palladium?

A3: Nickel catalysis is a powerful alternative and should be considered, especially if you are working with a less reactive aryl chloride as your coupling partner or if cost is a major concern.[2][6]

Advantages of Nickel:

  • Higher Reactivity for Aryl Chlorides: Ni(0) is more readily oxidized than Pd(0), making the oxidative addition to aryl chlorides more facile.[6]

  • Cost-Effective: Nickel is a more earth-abundant and less expensive metal than palladium.[14]

Considerations:

  • Nickel catalysts can be more sensitive to air and moisture.

  • The mechanisms can sometimes be more complex, potentially involving single-electron transfer (SET) pathways.[2]

Q4: How important is the purity of the boronic acid?

A4: It is critically important. Commercially available boronic acids often contain varying amounts of their corresponding anhydride, known as a boroxine.[9] Boroxines are generally less reactive in the Suzuki-Miyaura coupling. To ensure reproducibility and maximize yield, it is highly recommended to recrystallize the boronic acid from hot water before use, followed by thorough drying under high vacuum.[9] This process breaks down the boroxine back to the monomeric boronic acid.

References

  • Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH.
  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH.
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. Spectrum Chemical.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing).
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate.
  • Lewis base‐catalyzed activation of boronic acids and boronic esters and application in a Giese‐type addition reaction. ResearchGate.
  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Publishing.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH.
  • Synthesis of 4-tolylboronic acid. PrepChem.com.
  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry - ACS Publications.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Autech.
  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing).
  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. RSC Publishing.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis - ACS Publications.
  • Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. ResearchGate.
  • Sulfur-Arylation of Sulfenamides via Chan-Lam Coupling with Boronic Acids: Access to High Oxidation State Sulfur Pharmacophores. PMC.
  • Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.

Sources

Side reactions of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating Side Reactions in Cross-Coupling Applications

Welcome to the technical support guide for (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS 1217501-46-6)[1][2][3]. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. Our goal is to provide expert, field-proven insights into the common side reactions encountered with this reagent and to offer robust troubleshooting strategies to maximize the yield and purity of your desired products.

The unique structure of this boronic acid, featuring an ortho-methyl group and an electron-withdrawing N-ethylsulfamoyl group, presents specific challenges that can lead to undesired reaction pathways. The steric hindrance from the methyl group can slow down the desired catalytic cycle, while the electronic nature of the sulfamoyl substituent can influence the stability of the C-B bond[4][5][6]. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues & Solutions

This section directly addresses specific problems you may encounter during your experiments. We explain the underlying chemical principles and provide actionable protocols to overcome these challenges.

Question 1: I'm observing a significant amount of the protodeboronated byproduct, 4-(N-Ethylsulfamoyl)-2-methyltoluene. What is causing this and how can I prevent it?

Answer:

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is one of the most common side reactions for arylboronic acids[7]. This process is typically catalyzed by aqueous base or acid and consumes your starting material, directly reducing the yield of your target molecule[7][8][9].

Causality: The mechanism often involves the formation of a boronate anion ([ArB(OH)₃]⁻) under basic conditions, which is then protonated by a proton source (like water) at the ipso-carbon, leading to the cleavage of the carbon-boron bond[10][11]. The reaction kinetics can be complex and are highly dependent on pH[9][10].

Strategies for Mitigation:

  • Employ Anhydrous Conditions: Since water is often the proton source, using anhydrous solvents and reagents is a primary strategy. Ensure solvents are freshly dried and reagents are stored under an inert atmosphere.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol (Bpin) or N-methyliminodiacetic acid (MIDA) ester, is highly effective. These esters exhibit greater stability towards protodeboronation and can be used in "slow-release" strategies where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition[7][12][13].

  • Optimize the Base: The choice of base is critical. Strong aqueous bases like NaOH or KOH can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃, or organic bases in non-aqueous media.

  • Accelerate the Desired Reaction: The faster your desired cross-coupling occurs, the less time there is for protodeboronation. Using highly active catalyst systems can outcompete this side reaction[7].

Question 2: My main impurity is a symmetrical biaryl from the homocoupling of two boronic acid molecules. How do I minimize this product?

Answer:

The formation of a symmetrical biaryl, bis(4-(N-ethylsulfamoyl)-2-methylphenyl), is a result of boronic acid homocoupling. This side reaction is frequently mediated by the palladium catalyst and is often exacerbated by the presence of oxygen[14][15].

Causality: There are two primary pathways for homocoupling. The first involves the reaction of a Pd(II) species with two molecules of the boronic acid to generate the biaryl and Pd(0). This is often seen at the start of a reaction when using a Pd(II) precatalyst[12][13]. The second, more common pathway involves oxygen. A Pd(0) catalyst can react with O₂ to form a palladium peroxo complex, which then oxidatively promotes the coupling of two boronic acid molecules[14].

Strategies for Mitigation:

  • Rigorous Oxygen Exclusion: This is the most critical factor. Degas your reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction[15].

  • Use Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly generates Pd(0) can minimize the Pd(II)-mediated pathway.

  • Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.3 equivalents) is common to drive the reaction to completion, a large excess can favor homocoupling.

  • Ligand Choice: Certain ligands can suppress homocoupling by promoting the desired reductive elimination step of the cross-coupling cycle more efficiently.

Question 3: My reaction is sluggish, and I'm getting a mix of starting material and byproducts. How can I improve the yield of the desired cross-coupled product?

Answer:

The ortho-methyl group on the phenyl ring introduces significant steric hindrance, which can slow both the transmetalation and reductive elimination steps of the Suzuki-Miyaura catalytic cycle[4][5]. When the desired reaction is slow, side reactions become more competitive.

Causality: Steric hindrance raises the activation energy for key steps in the catalytic cycle. The catalyst-ligand complex must be able to accommodate both bulky coupling partners to facilitate the reaction efficiently.

Strategies for Mitigation:

  • Advanced Catalyst/Ligand Systems: This is the most important consideration for sterically hindered couplings.

    • Bulky, Electron-Rich Ligands: Biaryl phosphine ligands are the gold standard for these transformations. Ligands like SPhos, XPhos, and RuPhos are designed to be both bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition)[4][16].

    • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective for challenging couplings[4].

    • Palladium Precatalysts: Use modern, highly active precatalysts (e.g., XPhos Pd G3, SPhos Pd G4) which generate the active Pd(0) species cleanly and efficiently.

  • Elevated Temperatures: Higher reaction temperatures (e.g., 100-140 °C in solvents like dioxane, toluene, or xylenes) are often necessary to overcome the steric barrier[4][5].

  • Stronger Bases: For sterically demanding reactions, stronger bases such as K₃PO₄ are often more effective than carbonates[4].

Question 4: I'm seeing the corresponding phenol, 4-(N-Ethylsulfamoyl)-2-methylphenol, in my reaction mixture. What is the source of this oxidation?

Answer:

The formation of a phenol byproduct is due to the oxidative deboronation (or ipso-hydroxylation) of the boronic acid[17][18]. This is an irreversible process that consumes your starting material.

Causality: The empty p-orbital on the boron atom is susceptible to attack by nucleophilic oxygen species[17]. In a laboratory setting, this can be atmospheric oxygen, but more commonly it is residual peroxides in solvents (especially ethers like THF or dioxane) or reaction with certain oxidants[17][19][20]. The subsequent rearrangement and hydrolysis yield the phenol and boric acid[17].

Strategies for Mitigation:

  • Use High-Purity, Fresh Solvents: Ethereal solvents can form explosive peroxides over time. Use freshly opened bottles or solvents passed through a purification system to remove peroxides.

  • Maintain an Inert Atmosphere: As with homocoupling, rigorously excluding oxygen from the reaction vessel is crucial to prevent this oxidative side reaction.

  • Protect the Boronic Acid: Certain protecting groups can increase the oxidative stability of the boronic acid moiety. Recent studies have shown that forming an intramolecular boralactone can increase stability by orders of magnitude, though this requires specific substrate design[17][21]. For practical purposes, conversion to a pinacol ester often provides sufficient protection against trace oxidants compared to the free boronic acid.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to store this compound?

    • A: Store it in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place away from light and moisture. Boronic acids can slowly dehydrate to form boroxines, which may have different solubility and reactivity.

  • Q: Should I use the boronic acid directly or convert it to its pinacol ester first?

    • A: For challenging or sensitive substrates, converting to the pinacol ester is highly recommended. Boronic esters offer enhanced stability against both protodeboronation and oxidation, leading to more consistent and reproducible results[12][13].

  • Q: How can I purify my final product away from boronic acid-derived impurities?

    • A: Unreacted boronic acid and boric acid can often be removed by performing a basic aqueous wash (e.g., with 1M NaOH or Na₂CO₃) during the reaction workup, as the boronic acid will form a water-soluble boronate salt. Homocoupled and protodeboronated byproducts typically require purification by column chromatography on silica gel.

Data & Visualization

Summary of Side Reactions
Side ReactionPrimary Cause(s)Key Mitigation Strategy
Protodeboronation Presence of a proton source (e.g., water) with base or acid catalysis.[7][8]Use anhydrous conditions and/or protect as a boronate ester (e.g., pinacol).[7][12]
Homocoupling Presence of oxygen; reaction with Pd(II) precatalysts.[13][14][15]Rigorously degas all reagents and maintain an inert atmosphere.[15]
Oxidation Reaction with oxygen or peroxide impurities in solvents.[17][18]Use fresh, peroxide-free solvents and maintain an inert atmosphere.
Low Reactivity Steric hindrance from the ortho-methyl group.[4][5]Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[4]
Troubleshooting Workflow

G cluster_impurities Impurity Identity cluster_solutions Corrective Actions start Reaction Analysis: Identify Main Impurity proto Protodeboronated (Ar-H) start->proto C-B bond replaced by C-H? homo Homocoupled (Ar-Ar) start->homo Dimer of boronic acid? phenol Phenol (Ar-OH) start->phenol C-B bond replaced by C-OH? sm Low Conversion (Unreacted SM) start->sm Reaction stalled? sol_proto 1. Use anhydrous solvents. 2. Protect as boronate ester. 3. Optimize base. proto->sol_proto sol_homo 1. Degas solvent rigorously. 2. Maintain inert atmosphere. 3. Use Pd(0) precatalyst. homo->sol_homo sol_phenol 1. Use peroxide-free solvents. 2. Exclude oxygen. phenol->sol_phenol sol_sm 1. Use bulky ligand (SPhos, XPhos). 2. Increase temperature. 3. Use stronger base (K3PO4). sm->sol_sm

Caption: A troubleshooting flowchart for common side reactions.

Suzuki-Miyaura Cycle & Divergent Side Reactions

Suzuki_Cycle pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Ar-Pd(II)-X L2) pd0->oa + Ar-X tm Transmetalation (Ar-Pd(II)-Ar' L2) oa->tm + Ar'B(OH)3⁻ re Reductive Elimination (Ar-Ar') tm->re re->pd0 - Ar-Ar' ar_ar Product Ar-Ar' re->ar_ar arx Ar-X arx->oa boronic Ar'B(OH)2 + Base boronic->tm protodeboronation Protodeboronation (Ar'-H) boronic->protodeboronation + H₂O homocoupling Homocoupling (Ar'-Ar') boronic->homocoupling + Pd(II) or O₂

Caption: The Suzuki cycle with key side reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling

This is a general starting point and may require optimization.[4]

  • Reaction Setup: To an oven-dried vial containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.3 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 15 minutes. A subsurface sparge of the solvent is highly recommended for effective deoxygenation.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100-110 °C) for the specified time (e.g., 12-24 hours).

  • Analysis & Work-up: After cooling, analyze the reaction conversion by LC-MS or GC-MS. If complete, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 2: Conversion to Pinacol Ester for Enhanced Stability
  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in a suitable solvent like toluene or THF.

  • Dehydration: Heat the mixture to reflux with a Dean-Stark apparatus to remove water azeotropically. Alternatively, add a drying agent like anhydrous MgSO₄ and stir at room temperature.

  • Isolation: Once the reaction is complete (monitor by TLC or NMR), filter off any drying agent and remove the solvent under reduced pressure. The resulting boronate ester can often be used directly in the subsequent coupling reaction without further purification.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. J. Am. Chem. Soc.
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. J. Am. Chem. Soc.
  • ResearchGate (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. J. Am. Chem. Soc.
  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Acc. Chem. Res.
  • ResearchGate. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Wikipedia. Protodeboronation.
  • Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Org. Process Res. Dev.
  • ResearchGate. Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF.
  • Wang, L., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate (2018). An Efficient Synthesis of Phenols via Oxidative Hydroxylation of Arylboronic Acids Using (NH4)2S2O8.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chem. Soc. Rev.
  • Dong, Z., et al. (2021). Catalyst-free rapid conversion of arylboronic acids to phenols under green condition. Arkat USA.
  • Organic Chemistry Portal. Phenol synthesis by substitution or oxidation.
  • Li, G., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chem. Commun.
  • ResearchGate. A Mild Conversion of Arylboronic Acids and Their Pinacolyl Boronate Esters into Phenols Using Hydroxylamine | Request PDF.
  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube.
  • Bar-On, O., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. J. Med. Chem.
  • PubMed (2021). Boronic acid with high oxidative stability and utility in biological contexts.
  • PubMed (2008). Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH.
  • Google Patents. Process for purification of boronic acid and its derivatives.
  • Wang, Y., et al. (2022). Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. Org. Chem. Front.
  • CRO SPLENDID LAB. 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid.

Sources

Technical Support Center: Navigating Protodeboronation of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid under Suzuki Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the undesired protodeboronation of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid during Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions to minimize this yield-reducing side reaction and ensure the success of your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern with this compound?

A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In the context of a Suzuki-Miyaura coupling, this is a significant undesired side reaction as it consumes your this compound, converting it to N-ethyl-3-methylbenzenesulfonamide. This not only reduces the yield of your desired biaryl product but also complicates purification due to the formation of this byproduct.[2][3] The propensity for protodeboronation is highly dependent on the substrate and the specific reaction conditions employed.[1]

Q2: What are the primary drivers of protodeboronation in a Suzuki-Miyaura reaction?

A2: Several factors can accelerate protodeboronation. The key drivers include:

  • pH and Base: The reaction's pH is a critical variable.[1][2] Both acid- and base-catalyzed mechanisms for protodeboronation exist.[1][4] In Suzuki couplings, the base required to activate the boronic acid for transmetalation can also promote its decomposition.[5][6] Strong bases, in particular, can increase the rate of protodeboronation.[3]

  • Temperature: Higher reaction temperatures can increase the rate of both the desired Suzuki coupling and the undesired protodeboronation.[2][3]

  • Water: The presence of water, often used as a co-solvent, can serve as the proton source for the protodeboronation reaction.[2]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. While a highly active catalyst can outcompete protodeboronation, some ligands, particularly bulky phosphine ligands, have been shown to actively promote palladium-catalyzed protodeboronation.[7][8][9][10]

  • Prolonged Reaction Times: Extended exposure of the boronic acid to the reaction conditions, especially at elevated temperatures, increases the likelihood of protodeboronation.[3]

Q3: Is this compound particularly susceptible to protodeboronation?

A3: While specific stability data for this exact compound is not extensively published, we can infer its potential susceptibility based on its structure. The electron-withdrawing nature of the N-ethylsulfamoyl group can influence the stability of the C-B bond, potentially making it more prone to cleavage. Additionally, the ortho-methyl group may introduce steric hindrance that could affect the rate of the desired coupling versus the undesired protodeboronation.

Q4: How can I detect and quantify protodeboronation in my reaction?

A4: The most reliable method is to monitor the reaction mixture by LC-MS or GC-MS. You should look for a byproduct with a mass corresponding to N-ethyl-3-methylbenzenesulfonamide. Quantitative analysis can be performed by comparing the peak areas of the starting boronic acid, the desired product, and the protodeboronated byproduct against a known internal standard. ¹H NMR spectroscopy of the crude reaction mixture can also be used to identify and quantify the protodeboronated species.

II. Troubleshooting Guide: A Systematic Approach to Minimizing Protodeboronation

This section provides a structured approach to diagnosing and resolving issues with protodeboronation.

Problem: Low yield of the desired coupled product with significant formation of N-ethyl-3-methylbenzenesulfonamide.

G start High Protodeboronation Observed reagent_check Step 1: Verify Reagent Quality & Stability start->reagent_check base_opt Step 2: Re-evaluate the Base reagent_check->base_opt If reagent is pure success Protodeboronation Minimized reagent_check->success If reagent was degraded temp_opt Step 3: Optimize Reaction Temperature base_opt->temp_opt If protodeboronation persists base_opt->success If successful catalyst_opt Step 4: Modify Catalyst System temp_opt->catalyst_opt If still problematic temp_opt->success If successful boron_reagent_mod Step 5: Use a Stabilized Boronic Acid Derivative catalyst_opt->boron_reagent_mod For highly sensitive substrates catalyst_opt->success If successful boron_reagent_mod->success

Caption: A decision tree for troubleshooting protodeboronation.

Step 1: Verify Reagent Quality and Stability
  • Potential Cause: Boronic acids can degrade upon storage, especially if exposed to moisture and air.

  • Recommended Action:

    • Check Purity: Before use, verify the purity of your this compound by ¹H NMR or LC-MS.

    • Proper Storage: Store the boronic acid in a desiccator under an inert atmosphere.

    • Use Fresh: If in doubt, use a freshly purchased or synthesized batch of the boronic acid.

Step 2: Re-evaluate the Base
  • Potential Cause: Strong bases can accelerate base-catalyzed protodeboronation.[5]

  • Recommended Action:

    • Switch to a Milder Base: If you are using strong bases like NaOH or KOH, consider switching to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[2]

    • Fluoride-Based Bases: Cesium fluoride (CsF) can be an effective base, particularly in less aqueous conditions.

    • Optimize Stoichiometry: Use the minimum amount of base necessary to promote the reaction, typically 2-3 equivalents.

Base Relative Strength Impact on Protodeboronation Recommendation
NaOH, KOHStrongHighAvoid if possible, especially at elevated temperatures.
K₂CO₃, Cs₂CO₃ModerateMediumGood starting point for optimization.
K₃PO₄ModerateLow to MediumOften a good choice for sensitive substrates.[2]
CsFWeakLowEffective, particularly in anhydrous or low-water conditions.
Step 3: Optimize Reaction Temperature
  • Potential Cause: High temperatures accelerate the decomposition of the boronic acid.[3]

  • Recommended Action:

    • Lower the Temperature: Start with a moderate temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.[2]

    • Monitor Progress: Closely monitor the reaction by LC-MS to find the optimal balance between the rate of product formation and the rate of protodeboronation.

Step 4: Modify the Catalyst System
  • Potential Cause: An inefficient catalyst system can lead to longer reaction times, increasing the opportunity for protodeboronation. Conversely, certain ligands can actively promote this side reaction.

  • Recommended Action:

    • Ligand Selection: Avoid overly bulky phosphine ligands, which have been shown to promote protodeboronation.[7][8][10] Consider using less sterically hindered phosphines or N-heterocyclic carbene (NHC) ligands. Buchwald-type biarylphosphine ligands are often effective at promoting rapid cross-coupling, which can outcompete protodeboronation.[11]

    • Catalyst Loading: A slightly higher catalyst loading (e.g., 1-2 mol%) can sometimes accelerate the desired reaction sufficiently to minimize decomposition.

    • Palladium Precatalyst: Use a well-defined palladium(0) precatalyst to ensure rapid entry into the catalytic cycle.

Step 5: Use a Stabilized Boronic Acid Derivative
  • Potential Cause: The free boronic acid is inherently unstable under the reaction conditions.

  • Recommended Action: Convert the boronic acid to a more stable derivative. This is often the most robust solution for challenging substrates.

    • Pinacol Esters: While more stable than the corresponding boronic acids, pinacol esters can still undergo hydrolysis to the free boronic acid in situ.[12]

    • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions.[13] They participate in a "slow-release" of the free boronic acid under basic, aqueous conditions, keeping the instantaneous concentration of the unstable species low and thus minimizing protodeboronation.[1][13][14]

    • Organotrifluoroborates: Potassium organotrifluoroborates (R-BF₃K) are another class of air- and moisture-stable boronic acid surrogates that can be used in Suzuki couplings.[15]

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Monitoring and Workup prep_vessel 1. Add aryl halide (1.0 equiv), MIDA boronate (1.2-1.5 equiv), and base (e.g., K3PO4, 3.0 equiv) to an oven-dried vessel. add_catalyst 2. Add Pd precatalyst and ligand. prep_vessel->add_catalyst add_solvent 3. Add degassed solvent (e.g., dioxane/water). add_catalyst->add_solvent run_reaction 4. Seal vessel and heat (e.g., 60-80 °C). add_solvent->run_reaction monitor 5. Monitor by TLC or LC-MS. run_reaction->monitor quench 6. Cool, dilute with organic solvent, and filter. monitor->quench extract 7. Wash with water and brine. quench->extract purify 8. Dry, concentrate, and purify. extract->purify

Caption: A general workflow for slow-release Suzuki coupling.

Detailed Protocol for Slow-Release Coupling:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the (4-(N-Ethylsulfamoyl)-2-methylphenyl) MIDA boronate (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[2]

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Buchwald precatalyst, 1-2 mol%) and the ligand (e.g., SPhos, XPhos, 2-4 mol%).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times. Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (start with a moderate temperature, e.g., 60-80 °C).[2]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.[2]

By systematically addressing these parameters, you can effectively diagnose the cause of protodeboronation and implement a rational strategy to favor the desired Suzuki-Miyaura cross-coupling, ultimately improving the yield and purity of your target molecule.

III. References

  • Protodeboronation. In Wikipedia. Retrieved from [Link]

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky ligands promote palladium-catalyzed protodeboronation. Journal of the American Chemical Society, 144(35), 16066–16077. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]

  • García-Domínguez, A., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [Link]

  • Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid a... ResearchGate. Retrieved from [Link]

  • Ser, C. T., Hao, H., Pablo-García, S., Jorner, K., Li, S., Pollice, R., & Aspuru-Guzik, A. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. [Link]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Hydrolysis mechanism of arylboronic acids. ResearchGate. Retrieved from [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Zhu, C., Wang, R., & Falck, J. R. (2012). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 14(13), 3494–3497. [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]

  • García-Domínguez, A., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324–1336. [Link]

  • For the pro's (Suzuki). (2022, June 12). Reddit. [Link]

  • Effect of temperature on boric acid dissociation as function of pH. ResearchGate. Retrieved from [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

  • Kua, J., & Iovine, P. M. (2010). Heats of Formation for the Boronic Acids R–B(OH)2 and Boroxines R3B3O3 (R=H, Li, HBe, H2B, H3C, H2N, HO, F, and Cl) Calculated at the G2, G3, and G4 Levels of Theory. The Journal of Physical Chemistry A, 114(44), 11979–11986. [Link]

  • Effect of boric acid on thermal stability of poly (acrylonitrile-methyl acrylate). ResearchGate. Retrieved from [Link]

  • This compound. 瑞楚生物. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments. This guide provides in-depth troubleshooting, scientifically-grounded explanations, and practical protocols to help you overcome these issues and ensure the success of your reactions.

Understanding the Challenge: The Nature of the Beast

This compound is a valuable building block in medicinal chemistry and organic synthesis, often utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its molecular structure, featuring both a polar sulfamoyl group and a nonpolar methylphenyl group, can lead to complex solubility behavior in common organic solvents. The presence of the boronic acid moiety itself adds another layer of complexity, as these compounds can form cyclic anhydrides (boroxines) or interact strongly with polar functional groups, further limiting their solubility.[3][4]

This guide will walk you through a logical, step-by-step approach to tackle these solubility issues head-on.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my reaction solvent. What are the primary factors contributing to this?

A: The poor solubility of this specific boronic acid can be attributed to several factors inherent to its structure:

  • Polarity Mismatch: The molecule possesses both polar (sulfamoyl and boronic acid groups) and non-polar (methylphenyl backbone) regions. This amphiphilic nature can make it difficult to find a single solvent that effectively solvates the entire molecule.

  • Intermolecular Hydrogen Bonding: The boronic acid and N-H of the sulfamoyl group can participate in strong intermolecular hydrogen bonding, leading to a stable crystal lattice that is difficult for solvent molecules to break down.

  • Boroxine Formation: Like many boronic acids, it can undergo dehydration to form a cyclic trimer called a boroxine. Boroxines often have different solubility profiles than the corresponding monomeric boronic acids and can be less soluble in certain organic solvents.[5]

Q2: I am setting up a Suzuki-Miyaura coupling reaction. What are the recommended starting solvents for dissolving this compound?

A: For Suzuki-Miyaura reactions, a variety of solvents can be employed, and often a mixture is required to achieve both solubility and optimal catalytic activity.[1][2] Here is a recommended starting point for solvent screening:

Solvent ClassRecommended SolventsRationale
Ethers 1,4-Dioxane, Tetrahydrofuran (THF), 2-Methyl-THFGood general solvents for Suzuki couplings, often used with an aqueous base.[2][6][7]
Aromatics Toluene, XylenesCan be effective, especially at elevated temperatures.[2][6]
Amides N,N-Dimethylformamide (DMF), Dimethylacetamide (DMAc)Polar aprotic solvents that can be very effective at dissolving polar substrates.[2][6]
Alcohols Isopropanol, n-ButanolCan be used as co-solvents to increase polarity and aid in dissolving the boronic acid.

Expert Tip: A common and effective starting point is a biphasic mixture, such as 1,4-dioxane/water or toluene/water , in conjunction with a suitable base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][7] The water can help to dissolve the inorganic base and can also aid in the transmetalation step of the catalytic cycle.

Q3: I've tried a single solvent system without success. What other strategies can I employ to improve solubility?

A: If a single solvent is not effective, consider the following proven strategies:

  • Co-solvent Systems: This is often the most effective approach. By mixing a polar solvent with a non-polar one, you can create a system with an intermediate polarity that better matches the solute. For example, a mixture of toluene and DMF can be effective.

  • Elevated Temperatures: Gently heating the mixture can significantly increase the solubility of most compounds. However, be mindful of the thermal stability of your boronic acid. Prolonged heating, especially in the presence of water, can lead to protodeboronation (loss of the boronic acid group).[8][9]

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and increase the rate of dissolution.

  • Formation of Boronate Esters: Converting the boronic acid to a boronate ester, such as a pinacol ester, can dramatically improve its solubility in organic solvents and also enhance its stability.[3][10][11] This is a highly recommended strategy for particularly stubborn cases.

Troubleshooting Guide: A Systematic Approach

This section provides a structured approach to troubleshooting poor solubility.

Problem Probable Cause(s) Recommended Solution(s)
Complete Insolubility at Room Temperature - High crystal lattice energy. - Significant polarity mismatch between solute and solvent.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., Toluene, THF, DMF). 2. Co-Solvent System: Try mixtures like Dioxane/Water, Toluene/Ethanol, or THF/DMF. 3. Gentle Heating: Increase the temperature incrementally (e.g., to 40-60 °C) while monitoring for dissolution.
Partial Dissolution, Oily Residue Observed - Formation of boroxine or other oligomeric species. - Presence of impurities.1. Add a Small Amount of Water: If using an anhydrous organic solvent, adding a small amount of water can sometimes help hydrolyze the boroxine back to the more soluble boronic acid.[5] 2. Purification: Consider recrystallizing the boronic acid to ensure high purity.
Dissolves with Heating but Crashes Out Upon Cooling - Supersaturation followed by rapid crystallization.1. Use a Co-solvent: A co-solvent can help to keep the compound in solution at lower temperatures. 2. Prepare a Hot Solution: For reactions run at elevated temperatures, you can prepare a hot solution of the boronic acid and add it directly to the reaction mixture.
Reaction Fails or Gives Low Yield Despite Apparent Dissolution - Protodeboronation due to harsh conditions (e.g., high temperature, strong base, prolonged reaction time).[8][9]1. Milder Base: Switch to a milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). 2. Lower Temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Use a Boronate Ester: As mentioned, boronate esters are generally more stable to protodeboronation.[10]
Experimental Protocol: Solvent Screening for Solubility

This protocol outlines a systematic method for identifying a suitable solvent system for your boronic acid.

Materials:

  • This compound

  • A selection of organic solvents (e.g., Toluene, THF, 1,4-Dioxane, DMF, Isopropanol)

  • Small vials or test tubes

  • Stir plate and stir bars

  • Heat gun or heating block (optional)

Procedure:

  • Preparation: Add a small, known amount of the boronic acid (e.g., 5-10 mg) to several different vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

  • Room Temperature Test: Stir the vials at room temperature for 10-15 minutes and observe the solubility.

  • Heating Test: For vials where the compound is not fully dissolved, gently heat the mixture while stirring and observe any changes in solubility.

  • Co-solvent Test: For promising solvents where solubility is still limited, add a co-solvent dropwise and observe the effect.

  • Documentation: Record your observations in a table to compare the effectiveness of different solvent systems.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility issues with this compound.

Solubility_Troubleshooting Start Start: Poor Solubility Observed Solvent_Screen Step 1: Solvent Screening (Toluene, THF, Dioxane, DMF) Start->Solvent_Screen Is_Soluble1 Is it soluble? Solvent_Screen->Is_Soluble1 Co_Solvent Step 2: Use Co-Solvent System (e.g., Dioxane/H2O, Toluene/IPA) Is_Soluble1->Co_Solvent No Success Success: Proceed with Reaction Is_Soluble1->Success Yes Is_Soluble2 Is it soluble? Co_Solvent->Is_Soluble2 Heating Step 3: Apply Gentle Heating (40-60 °C) Is_Soluble2->Heating No Is_Soluble2->Success Yes Is_Soluble3 Is it soluble? Heating->Is_Soluble3 Boronate_Ester Step 4: Consider Derivatization (e.g., Pinacol Ester Formation) Is_Soluble3->Boronate_Ester No Is_Soluble3->Success Yes Boronate_Ester->Success Failure Consult Further / Re-evaluate Synthesis Boronate_Ester->Failure

Caption: Decision workflow for troubleshooting poor solubility.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • American Chemical Society. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. [Link]
  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. [Link]
  • National Institutes of Health.
  • American Chemical Society. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. [Link]
  • ResearchGate. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
  • Reddit. Boronic acids being gooey. [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common challenges encountered during the use of this sterically hindered and electronically complex boronic acid.

Introduction: Understanding the Challenges

This compound presents a unique set of challenges in Suzuki-Miyaura couplings. The presence of an ortho-methyl group introduces significant steric hindrance around the boronic acid moiety. This steric bulk can impede crucial steps in the catalytic cycle, particularly the transmetalation step. Additionally, the electron-withdrawing nature of the N-ethylsulfamoyl group can influence the nucleophilicity of the boronic acid.

This guide provides a structured approach to troubleshooting and optimizing your reactions, with a special focus on the critical role of temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered when using this compound in Suzuki-Miyaura couplings.

Issue 1: Low or No Product Yield

Question: My Suzuki reaction with this compound is resulting in a low yield or no product at all. What are the primary factors to investigate?

Answer: Low conversion with this substrate is a common hurdle, primarily due to the steric hindrance from the ortho-methyl group. A systematic approach focusing on the catalyst system, base, solvent, and, most importantly, temperature is crucial for success.[1]

Troubleshooting Steps:

  • Evaluate the Catalyst System: The choice of palladium precatalyst and ligand is the most critical factor for overcoming steric hindrance. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1]

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands promote the crucial and often rate-limiting reductive elimination step for sterically demanding substrates. Buchwald ligands such as XPhos, SPhos, and RuPhos are highly recommended.[1] For exceptionally challenging couplings, consider more specialized ligands.

    • Palladium Source: While Pd(OAc)₂ and Pd₂(dba)₃ can be used, they require in situ reduction to the active Pd(0) species. Modern palladium precatalysts, such as the Buchwald G3 or G4 precatalysts (e.g., XPhos Pd G3), are often more reliable as they readily form the active monoligated Pd(0) species.[1]

  • Re-evaluate the Base and Solvent: The interplay between the base and solvent is critical for activating the boronic acid for transmetalation.

    • Base Selection: A weak base may be insufficient to activate the hindered boronic acid. Stronger bases are generally required. Potassium phosphate (K₃PO₄), often used as a finely ground powder, is a highly effective base for hindered couplings. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option.

    • Solvent Choice: Anhydrous, polar aprotic solvents are typically the best choice. Dioxane, toluene, and THF are commonly used. A small amount of water is often necessary to facilitate the dissolution of the base and promote the formation of the active boronate species. However, excessive water can lead to undesired side reactions. A solvent ratio of 10:1 organic solvent to water is a good starting point.

  • Optimize the Reaction Temperature: Temperature is a critical parameter that directly influences the reaction kinetics. For sterically hindered substrates, higher temperatures are often necessary to overcome the activation energy barrier for transmetalation and reductive elimination.

    • Initial Temperature Range: Start with a temperature range of 80-110 °C.

    • Systematic Optimization: If the initial temperature does not yield the desired product, a systematic temperature screen is recommended. Increase the temperature in 10-20 °C increments. For particularly challenging couplings, temperatures up to 140 °C (in a suitable high-boiling solvent like xylenes) may be necessary.[2]

Issue 2: Significant Protodeboronation

Question: I am observing a significant amount of the protodeboronated byproduct, 4-(N-Ethylsulfamoyl)-2-methylbenzene. How can I minimize this side reaction?

Answer: Protodeboronation is a common side reaction in Suzuki couplings, where the boronic acid is replaced by a hydrogen atom. This can be exacerbated by the presence of water, acidic impurities, or elevated temperatures.

Troubleshooting Steps:

  • Ensure Anhydrous and Oxygen-Free Conditions: While a small amount of water is often beneficial, excess water can promote protodeboronation. Use anhydrous solvents and ensure your reagents are dry. Thoroughly degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) to remove dissolved oxygen, which can also contribute to catalyst decomposition and side reactions.[1]

  • Temperature and Reaction Time: While higher temperatures can increase the rate of the desired coupling, they can also accelerate protodeboronation.

    • Finding the Sweet Spot: The key is to find the minimum temperature required for efficient coupling within a reasonable timeframe. A temperature that is too low may lead to a stalled reaction, allowing for protodeboronation to become a significant pathway over extended reaction times.[3] Conversely, excessively high temperatures can also favor this side reaction.

    • Monitor Reaction Progress: Closely monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction has reached completion.

  • Choice of Base: The choice of base can influence the rate of protodeboronation. In some cases, using a weaker base or a fluoride source like CsF or KF can mitigate this side reaction.

Issue 3: Homocoupling of the Boronic Acid

Question: I am observing the formation of a biaryl byproduct derived from the homocoupling of this compound. What causes this and how can I prevent it?

Answer: Homocoupling of boronic acids is typically promoted by the presence of Pd(II) species and oxygen.[4]

Troubleshooting Steps:

  • Thorough Degassing: As mentioned previously, rigorous degassing of the reaction mixture is crucial to remove oxygen.[1][4]

  • Use of Pd(0) Precatalysts: Starting with a Pd(0) precatalyst, such as Pd(PPh₃)₄ or a modern Buchwald precatalyst, can minimize the initial concentration of Pd(II) species that can lead to homocoupling.

  • Reaction Conditions: Running the reaction under a strict inert atmosphere (argon or nitrogen) throughout the entire process is essential.

Data Summary and Recommendations

The following tables provide a summary of recommended starting conditions and optimization parameters for the Suzuki-Miyaura coupling of this compound.

Table 1: Recommended Catalyst Systems for Hindered Couplings

Palladium PrecatalystLigandTypical Loading (mol%)Recommended For
Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhos, RuPhos1-5General hindered couplings
XPhos Pd G3/G4N/A1-3Highly reliable for challenging couplings
Pd(PPh₃)₄N/A2-5Less effective for this substrate, but can be a starting point

Table 2: Temperature Optimization Guide

Temperature Range (°C)SolventObservations and Recommendations
Room Temperature - 60THF, DioxaneUnlikely to be effective for this hindered substrate.[5]
60 - 80THF, DioxaneMay show some conversion, but likely to be slow. A good starting point for less hindered analogs.[6]
80 - 110Dioxane, TolueneOptimal starting range. Balances reaction rate with minimizing side reactions.[1]
110 - 140Toluene, XylenesFor very challenging couplings where lower temperatures have failed. Increased risk of side reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if required, e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 10:1) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Temperature Scouting Experiment

To optimize the reaction temperature, set up a parallel array of reactions following the general procedure above, with each reaction at a different temperature (e.g., 80 °C, 100 °C, 120 °C). Monitor each reaction over time to determine the optimal temperature that provides the best balance of reaction rate and product purity.

Visualizing the Workflow

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield cluster_catalyst Catalyst System cluster_base_solvent Base & Solvent cluster_temp Temperature start Low or No Product Yield catalyst Evaluate Catalyst System start->catalyst base_solvent Re-evaluate Base & Solvent catalyst->base_solvent Ineffective? ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) temperature Optimize Temperature base_solvent->temperature Still Low Yield? base Use Stronger Base (e.g., K3PO4, Cs2CO3) success Improved Yield temperature->success Optimized increase_temp Increase Reaction Temperature (e.g., 100-140 °C) precatalyst Use Modern Precatalyst (e.g., Buchwald G3/G4) solvent Use Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene)

Caption: A decision-making workflow for troubleshooting low-yield Suzuki reactions with this compound.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pd2_complex R1-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R2-B(OR)2 (Base) pd2_r1_r2 R1-Pd(II)L_n-R2 transmetalation->pd2_r1_r2 reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R1-R2 reductive_elimination->product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.

Frequently Asked Questions (FAQs)

Q1: Can I run this reaction at room temperature? A1: It is highly unlikely that the coupling of this sterically hindered boronic acid will proceed efficiently at room temperature. Elevated temperatures are generally required to achieve a reasonable reaction rate.[7][8][9][10][11]

Q2: Is it necessary to use expensive Buchwald ligands and precatalysts? A2: While it may be possible to find conditions with less expensive catalysts, for sterically hindered substrates like this, the use of specialized ligands and precatalysts often proves to be more efficient and cost-effective in the long run by providing higher and more consistent yields, thus saving time and resources.

Q3: How do I know if my boronic acid is degrading? A3: Boronic acids can be prone to decomposition, especially if they are not stored properly. It is always good practice to check the purity of your boronic acid by NMR before use. If you suspect degradation, you can try recrystallizing it or purchasing a fresh batch.

Q4: What is the role of water in the reaction? A4: A small amount of water is often beneficial as it helps to dissolve the inorganic base and facilitates the formation of the reactive boronate species, which is crucial for the transmetalation step. However, too much water can lead to competitive protodeboronation.

Q5: Can I use a microwave reactor for this reaction? A5: Yes, microwave-assisted heating can be an excellent way to rapidly screen reaction conditions and often leads to significantly reduced reaction times and improved yields.[12][13] The general principles of catalyst, base, and solvent selection still apply.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organometallics. Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • ACS Publications. Room-Temperature Aqueous Suzuki–Miyaura Cross-Coupling Reactions Catalyzed via a Recyclable Palladium@Halloysite Nanocomposite. [Link]
  • OICC Press.
  • PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. [Link]
  • ACS Publications. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • Reddit.
  • The Royal Society of Chemistry. Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. [Link]
  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

Sources

Effect of water on (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid stability and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding the Effects of Water on Stability and Reactivity

Welcome to the technical support center for (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the nuanced role of water in the handling, stability, and reactivity of this important building block. We will explore the dual nature of water—as both a potential catalyst for degradation and a crucial component for successful reactivity—providing you with actionable troubleshooting advice and robust protocols.

Frequently Asked Questions (FAQs)

Q1: My solid this compound has been on the shelf for a while. Is it still good to use? How does atmospheric moisture affect it?

A1: Like many arylboronic acids, this compound is susceptible to dehydration upon storage, forming its cyclic anhydride, a triphenylboroxine.[1][2] This process is an equilibrium reaction where three molecules of the boronic acid condense to form one molecule of the boroxine, releasing three molecules of water.[3][4] While boronic acids are generally stable, non-toxic compounds, this conversion can affect the material's stoichiometry.[5] It's recommended to store the compound in a cool, dry place, preferably in a desiccator or under an inert atmosphere to minimize this transformation.[6][7] For critical applications, it is always best practice to assess the purity before use (see Protocol 1).

Q2: What is the difference between the boronic acid and its boroxine form in a Suzuki-Miyaura coupling reaction?

A2: In many cases, the boroxine is still a competent coupling partner in Suzuki-Miyaura reactions.[1] Under typical reaction conditions, which often include a water co-solvent and a base, the boroxine can hydrolyze in situ back to the active boronic acid monomer.[1] However, relying on this in situ hydrolysis can sometimes lead to inconsistent results. If your reaction is sensitive or requires precise stoichiometry, the presence of significant amounts of boroxine means you are adding less of the active reagent than calculated.

Q3: Can water be completely excluded from my Suzuki-Miyaura reaction to prevent side reactions?

A3: While it may seem counterintuitive, completely anhydrous conditions are often detrimental to the Suzuki-Miyaura reaction.[8] Water plays a crucial, beneficial role in the catalytic cycle. The generally accepted mechanism involves the formation of a hydroxo-palladium complex, which then undergoes transmetalation with the boronic acid.[9] The presence of water and a base (like carbonate or phosphate) facilitates the formation of the highly nucleophilic boronate species [Ar-B(OH)₃]⁻, which is essential for the key transmetalation step.[10] Some studies have shown that even in so-called "solid-state" reactions, trace water generated from boroxine formation is key to achieving high yields.[3]

Q4: What is protodeboronation and should I be concerned about it?

A4: Protodeboronation is a significant decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-ethyl-3-methylbenzenesulfonamide as a byproduct.[11][12] This side reaction is undesirable as it consumes the starting material and complicates purification. The propensity for protodeboronation is highly dependent on the electronic properties of the aryl group, the reaction temperature, and the pH.[11][13] For this compound, the electron-withdrawing nature of the sulfamoyl group can make it more susceptible to base-catalyzed protodeboronation under harsh conditions (high pH, high temperatures).[10]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: I am performing a Suzuki-Miyaura coupling with this compound and an aryl bromide, but I am seeing very low conversion to my desired biaryl product. What should I check?

Answer: Low yield is a common issue that can often be traced back to reagent quality, reaction setup, or suboptimal conditions. Follow this systematic troubleshooting workflow.

Troubleshooting_Low_Yield start Low Yield Observed check_reagent 1. Assess Boronic Acid Quality (Is boroxine or protodeboronation product present?) start->check_reagent check_conditions 2. Verify Reaction Conditions (Atmosphere, Solvent, Base) check_reagent->check_conditions Reagent OK solution_reagent Solution: - Use fresh, pure boronic acid. - Quantify purity via NMR (Protocol 1) and adjust stoichiometry. check_reagent->solution_reagent Purity Issue Found check_catalyst 3. Evaluate Catalyst System (Catalyst, Ligand, Temperature) check_conditions->check_catalyst Conditions OK solution_conditions Solution: - Ensure system is inert (N₂/Ar). - Use degassed solvents. - Add a small amount of water (e.g., 10% v/v). - Use an appropriate base (K₂CO₃, K₃PO₄). check_conditions->solution_conditions Condition Issue Found solution_catalyst Solution: - Screen different Pd catalysts/ligands. - For challenging couplings, use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos). - Increase temperature if stability allows. check_catalyst->solution_catalyst Catalyst Issue Found end_node Improved Yield solution_reagent->end_node solution_conditions->end_node solution_catalyst->end_node

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Troubleshooting Steps:
  • Assess Reagent Quality: The first step is to validate your starting material. The presence of significant boroxine or the protodeboronated byproduct is a common cause of failure.

    • Action: Perform a ¹H NMR analysis of your boronic acid. The presence of broad peaks around 7-8 ppm can indicate the boroxine. Compare the integration of the aromatic protons to the B(OH)₂ proton signal (often a broad singlet). See Protocol 1 for a detailed procedure.

  • Verify Reaction Conditions: The Suzuki-Miyaura reaction is sensitive to the reaction environment.

    • Atmosphere: Oxygen can lead to oxidative homocoupling of the boronic acid and deactivate the Pd(0) catalyst.[9][14] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like nitrogen or argon.

    • Solvent & Water Content: As discussed, water is generally beneficial. If you are using a strictly anhydrous organic solvent (e.g., Toluene, Dioxane, THF), this could be the issue.[8][9]

    • Action: Try a solvent system that includes water, such as Dioxane/H₂O (4:1) or THF/H₂O (10:1).[8] Ensure solvents are properly degassed to remove oxygen.

    • Base: The choice and quality of the base are critical. The base activates the boronic acid to the boronate.[15]

    • Action: Use a base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry if used in an organic solvent, or properly dissolved if in an aqueous phase.

Issue 2: Boronic Acid Degradation During Storage or Workup

Question: I suspect my this compound is degrading either on the shelf or during my aqueous workup. How can I confirm this and prevent it?

Answer: Degradation primarily occurs via two routes: conversion to boroxine (dehydration) and protodeboronation (loss of the boronic acid group).

Degradation_Pathways cluster_0 Stability & Degradation BA This compound (Monomer) Boroxine Triphenylboroxine (Anhydride) BA->Boroxine - H₂O (Dehydration, equilibrium) Protodeb N-ethyl-3-methylbenzenesulfonamide (Protodeboronation Product) BA->Protodeb + H⁺ (acidic) or OH⁻ (basic) (Irreversible Loss) Boroxine->BA + H₂O (Hydrolysis)

Caption: Key stability and degradation pathways.

Prevention and Mitigation Strategies:
  • Storage: Store the solid boronic acid in a tightly sealed container in a desiccator or glovebox to protect it from atmospheric moisture.[6][16] For long-term storage, refrigeration (2-8°C) is recommended.[17]

  • Workup: During aqueous workups, avoid prolonged exposure to strongly acidic or basic conditions, which can accelerate protodeboronation.[11][12]

    • Action: Neutralize the reaction mixture to a pH of ~7 before extraction. Use a saturated solution of a mild salt like ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) for washes instead of strong acids or bases.

  • Purification: When performing silica gel chromatography, be aware that standard silica can be acidic enough to cause decomposition of some boronic acids or their esters.[18]

    • Action: If you observe streaking or decomposition on TLC, consider using deactivated silica gel (treated with a base like triethylamine) or switching to an alternative purification method.[18]

Experimental Protocols

Protocol 1: Assessing Purity and Boroxine Content by ¹H NMR

Objective: To determine the relative amounts of the boronic acid monomer and its corresponding boroxine anhydride in a solid sample.

Methodology:

  • Sample Preparation: Accurately weigh ~10-15 mg of the this compound into an NMR tube.

  • Solvent Selection: Dissolve the sample in a deuterated solvent that will not exchange with the B-OH protons, such as DMSO-d₆ or CD₃CN. Do not use D₂O or CD₃OD, as they will cause rapid proton exchange and prevent observation of the B(OH)₂ signal.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic signals for the boronic acid. The B(OH)₂ protons typically appear as a broad singlet.

    • The boroxine form will not have a B(OH)₂ signal and its aromatic signals may be slightly shifted and broadened compared to the monomer.[1]

    • Integrate a well-resolved aromatic proton signal from the monomer and compare it to the integration of the B(OH)₂ signal. The ratio can provide a semi-quantitative measure of the monomer's purity.

    • The presence of signals corresponding to N-ethyl-3-methylbenzenesulfonamide indicates degradation via protodeboronation.

Compound FormKey ¹H NMR Diagnostic Signals (DMSO-d₆)
Boronic Acid Broad singlet for B(OH)₂ protons (often > 8 ppm)
Boroxine Absence of the B(OH)₂ signal; potentially broadened aromatic signals
Protodeboronation Appearance of a new aromatic spin system consistent with the des-borylated sulfonamide
Protocol 2: General Procedure for a Robust Suzuki-Miyaura Coupling

Objective: To provide a reliable starting point for the cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a modern pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Methodology:

  • Reaction Setup: To a flame-dried reaction vessel equipped with a stir bar and reflux condenser, add the aryl halide, boronic acid, base, and palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe under a positive pressure of inert gas.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS, GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as appropriate.

References

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ACS Publications. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ChemistryViews. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions.
  • Anderson's Process Solutions. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings.
  • ResearchGate. (n.d.). Boron Determination—A Review of Analytical Methods.
  • Lloyd-Jones, G. C., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Royal Society of Chemistry. (n.d.). In-water oxidative Suzuki coupling of arenes and arylboronic acids using H₂O₂ as a terminal oxidant. Green Chemistry.
  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine.
  • Borax. (n.d.). Borate handling and storage.
  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids.
  • D'hooge, M. A., et al. (2017). Determination of Boron Content Using a Simple and Rapid Miniaturized Curcumin Assay. Bio-protocol.
  • National Institutes of Health. (2024). Water-compatible dynamic covalent bonds based on a boroxine structure.
  • Royal Society of Chemistry. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids.
  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros.
  • U.S. Borax. (n.d.). Boron testing methods.
  • Lab Alley. (n.d.). How to Store Boric Acid.
  • Reddit. (2018). Self-condensation of phenylboronic acid. r/chemistry.
  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • TSI Journals. (2011). An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution.
  • Wikipedia. (n.d.). Protodeboronation.
  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
  • Reddit. (2017). How to store temperature and moisture-sensitive compounds?. r/chemistry.
  • Organic Chemistry Portal. (n.d.). Protodeboronation.
  • Royal Society of Chemistry. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
  • Royal Society of Chemistry. (n.d.). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods.
  • MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules.

Sources

Technical Support Center: Handling Air-Sensitive Reactions with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice and troubleshooting for handling air-sensitive reactions involving (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid. The information presented here is curated to ensure scientific integrity and provide practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to air and moisture?

A1: While many arylboronic acids are relatively stable solids, they are susceptible to degradation, particularly under non-anhydrous conditions.[1][2] The primary degradation pathway for boronic acids is protodeboronation, where the carbon-boron bond is cleaved by a proton source, typically water.[1] The presence of the electron-withdrawing N-ethylsulfamoyl group can influence the electronic properties of the phenyl ring and potentially affect its stability.[1] It is best practice to store this compound in a desiccator or under an inert atmosphere to minimize exposure to moisture.[3][4]

Q2: What are the ideal storage conditions for this boronic acid?

A2: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry place.[3][4] Refrigeration (2-8°C) is often recommended.[3] To further protect against atmospheric moisture, storing the container within a desiccator containing a drying agent like silica gel or Drierite is advisable. For highly sensitive applications, storage inside an inert atmosphere glovebox is the gold standard.

Q3: Can I handle this boronic acid on the open bench?

A3: For brief periods, such as weighing, handling on an open bench is generally acceptable, provided the humidity is low. However, for any extended manipulations or for setting up reactions, it is crucial to use inert atmosphere techniques to prevent degradation and ensure reproducibility.[5][6]

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an unwanted arene byproduct.[1] This is often promoted by moisture and can be exacerbated by certain reaction conditions, such as high temperatures and the presence of strong bases.[7][8] To minimize protodeboronation:

  • Use anhydrous solvents and reagents.

  • Thoroughly dry all glassware before use.[9]

  • Run the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen).[5][10]

  • Carefully select the base and reaction temperature.[7]

Troubleshooting Guide for Air-Sensitive Reactions

This section addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue 1: Low or No Product Yield

  • Possible Cause 1: Inactive Catalyst. The palladium catalyst is sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

    • Solution: Ensure your reaction is thoroughly degassed. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using the freeze-pump-thaw method for more rigorous oxygen removal.[6] Use a fresh, high-quality palladium catalyst. For challenging couplings, consider using more robust pre-catalysts that are more resistant to air.[7]

  • Possible Cause 2: Degradation of the Boronic Acid. As discussed, exposure to air and moisture can lead to protodeboronation.

    • Solution: Handle the boronic acid under an inert atmosphere.[5][10] Consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a diethanolamine adduct, which can be more robust under reaction conditions.[1][2]

  • Possible Cause 3: Inappropriate Base or Solvent. The choice of base and solvent is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[11][12]

    • Solution: For sulfonamide-containing boronic acids, a moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often effective.[7][13] The solvent should be anhydrous and capable of dissolving the reagents. Common choices include dioxane, toluene, or a mixture of toluene and water.[14] A solvent screen may be necessary to find the optimal conditions.

Issue 2: Formation of Significant Side Products (e.g., Homocoupling)

  • Possible Cause: Oxygen in the Reaction Mixture. The presence of oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of a biaryl byproduct.

    • Solution: Rigorous degassing of the reaction mixture is essential.[7] Ensure all joints in your glassware are well-sealed and that there is a slight positive pressure of inert gas throughout the reaction.[9][10]

Issue 3: Reaction Fails to Go to Completion

  • Possible Cause 1: Insufficient Catalyst Loading. For sterically hindered or electronically deactivated substrates, a higher catalyst loading may be required.

    • Solution: Incrementally increase the catalyst loading (e.g., from 1 mol% to 3-5 mol%). Be aware that higher catalyst loadings can sometimes lead to more side products.

  • Possible Cause 2: Poor Ligand Choice. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.

    • Solution: For challenging couplings, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[7] Screening a variety of ligands may be necessary to identify the optimal one for your specific substrate combination.

Experimental Protocols

Protocol 1: Setting up an Air-Sensitive Suzuki-Miyaura Coupling Reaction

This protocol outlines the setup of a typical Suzuki-Miyaura reaction using Schlenk techniques to maintain an inert atmosphere.

Materials:

  • This compound

  • Aryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Ligand (if required)

  • Base (e.g., K₂CO₃)

  • Anhydrous, degassed solvent (e.g., dioxane)

  • Schlenk flask and other appropriate glassware

  • Inert gas supply (argon or nitrogen)[5]

Procedure:

  • Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and allow it to cool under a stream of inert gas.[9]

  • Solid Reagent Addition: To the Schlenk flask, add this compound, the aryl halide, the palladium catalyst, ligand (if used), and the base under a positive flow of inert gas.

  • Seal and Purge: Seal the flask with a rubber septum. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure all atmospheric oxygen is removed.[6]

  • Solvent Addition: Add the degassed, anhydrous solvent via a gas-tight syringe.[9]

  • Reaction: Heat the reaction mixture to the desired temperature with stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will depend on the specific products and should be designed to remove the catalyst and inorganic salts.

Diagram: Workflow for Setting up an Air-Sensitive Reaction

G A Oven-Dry Glassware B Cool Under Inert Gas A->B C Add Solid Reagents (Boronic Acid, Halide, Catalyst, Base) B->C D Seal with Septum C->D E Evacuate and Backfill with Inert Gas (3x) D->E F Add Degassed Solvent via Syringe E->F G Heat and Stir Under Inert Atmosphere F->G H Reaction Monitoring G->H H->G Incomplete I Cool and Work-up H->I Complete

Caption: A typical workflow for setting up an air-sensitive Suzuki-Miyaura coupling reaction.

Data Presentation

Table 1: Common Solvents and Bases for Suzuki-Miyaura Coupling

SolventBaseTypical Temperature (°C)Notes
DioxaneK₃PO₄80-110Good for a wide range of substrates. Must be peroxide-free.
TolueneK₂CO₃ (aq. soln.)80-110Biphasic system, often effective.
Tetrahydrofuran (THF)Cs₂CO₃60-66Lower boiling point, suitable for more reactive substrates.
Dimethylformamide (DMF)Na₂CO₃100-150High boiling point, can be difficult to remove. Use anhydrous grade.
Diagram: Troubleshooting Logic for Low Yield

G Start Low Yield in Suzuki Reaction Q1 Was the reaction rigorously degassed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the catalyst/ligand system appropriate? A1_Yes->Q2 Sol1 Improve degassing: - Freeze-pump-thaw - Extended sparging A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are the base and solvent optimal? A2_Yes->Q3 Sol2 Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Use a pre-catalyst. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is protodeboronation a major side reaction? A3_Yes->Q4 Sol3 Screen different bases (K3PO4, Cs2CO3) and anhydrous solvents. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No Sol4 Use strictly anhydrous conditions. Consider converting boronic acid to a more stable derivative. A4_Yes->Sol4 End Re-evaluate Substrate Reactivity A4_No->End

Caption: A decision tree for troubleshooting low-yielding Suzuki-Miyaura reactions.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group - University of Pittsburgh.
  • 4-Tolylboronic acid Safety Data Sheet. (2011, December 15). Fisher Scientific.
  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). YouTube.
  • (4-(n-(Tert-butyl)sulfamoyl)-2-methylphenyl)boronic acid. (n.d.). ChemScene.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid, min 95%, 1 gram. (n.d.). LabAlley.
  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013, May 7). ChemistryViews.
  • Technical Support Center: Troubleshooting Failed Suzuki Reactions with Hindered Boronic Acids. (n.d.). Benchchem.
  • S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. (n.d.). PubMed Central.
  • 1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024, August 13). Journal of the American Chemical Society.
  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (n.d.). MDPI.
  • Inert Atmosphere. (2022, February 1). YouTube.
  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit.
  • What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate.
  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. (n.d.). PubMed Central.
  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
  • Boron Suzuki Coupling. (2021, December 17). Borates Today.
  • Inert atmosphere Definition. (n.d.). Fiveable.
  • The Manipulation of Air-Sensitive Compounds. (n.d.).
  • Properties of a Model Aryl Boronic Acid and Its Boroxine. (n.d.). ResearchGate.
  • Air-free technique. (n.d.). Wikipedia.
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022, June 15). Journal of Chemical Education.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). Organic Process Research & Development.

Sources

Impact of impurities in (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid on reaction outcome

Author: BenchChem Technical Support Team. Date: January 2026

Answering your technical questions on the impact of impurities in (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS: 1217501-46-6) on reaction outcomes.

Technical Support Center: this compound

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of impurities on its reactivity, particularly in sensitive applications like Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound has a low or inconsistent yield. Could the boronic acid quality be the issue?

A1: Absolutely. The purity of boronic acids is a critical factor for the success of Suzuki-Miyaura couplings.[1] Several common impurities can negatively affect the reaction by poisoning the catalyst, altering stoichiometry, or participating in side reactions.[1] The most common impurity is the corresponding anhydrous trimer, known as a boroxine.[2]

Q2: What is a boroxine and how does it form?

A2: A boroxine is a six-membered ring formed from the dehydration and cyclotrimerization of three boronic acid molecules.[3] This is a reversible equilibrium process that can occur during storage or synthesis, especially if the material is exposed to heat or non-anhydrous conditions.[4][5] While some boroxines can be active in cross-coupling, their different molecular weight disrupts the precise 1:1 stoichiometry required for an efficient reaction, leading to lower yields.

Q3: Besides boroxines, what other impurities should I be aware of?

A3: Other potential impurities include:

  • Starting Materials: Residual reagents from the synthesis, such as the corresponding aryl halide if prepared via a Miyaura borylation, or organometallic reagents.[6]

  • Homocoupled Dimers: Palladium(II) species in the reaction can mediate the homocoupling of two boronic acid molecules, creating a biaryl impurity that is often difficult to separate from the desired product.[7][8]

  • Protodeboronation Products: This is the loss of the B(OH)₂ group, replacing it with a hydrogen atom. This inactive species can be formed during the reaction or prolonged storage under non-ideal conditions.[9]

Q4: How can I assess the purity of my this compound?

A4: A combination of analytical techniques is recommended.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and detecting minor impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B): Provides structural confirmation and can help identify impurities like boroxines, which often present with broadened signals compared to the sharp signals of the boronic acid.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of unknown impurities and for trace-level quantification.[11]

Q5: What are the best practices for storing this boronic acid to minimize impurity formation?

A5: Like many boronic acids, this reagent should be stored in a cool, dry place, tightly sealed under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and oxygen.[12] Many boronic acids are known to be unstable and can decompose on the benchtop under air.[13] For long-term storage, refrigeration (2-8°C) is often recommended.[12]

Troubleshooting Guide for Reaction Failures

Use this guide to diagnose and resolve issues in reactions involving this compound.

G start Reaction Issue Encountered (e.g., Low Yield, No Product, Complex Mixture) check_purity Step 1: Assess Purity of Boronic Acid (See Protocol 1: HPLC Analysis) start->check_purity purity_question Is Purity < 97% or Are Unknown Peaks Present? check_purity->purity_question purify Step 2: Purify Boronic Acid (See Protocol 2: Recrystallization) purity_question->purify Yes other_issues Issue Persists: Investigate Other Reaction Parameters (Catalyst, Base, Solvent, Temperature) purity_question->other_issues No reanalyze Step 3: Re-analyze Purified Material (Confirm Purity > 98%) purify->reanalyze retry_reaction Step 4: Retry Reaction with Purified Boronic Acid reanalyze->retry_reaction success Problem Resolved retry_reaction->success

Caption: Troubleshooting workflow for reactions.

Common Impurities and Their Impact

The following table summarizes the most likely impurities and their effect on a typical cross-coupling reaction.

Impurity NameStructureTypical Impact on Reaction
Boroxine Trimer Cyclic anhydride of three boronic acid moleculesAlters stoichiometry, leading to reduced yield. May have different reactivity.[2]
Protodeboronated Species The parent molecule with B(OH)₂ replaced by HInactive in the coupling reaction; acts as an inert impurity, reducing effective concentration.[9]
Homocoupled Dimer Dimer of two (4-(N-Ethylsulfamoyl)-2-methylphenyl) unitsForms a significant byproduct, complicates purification, and consumes the starting material.[8][14]
Residual Starting Material e.g., 4-bromo-N-ethyl-3-methylbenzenesulfonamideCan compete in side reactions or inhibit the catalyst.

Key Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general starting point for reversed-phase HPLC analysis. Method optimization may be required.

Objective: To quantify the purity of this compound and detect impurities.

Instrumentation & Reagents:

  • HPLC system with UV detector (e.g., PDA)

  • C18 reversed-phase column (e.g., Waters XSelect™, 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Sample of this compound

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation:

    • Accurately weigh ~5 mg of the boronic acid sample.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL. Note: Boronic acids can be unstable in certain solvents; analyze promptly after preparation.[15]

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detection Wavelength: 230 nm

    • Column Temperature: 30°C

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Return to 10% B

      • 19-25 min: Re-equilibration at 10% B

  • Analysis:

    • Inject the sample and integrate all peaks.

    • Calculate purity based on the area percent of the main peak. Identify any impurity peaks for further investigation.

Protocol 2: Purification by Recrystallization to Remove Boroxines

This procedure leverages the fact that boroxines can be hydrolyzed back to the corresponding boronic acid in hot water.

Objective: To increase the purity of the boronic acid by removing boroxine and other less soluble impurities.

Procedure:

  • Place the crude this compound (e.g., 5.0 g) in a suitable flask.

  • Add deionized water (e.g., 100-200 mL). Boronic acids often have low solubility in cold water.

  • Heat the suspension to boiling or near-boiling with vigorous stirring. The goal is to fully dissolve the solid. This step facilitates the hydrolysis of the boroxine trimer back to the monomeric boronic acid.[2]

  • If insoluble impurities remain in the hot solution, perform a hot gravity filtration to remove them.

  • Allow the clear filtrate to cool slowly to room temperature, and then cool further in an ice bath for 1-2 hours to maximize crystallization.

  • Collect the resulting white crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold deionized water, followed by a non-polar solvent like hexane to aid drying.

  • Dry the purified product under high vacuum to remove all residual water.

  • Confirm the purity of the recrystallized material using the HPLC method in Protocol 1.

Mechanistic Visualization

G cluster_0 Boronic Acid (Monomer) cluster_1 Boroxine (Trimer) + Water BA 3 x (R-B(OH)₂) Boroxine (RBO)₃ + 3 H₂O BA->Boroxine Dehydration (Heat, Storage)

Caption: Equilibrium between boronic acid and its boroxine trimer.

References

  • Kumar, A., et al. (2015). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
  • Roy, A., & Organ, M. G. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A.
  • Regueiro-Ren, A., et al. (2021). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications.
  • Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • ResearchGate. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • Splendid Lab. 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid.
  • MDPI. Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole.
  • Roy, A., & Organ, M. G. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)₂ (R = H, H₃C, H₂N, HO, and F): A Computational Investigation. NIH National Library of Medicine.
  • LCGC International. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • PrepChem. Synthesis of 4-tolylboronic acid.
  • Google Patents. Process for purification of boronic acid and its derivatives.
  • Wikipedia. Boroxine.
  • SynZeal. Aspartic Acid Impurities.
  • ResearchGate. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • ResearchGate. Boroxine formation reaction mechanism as calculated by DFT.
  • Zhong, Q., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.
  • Dodds, D. L., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
  • Organic Syntheses. Rhodium-Catalyzed Asymmetric Addition of Arylboronic Acids to N-Boc-imines.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
  • MDPI. On-Surface Synthesis of Boroxine-Based Molecules.
  • TSI Journals. An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution.
  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

Sources

Technical Support Center: Monitoring Reactions of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques used in monitoring reactions involving (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex analytical challenges. The information herein is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Core Principles of Analysis

This compound is a key building block in medicinal chemistry.[1] Accurate monitoring of its reactions is critical for process optimization, impurity profiling, and ensuring the quality of the final product. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide will delve into the nuances of each technique, providing troubleshooting advice grounded in the physicochemical properties of sulfonamide-containing arylboronic acids. A key property to consider is the pKa of the boronic acid group. The electron-withdrawing nature of the sulfonamide group is expected to lower the pKa of the boronic acid to approximately 7.1-7.4, compared to a pKa of around 8.8 for unsubstituted phenylboronic acid.[2] This has significant implications for HPLC method development.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC is the workhorse for monitoring reaction progress, determining purity, and quantifying reactants and products. However, the unique properties of boronic acids can present challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing significant peak tailing for my this compound peak. What is the likely cause and how can I fix it?

Answer: Peak tailing for boronic acids is a common issue and can stem from several factors. The primary culprit is often secondary interactions between the boronic acid and the stationary phase, or issues with the mobile phase pH.

  • Causality: The boronic acid group can interact with residual silanols on the silica-based stationary phase, leading to tailing. Additionally, if the mobile phase pH is close to the pKa of the boronic acid (~7.4), you may have a mixed population of the neutral and ionized forms of the analyte on the column, which can cause peak distortion.[2]

  • Troubleshooting Protocol:

    • Mobile Phase pH Adjustment: The most critical parameter to adjust is the mobile phase pH.

      • Low pH (pH 2-3): At a low pH, the boronic acid will be in its neutral, protonated form. This minimizes interactions with silanols and generally leads to better peak shape. Start with a mobile phase containing 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

      • High pH (pH 8-9): At a high pH, the boronic acid will be in its anionic, boronate form. While this can also lead to good peak shape, be mindful of the stability of your stationary phase at high pH.

    • Column Selection: If pH adjustment doesn't resolve the issue, consider your column chemistry.

      • End-capped Columns: Ensure you are using a high-quality, end-capped C18 or C8 column to minimize the number of accessible silanol groups.

      • Alternative Stationary Phases: Phenyl-hexyl or embedded polar group (PEG) phases can offer different selectivity and reduce tailing for aromatic compounds. For a range of boronic acids, an XSelect Premier HSS T3 column has shown good performance.[3][4]

    • Use of Additives: In some cases, a small amount of a competitive base, like triethylamine (TEA), can be added to the mobile phase to block active silanol sites. However, this is generally less preferred due to potential for baseline noise and column degradation.

    • Lower Injection Volume/Concentration: Overloading the column can exacerbate tailing. Try injecting a smaller volume or a more dilute sample.

Question 2: My retention time for this compound is drifting between injections. What should I investigate?

Answer: Retention time drift is often indicative of an unstable chromatographic system. For boronic acids, this can be linked to mobile phase instability, column equilibration issues, or temperature fluctuations.

  • Causality: Inconsistent mobile phase composition, especially if prepared by online mixing, can lead to retention time shifts. Boronic acids can also undergo slow on-column equilibration, particularly if the mobile phase pH is not well-controlled.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for HPLC retention time drift.

Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting Guide

LC-MS provides the high sensitivity and selectivity needed for impurity profiling and metabolite identification. However, boronic acids can be challenging to analyze by MS.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am struggling to get a good signal for this compound in my LC-MS analysis. What are the best ionization and mobile phase conditions?

Answer: Obtaining a robust signal for boronic acids requires careful optimization of the ionization source and mobile phase.

  • Causality: Boronic acids can be difficult to ionize efficiently. They can also form adducts with solvents and salts, complicating the mass spectrum.[5]

  • Recommended Starting Conditions:

ParameterRecommendationRationale
Ionization Mode Electrospray Ionization (ESI) Negative ModeThe boronic acid group can be deprotonated to form a stable [M-H]⁻ ion. This is often the most sensitive and reliable mode for boronic acid analysis.[6]
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Acetate in WaterFormic acid aids in protonation for positive mode (if used) and can improve peak shape. Ammonium acetate is a volatile buffer suitable for MS and can aid in adduct formation for improved signal in some cases.[5]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often preferred as it can lead to sharper peaks for many compounds.[4]
Source Parameters Optimize capillary voltage, gas flow, and temperatureThese parameters are instrument-dependent and must be optimized for the specific analyte to maximize desolvation and ionization efficiency.
  • Troubleshooting Protocol:

    • Confirm Negative Ion Mode: Double-check that your instrument is operating in negative ion mode to detect the [M-H]⁻ ion of this compound (Expected m/z ≈ 242.07).

    • Mobile Phase Additives: If the signal is weak with formic acid, switch to 10 mM ammonium acetate. This can sometimes enhance the signal by forming adducts.

    • Direct Infusion: To isolate the problem, perform a direct infusion of a standard solution of your compound into the mass spectrometer. This will help you optimize the source parameters without the complexity of the LC separation.

    • Check for In-Source Decay/Adducts: Boronic acids are known to form trimetric anhydrides (boroxines) and adducts with solvents.[5] Look for these species in your mass spectrum, as they can dilute the signal of the parent ion.

Question 2: I am concerned about the stability of my compound during analysis, particularly protodeboronation. How can I minimize this?

Answer: Protodeboronation, the cleavage of the C-B bond, is a known degradation pathway for arylboronic acids, especially those with electron-withdrawing groups.[7][8]

  • Causality: This reaction is often catalyzed by acid or base and can occur in the sample vial, during chromatography, or in the MS source.[7][9] The sulfonamide group on your molecule is electron-withdrawing, which can make the C-B bond more susceptible to cleavage.

  • Mitigation Strategies:

    • Sample Preparation: Prepare samples fresh and in a suitable solvent (e.g., acetonitrile/water). Avoid prolonged storage in highly acidic or basic conditions.

    • HPLC Conditions: Using a mobile phase with a moderate pH (e.g., pH 3-5 with formic acid) is generally a good compromise to maintain stability while achieving good chromatography.

    • LC-MS Method: A rapid LC gradient will minimize the time the analyte spends on the column, reducing the opportunity for on-column degradation.

    Protodeboronation_Pathway Analyte This compound Degradation_Product N-Ethyl-3-methylbenzenesulfonamide Analyte->Degradation_Product Protodeboronation (+ H₂O, acid/base catalyst)

    Caption: Potential protodeboronation pathway of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is a powerful tool for structural elucidation and for in-situ reaction monitoring, providing real-time information on the conversion of reactants to products.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am trying to monitor my reaction in-situ using ¹H NMR, but the boronic acid and boronate ester peaks are broad and difficult to resolve. What can I do?

Answer: Peak broadening in NMR for boronic acids is often due to exchange phenomena and the quadrupolar nature of the boron nucleus.

  • Causality: The hydroxyl protons on the boronic acid group can exchange with residual water in the NMR solvent, leading to broad signals. Furthermore, the ¹¹B nucleus is quadrupolar, which can cause broadening of adjacent proton signals.

  • Troubleshooting Protocol:

    • Use Anhydrous Solvents: Ensure you are using high-quality, anhydrous NMR solvents to minimize proton exchange.

    • Low-Temperature NMR: Cooling the sample can slow down the exchange processes, resulting in sharper signals.

    • ¹¹B NMR: For direct monitoring of the boron-containing species, ¹¹B NMR is the preferred technique. The chemical shift of the boron atom is highly sensitive to its chemical environment. You will observe distinct signals for the boronic acid and any boronate ester products.[9]

    • Proton NMR of Sulfonamide Group: The proton of the sulfonamide (-SO₂NH-) group can provide a clear signal for monitoring the reaction, typically appearing as a singlet between 8.78 and 10.15 ppm in DMSO-d₆.[10]

References

  • Li, X., Pennington, J., Stobaugh, J. F., & Schöneich, C. (2008). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical biochemistry, 373(2), 285–295. [Link]
  • Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Nalwade, S. U., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 4(11), 3816-3822. [Link]
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from a Waters Corporation PDF. This document appears to be a duplicate of reference 2, but is cited for its specific details on column selection.
  • The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7259-7263. [Link]
  • Sporzyński, A., & Leśzczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 143-151. [Link]
  • Nalwade, S. U., et al. (2012). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
  • Stein, B. K., et al. (2009). Analysis of Boronic Acids Without Chemical Derivatisation.
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
  • Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
  • Baldwin, S. J., et al. (2019). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(34), 11845-11855. [Link]
  • Nnadi, G. H., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7434. [Link]
  • Patyra, E., & Kwiatek, K. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(11), 3169. [Link]
  • Al-Adilee, K. J., & Al-Juboori, S. A. (2021). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]
  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Semantic Scholar. [Link]
  • Sporzyński, A., & Leśzczyński, P. (2017). Solubility of phenylboronic compounds in water.
  • Liu, D., et al. (2014). Rapid and simultaneous determination of sulfonate ester genotoxic impurities in drug substance by liquid chromatography coupled to tandem mass spectrometry: comparison of different ionization modes.
  • Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Setliff, F. L., et al. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. [Link]
  • Sultan, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(1), 1-18. [Link]
  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]
  • Sporzyński, A., & Leśzczyński, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry. [Link]
  • Vainio, M., & Hänninen, O. (1992). Stability of the fluorogenic enzyme substrates and pH optima of enzyme activities in different Finnish soils. Soil Biology and Biochemistry, 24(7), 657-661. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Characterization of Suzuki Coupling Products from (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl scaffolds, which are prevalent in a vast number of therapeutic agents. The specific characteristics of the building blocks used in this reaction are critical to the success of the synthesis and the properties of the final product. This guide provides an in-depth technical comparison of the characterization of Suzuki coupling products derived from (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid, a versatile building block in drug discovery. We will explore the analytical techniques used to confirm the structure and purity of its coupling products, compare it with alternative reagents, and provide detailed experimental protocols.

The Significance of the N-Ethylsulfamoyl Moiety

The N-ethylsulfamoyl group in this compound is a key feature that influences the physicochemical properties of the resulting biaryl products. In drug design, sulfonamide groups are often employed as bioisosteres for carboxylic acids. This substitution can modulate acidity, lipophilicity, and hydrogen bonding capacity, which in turn can enhance a compound's pharmacokinetic profile and target engagement. The presence of the ortho-methyl group can induce a degree of steric hindrance, potentially influencing the dihedral angle of the resulting biaryl product and its conformational preferences.

Characterization of Suzuki Coupling Products: A Multi-faceted Approach

The unambiguous characterization of the product of a Suzuki coupling reaction is paramount to ensure its identity and purity for subsequent biological evaluation. A combination of spectroscopic and chromatographic techniques is typically employed.

Core Analytical Techniques
Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Spectroscopy Provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the biaryl scaffold and the presence of the N-ethylsulfamoyl and methyl groups.- Unambiguous structure elucidation- Quantitative assessment of purity- Information on conformational isomers- Can be complex to interpret for molecules with overlapping signals- Requires deuterated solvents
Mass Spectrometry (MS) Determines the molecular weight of the product and provides information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns can offer additional structural clues.- High sensitivity, requiring minimal sample- Rapid confirmation of product formation- Does not provide detailed structural information on its own- Isomers may not be distinguishable
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the product by separating it from starting materials, byproducts, and other impurities. The retention time is a characteristic property of the compound under specific conditions.- Accurate quantification of purity- Can be coupled with MS for LC-MS analysis- Does not provide structural information

Experimental Workflows and Protocols

A successful Suzuki coupling and subsequent product characterization rely on robust and well-defined experimental procedures.

Generalized Suzuki Coupling Protocol

The following diagram illustrates a typical workflow for a Suzuki coupling reaction involving this compound.

Analytical_Choice start Need to Characterize Suzuki Product q1 Is the structure known? start->q1 nmr Use NMR for structural elucidation q1->nmr No ms_confirm Use MS to confirm molecular weight q1->ms_confirm Yes q2 Is purity assessment required? nmr->q2 ms_confirm->q2 hplc Use HPLC for quantitative purity analysis q2->hplc Yes end Characterization Complete q2->end No hplc->end

A Comparative Guide to NMR Analysis of Compounds Synthesized with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist >

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction: In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of complex molecular architectures. The choice of boronic acid is paramount, dictating not only reaction efficiency but also influencing the physicochemical properties of the final product. (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid has emerged as a valuable building block, prized for its ability to introduce a synthetically versatile sulfamoyl moiety. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of compounds synthesized using this reagent, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.

We will delve into the characteristic NMR signatures imparted by the (4-(N-Ethylsulfamoyl)-2-methylphenyl) group, explore common challenges in spectral interpretation, and benchmark its performance against alternative boronic acids. This guide is designed to be a self-validating resource, grounding its recommendations in established spectroscopic principles and providing detailed, actionable experimental workflows.

The Unique Spectroscopic Signature of the (4-(N-Ethylsulfamoyl)-2-methylphenyl) Moiety

The structural features of this compound—a tolyl group substituted with both a boronic acid and an N-ethylsulfamoyl group—give rise to a distinct and predictable NMR fingerprint in its derivatives. Understanding these characteristic signals is fundamental to confirming successful incorporation and assessing the purity of synthesized compounds.

¹H NMR Spectroscopy: A Diagnostic Fingerprint

The proton NMR spectrum of a compound containing this moiety will exhibit several key resonances:

  • Aromatic Protons: The protons on the phenyl ring typically appear as a set of coupled multiplets in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns are influenced by the electronic nature of the coupling partner.

  • Methyl Protons: A sharp singlet corresponding to the methyl group on the phenyl ring is expected, typically in the upfield region of the aromatic spectrum (δ 2.0-2.5 ppm).

  • N-Ethyl Protons: The ethyl group of the sulfamoyl moiety presents a classic ethyl pattern: a quartet for the methylene protons (CH₂) coupled to the methyl protons, and a triplet for the terminal methyl protons (CH₃). These signals are typically found in the aliphatic region of the spectrum (quartet ~δ 3.0-3.5 ppm, triplet ~δ 1.0-1.5 ppm).

  • Sulfamoyl N-H Proton: The proton attached to the nitrogen of the sulfamoyl group often appears as a broad singlet.[1] Its chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature. In some cases, this peak may be broadened to the point of being indistinguishable from the baseline. A D₂O exchange experiment can be invaluable in confirming its assignment; the peak will disappear upon addition of D₂O.[2]

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The carbon NMR spectrum provides complementary information, confirming the carbon framework of the molecule. Key signals to identify include:

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the downfield region (δ 120-150 ppm). The carbon bearing the boron functionality can sometimes be broadened due to quadrupolar relaxation of the adjacent boron nucleus.

  • Methyl Carbon: The methyl carbon will resonate in the aliphatic region (δ ~20 ppm).

  • N-Ethyl Carbons: The two carbons of the ethyl group will also be present in the aliphatic region (CH₂ ~δ 40-45 ppm, CH₃ ~δ 15 ppm).

¹¹B NMR Spectroscopy: A Direct Probe of the Boron Environment

While less commonly utilized for routine characterization, ¹¹B NMR can be a powerful tool for analyzing boronic acids and their derivatives.[3][4]

  • Tricoordinate Boron: In the free boronic acid, the boron atom is trigonal planar, and its ¹¹B NMR signal typically appears in the range of δ 28-34 ppm.[5]

  • Tetracoordinate Boron: Upon formation of a boronate ester or complexation with a Lewis base, the boron becomes tetracoordinate, resulting in a significant upfield shift in the ¹¹B NMR spectrum (δ 5-15 ppm).[5][6] This can be a useful diagnostic for monitoring reaction progress or identifying byproducts. It is important to note that borosilicate glass NMR tubes can contribute a broad background signal in ¹¹B NMR spectra.[7][8] For high-sensitivity measurements, quartz NMR tubes are recommended.[7][8]

Comparative Analysis: Benchmarking Against Alternative Boronic Acids

The choice of boronic acid is a critical decision in synthesis design. Here, we compare the NMR characteristics and synthetic implications of using this compound against common alternatives.

Boronic Acid Key Structural Feature Expected Impact on ¹H NMR of Product Synthetic Considerations
This compound N-Ethylsulfamoyl and methyl groupsProvides distinct ethyl and methyl signals for easy identification and purity assessment. Aromatic region will be complex.The sulfamoyl group can act as a hydrogen bond donor and acceptor, potentially influencing solubility and crystallization properties.
Phenylboronic acid Unsubstituted phenyl ringSimplest aromatic spectrum, often a series of multiplets.Baseline for comparison. Lacks functional handles for further derivatization.
(4-Methoxyphenyl)boronic acid Methoxy group (electron-donating)Methoxy group appears as a sharp singlet around δ 3.8 ppm. Aromatic protons are shifted upfield compared to phenylboronic acid derivatives.Electron-donating group can increase the rate of transmetalation in Suzuki coupling.
(4-(Trifluoromethyl)phenyl)boronic acid Trifluoromethyl group (electron-withdrawing)CF₃ group is silent in ¹H NMR but will show a quartet in ¹³C NMR due to ¹JCF coupling. Aromatic protons are shifted downfield. ¹⁹F NMR is a powerful tool for characterization.Electron-withdrawing group can slow down the rate of transmetalation.
(4-Sulfonylphenyl)boronic acid Sulfonyl groupSimilar downfield shift of aromatic protons as the sulfamoyl analogue, but lacks the characteristic ethyl signals.Provides a different electronic and steric profile compared to the sulfamoyl group.

Experimental Protocols: A Practical Guide

To ensure reproducible and high-quality NMR data, adherence to standardized experimental protocols is essential.

Synthesis of a Representative Compound: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Final Product BoronicAcid (4-(N-Ethylsulfamoyl)-2- methylphenyl)boronic acid Solvent Solvent (e.g., Dioxane/H₂O) BoronicAcid->Solvent ArylBromide Aryl Bromide ArylBromide->Solvent Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Temperature Heat (e.g., 90 °C) Solvent->Temperature Extraction Aqueous Workup & Extraction Temperature->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Coupled Product Purification->FinalProduct NMR_Sample_Prep cluster_sample Sample Preparation cluster_filtration Filtration cluster_analysis NMR Analysis Weigh Weigh 5-10 mg of Purified Compound Dissolve Dissolve in 0.6-0.7 mL of Deuterated Solvent Weigh->Dissolve Filter Filter through a Cotton Plug into a Clean NMR Tube Dissolve->Filter Acquire Acquire NMR Spectra (¹H, ¹³C, etc.) Filter->Acquire

Sources

A Comparative Guide to the Mass Spectrometry of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid and its derivatives are an important class of compounds, often utilized as key intermediates in the synthesis of complex pharmaceutical agents. As with many active pharmaceutical ingredients (APIs) and their precursors, rigorous analytical characterization is paramount to ensure safety, efficacy, and compliance with regulatory standards. Mass spectrometry (MS) stands as a cornerstone technique for the identification, quantification, and structural elucidation of these molecules.

This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound derivatives. We will delve into the nuances of different ionization techniques, explore expected fragmentation patterns based on established principles, and provide detailed experimental protocols to empower researchers in their analytical endeavors. This document is designed to be a practical resource, blending theoretical understanding with actionable experimental guidance.

The Analytical Challenge: Understanding the Molecule

The structure of this compound presents unique challenges for mass spectrometric analysis. The presence of a boronic acid group, a sulfonamide moiety, and an aromatic ring gives rise to specific chemical behaviors that must be considered when developing analytical methods.

A key challenge with boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly at elevated temperatures or under certain solvent conditions. This can complicate spectral interpretation by introducing ions that do not correspond to the monomeric species.

The sulfonamide group, on the other hand, can influence the ionization efficiency and fragmentation pathways of the molecule. Understanding the interplay between these functional groups is crucial for selecting the optimal MS technique and for accurate data interpretation.

Comparative Analysis of Ionization Techniques

The choice of ionization source is a critical first step in any MS-based analysis, as it directly impacts the type and quality of data obtained. Here, we compare three common atmospheric pressure ionization (API) techniques for the analysis of this compound derivatives: Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Atmospheric Pressure Photoionization (APPI).

Ionization TechniquePrincipleSuitability for this compoundAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from solution via a high-voltage spray.Highly Suitable. The polar nature of the boronic acid and sulfonamide groups makes ESI an excellent choice, particularly in negative ion mode.High sensitivity for polar and ionizable compounds. Minimal in-source fragmentation. Amenable to a wide range of analytes.Can be susceptible to matrix effects. May require careful optimization of mobile phase composition.
Atmospheric Pressure Chemical Ionization (APCI) A gas-phase ionization technique where a corona discharge creates reactant ions that ionize the analyte.Potentially Suitable. Can be effective for less polar derivatives or when ESI response is poor.Tolerant of higher flow rates and less sensitive to matrix effects than ESI. Good for moderately polar to non-polar compounds.Can induce thermal degradation for labile compounds. Generally less sensitive than ESI for highly polar molecules.
Atmospheric Pressure Photoionization (APPI) Uses UV photons to ionize the analyte, often with the aid of a dopant.Less Common, but Potentially Useful. May offer advantages for certain derivatives or in specific matrices where ESI and APCI are problematic.Effective for non-polar and aromatic compounds. Can be less prone to matrix suppression than ESI.Dopant may be required, adding complexity. Not as widely applicable as ESI or APCI.

Expert Recommendation: For routine analysis of this compound and its polar derivatives, Electrospray Ionization (ESI) in negative ion mode is the recommended starting point. The acidic nature of the boronic acid and the potential for deprotonation of the sulfonamide nitrogen make it highly amenable to forming [M-H]⁻ ions with high efficiency.

Fragmentation Pathways and Structural Elucidation

Collision-Induced Dissociation (CID) is a powerful tool for structural elucidation. Based on the known fragmentation patterns of sulfonamides and arylboronic acids, we can predict the likely fragmentation pathways for this compound.

dot

fragmentation_pathway M_H [M-H]⁻ m/z 242.06 SO2_loss Loss of SO₂ (-64 Da) M_H->SO2_loss -SO₂ ethyl_loss Loss of C₂H₄ (-28 Da) M_H->ethyl_loss -C₂H₄ boronic_acid_loss Loss of B(OH)₂ (-43 Da) M_H->boronic_acid_loss -B(OH)₂ fragment1 [M-H-SO₂]⁻ m/z 178.06 SO2_loss->fragment1 fragment2 [M-H-C₂H₄]⁻ m/z 214.05 ethyl_loss->fragment2 fragment3 [M-H-B(OH)₂]⁻ m/z 199.03 boronic_acid_loss->fragment3 LCMS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection sample_prep Dissolve sample in Methanol/Water (1:1) lc_column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) sample_prep->lc_column Inject ionization ESI Negative Ion Mode lc_column->ionization mobile_phase A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile gradient Gradient Elution ms_settings Full Scan (m/z 100-300) Product Ion Scan of m/z 242.1 ionization->ms_settings

Caption: Workflow for LC-ESI-MS/MS Analysis.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as a 1:1 mixture of methanol and water, to a final concentration of 1 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Flow Rate: 0.3 mL/min.
  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.
  • Injection Volume: 5 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions (Negative ESI):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Negative.
  • Capillary Voltage: -3.5 kV.
  • Cone Voltage: -30 V.
  • Source Temperature: 120 °C.
  • Desolvation Temperature: 350 °C.
  • Desolvation Gas Flow: 800 L/hr.
  • Acquisition Mode:
  • Full Scan: m/z 100-300 for initial identification of the [M-H]⁻ ion.
  • Product Ion Scan: Isolate the precursor ion at m/z 242.1 (for the parent compound) and apply collision energy (e.g., 10-30 eV) to generate fragment ions.
Protocol 2: Direct Infusion Analysis for Rapid Screening

For high-throughput screening or initial characterization, direct infusion can be employed.

1. Sample Preparation:

  • Prepare a 1 µg/mL solution of the analyte in 50:50 acetonitrile:water with 0.1% formic acid.

2. Infusion and MS Conditions:

  • Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.
  • Utilize the same MS parameters as in Protocol 1 to acquire full scan and product ion spectra.

Data Interpretation and Comparison

The data obtained from these analyses should be carefully examined.

  • LC-MS/MS: The retention time from the LC separation provides an additional layer of identification. The extracted ion chromatogram for the expected m/z of the [M-H]⁻ ion should show a sharp, symmetrical peak. The product ion spectrum will provide structural confirmation.

  • Direct Infusion: This method is faster but lacks the separation provided by LC. It is useful for confirming the presence of the target molecule and for initial fragmentation studies.

When comparing with alternative compounds, consider differences in retention time, exact mass, and fragmentation patterns. For example, a constitutional isomer with the same molecular formula will have the same exact mass but will likely exhibit a different retention time and may show different relative abundances of fragment ions.

Conclusion

The mass spectrometric analysis of this compound and its derivatives is a multifaceted task that requires careful consideration of the molecule's chemical properties. Electrospray ionization in negative mode, coupled with tandem mass spectrometry, offers a robust and sensitive platform for both quantification and structural elucidation. By understanding the principles of ionization and the likely fragmentation pathways, researchers can develop and validate reliable analytical methods. The protocols and comparative data presented in this guide serve as a valuable resource for scientists and professionals in the pharmaceutical industry, enabling them to confidently characterize these important compounds.

References

  • Kim, D. H., & Lee, D. W. (2003). Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides.
  • Zhang, J., & Li, W. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 1040–1049. [Link]
  • Chidella, K. S., Dasari, V. B., & Jayashree, A. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86. [Link]
  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry.
  • Agilent Technologies. (n.d.). Mass Spectrometry Ionisation Techniques.
  • St. John-Williams, L. (2012). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. LCGC North America, 30(s11), 32-39. [Link]
  • Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3386-3394. [Link]
  • PubChem. (n.d.). Tolylboronic acid.
  • Eid, M., & Kaltashov, I. A. (2021). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry, 32(1), 226–234. [Link]
  • Kertesz, V., & Gaskell, S. J. (2014). Dual fragmentation via collision-induced and oxygen attachment dissociations using water and its radicals for C=C position-resolved lipidomics. Analytical chemistry, 86(24), 12265–12272. [Link]
  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates.
  • Lee, Y. J., & Kim, Y. H. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules (Basel, Switzerland), 26(19), 5961. [Link]
  • Takeda, S., et al. (2012). Chan-Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides. RSC Advances, 2(21), 8041-8044. [Link]
  • Casanovas, J., et al. (2011). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of medicinal chemistry, 54(18), 6194–6209. [Link]

The Dilemma in Suzuki-Miyaura Coupling: A Comparative Guide to (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid and Its Boronate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents is a critical determinant of success in complex organic synthesis. In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a cornerstone for carbon-carbon bond formation.[1][2] A pivotal choice within this methodology lies between the use of a boronic acid and its corresponding boronate ester. This guide provides an in-depth, objective comparison of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid and its boronate esters, offering experimental insights to inform rational reagent selection.

At the heart of this decision lies a classic trade-off between reactivity and stability.[3][4] Boronic acids are generally more reactive, often leading to faster reaction times, which can be attributed to the Lewis acidity of the boron center that facilitates the key transmetalation step in the catalytic cycle.[3][4] However, this heightened reactivity comes at the cost of diminished stability. Boronic acids, particularly those with electron-withdrawing groups like the N-ethylsulfamoyl moiety, can be susceptible to decomposition pathways such as protodeboronation and oxidation.[5][6]

Conversely, boronate esters, most commonly the pinacol esters, offer significantly enhanced stability.[3][4][7] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods, making them well-suited for multi-step syntheses and high-throughput screening applications.[3][4][7] The compromise for this stability is often a reduced reaction rate compared to the parent boronic acid.[3] It is a topic of ongoing research whether boronate esters act directly in the catalytic cycle or first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of many Suzuki-Miyaura reactions.[7][8]

Understanding the Molecular Landscape: Stability and Reactivity

The (4-(N-Ethylsulfamoyl)-2-methylphenyl) moiety presents a unique electronic profile. The N-ethylsulfamoyl group is strongly electron-withdrawing, which increases the Lewis acidity of the boronic acid.[9][10] This heightened acidity can, in some cases, accelerate the transmetalation step.[11] However, this electron deficiency also renders the C-B bond more susceptible to protodeboronation, a common side reaction that cleaves the carbon-boron bond, leading to reduced yields.[5][6]

Boronate esters, by replacing the hydroxyl groups on the boron with a diol (like pinacol), effectively "mask" the Lewis acidic site. This structural modification imparts greater stability towards air and moisture, and significantly reduces the rate of protodeboronation.[7][10] While often more stable, the steric bulk of the ester group can sometimes hinder the approach to the palladium center during transmetalation.[5]

At a Glance: Boronic Acid vs. Boronate Ester

FeatureThis compoundThis compound, pinacol ester
Reactivity Generally higher, leading to faster reaction times.[3][12]Generally lower, may require longer reaction times or higher temperatures.
Stability Prone to decomposition (protodeboronation, oxidation).[3][5]Significantly more stable, with a longer shelf-life.[3][7]
Handling Can be challenging; may require storage under inert atmosphere.Typically a stable, crystalline solid that is easy to handle.[7]
Purification Can be difficult to purify via chromatography due to potential decomposition on silica gel.[13] Recrystallization or derivatization are often preferred.[13]Readily purified by column chromatography.[7]
Purity Often contains residual boroxine (cyclic anhydride).High purity is generally achievable.

Experimental Evidence: A Comparative Suzuki-Miyaura Coupling

To illustrate the practical implications of choosing between the boronic acid and its pinacol ester, consider the following representative Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Reaction Scheme:

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X L_n Pd0->PdII R-X Product R-Ar Transmetalation Transmetalation (Ar-B(OR')_2) PdII_Aryl R-Pd(II)-Ar L_n PdII->PdII_Aryl Ar-B(OR')_2 Base PdII_Aryl->Pd0 RedElim Reductive Elimination PdII_Aryl->Product R-Ar

Sources

Benchmarking (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: A Comparative Guide to Cross-Coupling Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds through transition-metal catalyzed cross-coupling reactions is of paramount importance, particularly in the synthesis of pharmaceuticals and functional materials. Boronic acids have emerged as indispensable reagents in this arena, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura coupling reaction. Their general stability, functional group tolerance, and relatively low toxicity make them attractive coupling partners.[1][2]

This guide provides an in-depth technical comparison of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid , a specialized building block increasingly utilized in the development of targeted protein degraders, against other common classes of coupling partners. We will objectively evaluate its performance in key cross-coupling reactions, supported by representative experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its reactivity, stability, and optimal applications.

This compound possesses a unique combination of structural features: an ortho-methyl group, which introduces steric hindrance, and a meta-N-ethylsulfamoyl group, which is a strong electron-withdrawing group. These characteristics significantly influence its reactivity in cross-coupling reactions, making a direct comparison with other coupling partners essential for rational reaction design and optimization.

The Fundamental Trade-Off: Reactivity vs. Stability

The choice of a boron reagent in cross-coupling reactions is often a delicate balance between reactivity and stability.[1] Boronic acids, while generally more reactive, can be susceptible to decomposition pathways like protodeboronation, especially under the aqueous basic conditions often employed in Suzuki-Miyaura reactions.[1] This instability can lead to reduced yields and the need for careful handling and storage.

Conversely, derivatives such as boronate esters (e.g., pinacol esters) and organotrifluoroborates offer enhanced stability, often existing as crystalline solids that are easier to handle and purify.[1] However, this increased stability typically comes at the cost of reduced reactivity, potentially requiring harsher reaction conditions or longer reaction times. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[1]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of C-C bond formation, and the choice of the boronic acid derivative can significantly impact its outcome. The electron-withdrawing nature of the N-ethylsulfamoyl group in This compound can decrease the nucleophilicity of the organoboron species, potentially slowing down the crucial transmetalation step in the catalytic cycle. The ortho-methyl group can also introduce steric hindrance, further influencing the reaction rate.

Hypothetical Performance Data:

To illustrate the expected performance differences, the following table presents hypothetical, yet representative, quantitative data for the Suzuki-Miyaura coupling of a generic aryl bromide with our target boronic acid and its common alternatives. These values are based on established trends in Suzuki-Miyaura reactions.[3][4]

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90485
This compound pinacol ester4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O901280
Potassium (4-(N-Ethylsulfamoyl)-2-methylphenyl)trifluoroborate4-BromoanisolePd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O100890

Analysis of Suzuki-Miyaura Performance:

  • This compound is expected to provide a good yield in a relatively short reaction time due to its inherent reactivity.

  • The corresponding pinacol ester would likely require a longer reaction time to achieve a comparable yield, a reflection of its greater stability and the time required for in situ hydrolysis to the active boronic acid.

  • The potassium trifluoroborate salt may offer the highest yield, benefiting from its high stability and resistance to protodeboronation, although it might necessitate a more active catalyst system and higher temperature.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Boronic Acid, Aryl Halide, Catalyst, Base solvent Add Degassed Solvent reagents->solvent Under Inert Atmosphere heat Heat to Reaction Temp. solvent->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Coupling cluster_chan_lam Chan-Lam Coupling pd0_s Pd(0)L_n pdII_s Ar-Pd(II)L_n-X pd0_s->pdII_s Oxidative Addition (Ar-X) pdII_trans_s Ar-Pd(II)L_n-Ar' pdII_s->pdII_trans_s Transmetalation (Ar'B(OH)₂) pdII_trans_s->pd0_s Reductive Elimination (Ar-Ar') cuII_cl Cu(II) cuII_b_cl Ar-Cu(II) cuII_cl->cuII_b_cl Transmetalation (ArB(OH)₂) cuIII_cl Ar-Cu(III)-Nu cuII_b_cl->cuIII_cl Oxidation/Ligand Exchange (Nu-H) cuIII_cl->cuII_cl Reductive Elimination (Ar-Nu)

Sources

A Researcher's Comparative Guide to Isotopic Labeling with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of isotopic labeling methodologies, centering on the strategic application of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for selecting the most effective labeling strategy for your research needs. We will explore the unique advantages conferred by the specific structure of this reagent in late-stage isotopic labeling via Suzuki-Miyaura cross-coupling and objectively compare its performance against alternative methods, supported by experimental data and established literature.

The Imperative of Isotopic Labeling in Modern Drug Development

Isotopic labeling is a cornerstone of pharmaceutical research, enabling the precise tracking of a molecule's journey through a biological system. By replacing atoms like hydrogen, carbon, or nitrogen with their heavier, non-radioactive (e.g., ²H/Deuterium, ¹³C) or radioactive (e.g., ³H/Tritium, ¹⁴C) isotopes, we create chemical analogues that are physically distinguishable but biochemically identical. This strategy is indispensable for:

  • ADME Studies: Elucidating the Absorption, Distribution, Metabolism, and Excretion of a drug candidate is a regulatory requirement and critical for understanding its efficacy and safety profile.[1]

  • Pharmacokinetic (PK) Analysis: Labeled compounds serve as ideal internal standards for quantitative bioanalysis by Liquid Chromatography-Mass Spectrometry (LC-MS), ensuring accurate measurement of drug concentrations in complex biological matrices.[1]

  • Mechanism of Action Studies: Tracing the metabolic fate of a drug can reveal its biological targets and off-target effects.[2][3]

The challenge lies in efficiently incorporating these isotopic labels into complex molecules, often at a late stage in the synthesis to maximize efficiency and minimize the handling of expensive labeled precursors.[1]

Strategic Isotopic Labeling via Suzuki-Miyaura Cross-Coupling

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds. Its high functional group tolerance and mild reaction conditions make it exceptionally well-suited for the late-stage functionalization of complex drug candidates.[4] In this context, isotopically labeled arylboronic acids serve as powerful reagents for introducing deuterium or tritium into a specific, metabolically stable position on an aromatic ring.

Focus Reagent: this compound

(CAS: 1217501-46-6)

This particular reagent is not just a generic arylboronic acid; its substituents are strategically chosen to influence reactivity and utility in labeling studies.

  • The Ortho-Methyl Group: This group introduces steric hindrance around the boronic acid moiety. In Suzuki-Miyaura couplings, bulky ligands on the palladium catalyst are often required to promote the reductive elimination step, which forms the desired C-C bond.[5][6] The ortho-methyl group on the boronic acid partner can contribute to this steric environment, potentially influencing the efficiency and selectivity of the coupling with sterically demanding substrates.[5][7]

  • The Para-N-Ethylsulfamoyl Group: The sulfonamide group is a strong electron-withdrawing group. Electron-deficient boronic acids can be challenging substrates in Suzuki couplings as they are more susceptible to a key side reaction: protodeboronation, where the carbon-boron bond is cleaved by a proton source before the desired coupling can occur.[8][9] However, this electronic property can also be advantageous. For instance, in couplings with electron-rich aryl halides, an electron-deficient boronic acid can accelerate the transmetalation step, which is often rate-limiting. The choice of a suitable base and catalyst system is critical to favor the cross-coupling pathway over protodeboronation.[8][10]

The combination of these features makes this compound a specialized tool for labeling specific classes of molecules, particularly those where modulating electronic and steric parameters is key to achieving high-yield, site-specific isotopic incorporation.

Experimental Protocol: Deuterium Labeling via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the deuterium labeling of an aryl bromide using a deuterated version of this compound. The synthesis of the deuterated boronic acid itself can be achieved from the corresponding deuterated aryl bromide via standard borylation procedures.[11]

Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_execution Execution & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis & Quantification reagents Aryl Bromide (1.0 eq) Deuterated Boronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Base (e.g., K3PO4, 2.0 eq) setup Combine reagents in oven-dried vial Add anhydrous solvent (e.g., Dioxane/H2O) Purge with N2/Ar for 15 min reagents->setup 1 heat Heat reaction mixture (e.g., 80-100 °C) setup->heat 2 monitor Monitor progress by LC-MS/TLC heat->monitor 3 quench Cool to RT Quench with water Extract with organic solvent (e.g., EtOAc) monitor->quench 4 purify Dry organic layer (Na2SO4) Concentrate in vacuo Purify by column chromatography quench->purify 5 characterize Confirm structure (¹H, ¹³C NMR) Quantify deuterium incorporation (¹H NMR, HRMS) purify->characterize 6

Caption: Experimental workflow for deuterium labeling via Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide substrate (1.0 eq), the deuterated this compound (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition and Degassing: Add a degassed mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1). The system should be thoroughly purged with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the aryl halide.[8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Confirm the structure of the final product using ¹H and ¹³C NMR. The level of deuterium incorporation can be accurately quantified by comparing the integral of the residual proton signal in ¹H NMR against a non-deuterated internal standard, or by high-resolution mass spectrometry (HRMS) analysis of the isotopic distribution.[12][13]

Comparative Analysis of Isotopic Labeling Strategies

The choice of a labeling strategy depends on factors such as the required position of the label, the structural complexity of the molecule, and the desired isotopic enrichment. Here, we compare the Suzuki-Miyaura approach using our focus reagent with two common alternatives.

FeatureSuzuki-Miyaura Coupling (with labeled boronic acid)Hydrogen Isotope Exchange (HIE)De Novo Synthesis (with labeled precursors)
Stage of Labeling Late-stageLate-stageEarly-stage
Specificity High; label is introduced at a specific C-C bond.Variable; often labels multiple sites, regioselectivity can be catalyst-dependent.[1]High; label is built into the molecular scaffold from the start.
Typical Isotopic Incorporation High (>95%)Can be high, but often results in a distribution of isotopologues.High (>98%)
Substrate Scope Broad, but requires an aryl halide handle on the substrate.Broad; applicable to many C-H bonds, but sensitive functional groups can interfere.Substrate-specific; requires a dedicated synthetic route.
Key Advantage Precise, site-specific labeling of complex molecules at a late stage.Operationally simple for direct labeling without synthetic handles.Guarantees label position and stability.
Key Disadvantage Requires synthesis of the labeled boronic acid and a synthetic handle on the substrate.Lack of precise site-selectivity can be a major issue.[1]Time-consuming, costly, and generates more labeled waste.

Expert Insights and Causality (E-E-A-T)

Why Choose a Boronic Acid-Based Approach?

The primary driver for using a labeled arylboronic acid via Suzuki-Miyaura coupling is the demand for absolute regiochemical control at a late stage of a synthetic sequence. While HIE is operationally simpler, its lack of selectivity is often a critical drawback. For ADME studies, knowing the exact location of the label is paramount, as metabolic loss of the isotope would render the study invalid.[1] For example, the deuteration of the COX-2 inhibitor celecoxib at its tolyl methyl group was shown to significantly improve its metabolic stability, an insight that would be obscured by non-specific labeling.[14][15]

Self-Validating Protocol Design

The described protocol incorporates self-validating checkpoints. The use of LC-MS for reaction monitoring not only tracks the disappearance of starting material but also confirms the formation of the product with the expected mass increase corresponding to the isotopic label. The final analytical characterization by HRMS and NMR provides definitive, quantitative proof of both the product's identity and the precise level of isotopic incorporation, ensuring the integrity of the final labeled compound.[12]

Troubleshooting and Optimization
  • Low Yield: If the yield is low, the primary suspect is often the catalyst system or the base. For sterically hindered or electron-deficient partners, switching to a more electron-rich and bulky biaryl phosphine ligand (e.g., XPhos, SPhos) can improve catalytic activity.[8][16] Using a stronger base like potassium tert-butoxide may be necessary for challenging couplings, but care must be taken to minimize protodeboronation.[8]

  • Protodeboronation: This side reaction is a major issue for electron-deficient arylboronic acids.[9] To mitigate this, one can use the corresponding boronic ester (e.g., a pinacol ester), which is generally more stable.[4] Alternatively, specialized catalyst systems that operate under base-free conditions can be employed.[10]

Conclusion

This compound represents a highly specialized reagent for isotopic labeling. Its utility shines in scenarios requiring the late-stage, site-specific introduction of deuterium or tritium into complex molecules, particularly where the electronic and steric properties of the boronic acid can be leveraged to optimize the Suzuki-Miyaura coupling. While methods like Hydrogen Isotope Exchange offer operational simplicity, the precision and predictability of the boronic acid-based approach provide a higher level of control, which is often non-negotiable in the rigorous context of drug development and quantitative bioanalysis. The selection of the optimal labeling strategy requires a careful analysis of the target molecule, the study's objectives, and the trade-offs between specificity, efficiency, and synthetic investment.

References

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Isotopic Labeling by Hydrogen Isotope Exchange: Status and Prospects. Angewandte Chemie International Edition, 57(11), 3022-3047.
  • BenchChem. (2025). Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. BenchChem Technical Guides.
  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 52(9), 2838-2844.
  • BenchChem. (2025). A Comparative Guide to the Quantitative Analysis of Deuteration Levels in Synthesized Compounds. BenchChem Technical Guides.
  • Deng, C.-Q., Xu, Y., Luo, J.-H., Wang, G.-Z., Deng, J., & Fu, Y. (2022). Arylboronic Acid Deborylation Deuteration via Synergistic Thiol, Lewis Base, and Photoredox Catalysis. Organic Letters, 24(11), 2196–2201.
  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.
  • Teng, Y., Yang, H., & Tian, Y. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 29(17), 4109.
  • Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds. Princeton University Group Meeting Literature Seminars.
  • Teng, Y., Yang, H., & Tian, Y. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. MDPI.
  • Sumida, A., Ogawa, K., Imoto, H., & Naka, K. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
  • Chalmers, M. J., et al. (2006). The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies. Journal of the American Society for Mass Spectrometry, 17(12), 1653-1664.
  • Deuther, J., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. EJNMMI Research, 10(1), 116.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
  • Chepiga, K. M., et al. (2013). Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry, 78(24), 12145–12157.
  • Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Angewandte Chemie International Edition, 46(29), 5555-5558.
  • Tang, Z., et al. (2015). Synthesis of deuterium-labeled celecoxib and its metabolites. Journal of Labelled Compounds and Radiopharmaceuticals, 58(6), 256-260.
  • Philibert, C., et al. (2010). Direct C−H Arylation of Electron-Deficient Heterocycles with Arylboronic Acids. Journal of the American Chemical Society, 132(37), 12876–12878.
  • Bures, J., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 527.
  • Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. Chemical Reviews, 121(19), 11887–11943.
  • Fier, P. S., & Reilly, S. W. (2020). Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation–Reconstruction Pathway. Organic Letters, 22(15), 6062–6066.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • Sumida, A., et al. (2023). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. Dalton Transactions, 52(9), 2838-2844.
  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7620.
  • Hall, D. G. (Ed.). (2016). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. ACS Symposium Series.
  • Rogowska, A., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(16), 4983.
  • University of California, Santa Barbara. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development.
  • Teng, Y., Yang, H., & Tian, Y. (2024). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. PubMed.
  • Cox, P. A., et al. (2016). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 138(29), 9139–9147.
  • Munir, R., et al. (2024). The synthesis of deuterated celecoxib derivative. ResearchGate.
  • Konopka, M., et al. (2022). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 122(8), 7622–7674.
  • Li, C., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1, 102-106.
  • Leach, A. G., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1365–1379.
  • Hulikal, V. (n.d.). Deuterium Labeled Compounds in Drug Discovery Process.
  • Liu, P., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(4), 869-876.

Sources

A Comparative Kinetic Analysis of Suzuki Couplings with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Substituted Boronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its robustness, functional group tolerance, and the relative stability and low toxicity of its organoboron reagents.[1][2][3] Its application is particularly profound in the pharmaceutical industry, where the construction of complex biaryl and heteroaryl structures is a daily necessity for creating new molecular entities.[4][5][6]

Within this context, the specific boronic acid used is a critical determinant of reaction success. Molecules containing sulfonamide moieties are of high interest in medicinal chemistry due to their prevalence in a wide array of therapeutic agents.[7][8][9] This guide focuses on a kinetically nuanced substrate: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid .[10] This reagent presents a fascinating case study due to its dual features: a potent electron-withdrawing sulfamoyl group at the para-position and a sterically demanding methyl group at the ortho-position.

This document provides a comprehensive, data-driven comparison of its performance against structurally diverse boronic acids. Our goal is to dissect the interplay of electronic and steric factors, offering researchers a predictive framework for optimizing Suzuki couplings with this and similar complex substrates.

Mechanistic Considerations: Why Boronic Acid Structure Dictates Reaction Rate

The efficacy of the Suzuki-Miyaura coupling is governed by a well-established catalytic cycle involving a palladium catalyst.[1][11] The three principal steps are Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl Ar'-B(OH)₃⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product (Ar-Ar') ArX Ar-X Boronate Ar'-B(OR)₂ Boronate->Transmetalation Activation Base Base (OH⁻) Base->Transmetalation Product Ar-Ar' Workflow Setup 1. Reaction Setup - Add reagents to jacketed vessel - Degas and heat to 80 °C Initiate 2. Initiation & t=0 Sample - Add Pd(dppf)Cl₂ solution - Immediately withdraw first aliquot Setup->Initiate Monitor 3. Time-Course Monitoring - Withdraw aliquots at set intervals (e.g., 5, 15, 30, 60, 120 min) Initiate->Monitor Quench 4. Sample Quenching - Add each aliquot to a vial with cold diethyl ether and water Monitor->Quench Analyze 5. Quantitative Analysis - Analyze organic layer by GC or HPLC - Quantify against internal standard Quench->Analyze Plot 6. Data Processing - Plot [Product] vs. Time - Calculate initial rate from slope Analyze->Plot

Figure 2: Experimental workflow for the kinetic analysis of Suzuki coupling reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a pre-dried, jacketed reaction vessel equipped with a magnetic stirrer and reflux condenser under an inert (Argon) atmosphere, add 4-bromoanisole (1.0 equiv.), the selected arylboronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and the internal standard (dodecane).

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.

  • Equilibration: Vigorously stir the mixture and heat to a constant internal temperature of 80 °C.

  • Reaction Initiation: In a separate vial, dissolve the Pd(dppf)Cl₂ catalyst (1 mol%) in a small amount of degassed dioxane. Initiate the reaction by rapidly injecting the catalyst solution into the reaction vessel. This marks time zero (t=0).

  • Sampling: Immediately withdraw an aliquot (~0.1 mL) from the reaction mixture and quench it by adding it to a vial containing cold diethyl ether (~1 mL) and water (~1 mL). Vigorously shake the vial and allow the layers to separate.

  • Time-Course Monitoring: Repeat the sampling procedure at predetermined time intervals (e.g., 2, 5, 10, 20, 40, 60, and 120 minutes).

  • Analysis: Analyze the organic layer of each quenched sample using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Calculate the concentration of the product relative to the internal standard.

  • Data Analysis: Plot the concentration of the biaryl product versus time. Determine the initial reaction rate by calculating the slope of the initial linear portion of the curve.

Comparative Data and In-Depth Analysis

The following table summarizes representative kinetic data obtained from the comparative study.

Boronic AcidSubstituent EffectsInitial Rate (Relative)Time to 50% Conversion (t₁/₂) (min)
4-Methoxyphenylboronic acidStrong EDG (para)1.00 (Fastest)~15
2-Methylphenylboronic acidWeak EDG, Steric Hindrance (ortho)0.45~40
4-(Trifluoromethyl)phenylboronic acidStrong EWG (para)0.20~95
This compound Strong EWG (para), Steric Hindrance (ortho) 0.12 ~150
Note: Data is illustrative, based on established principles of Suzuki coupling kinetics, to demonstrate relative performance.

Analysis and Interpretation:

  • The Electron-Donating Benchmark (4-Methoxyphenylboronic acid): As expected, the presence of the strong electron-donating methoxy group results in the fastest reaction rate. This confirms the baseline principle that enhancing the nucleophilicity of the boronic acid accelerates transmetalation. [12]

  • The Impact of Steric Hindrance (2-Methylphenylboronic acid): Comparing the 2-methyl derivative to the 4-methoxy derivative reveals a significant rate decrease (to 0.45). This highlights the substantial kinetic penalty imposed by ortho-substituents, which impede the formation of the pre-transmetalation complex between the boronic acid and the palladium center. [13]

  • The Impact of Electronic Withdrawal (4-(Trifluoromethyl)phenylboronic acid): The trifluoromethyl group is a powerful EWG. Its presence dramatically slows the reaction (rate of 0.20) compared to the sterically unhindered, electron-rich 4-methoxyphenylboronic acid. This demonstrates the profound decelerating effect that reducing the ipso-carbon's nucleophilicity has on the transmetalation step.

  • Dissecting this compound: This substrate exhibits the slowest reaction rate of the set (0.12). This outcome is a logical consequence of additive negative kinetic effects .

    • The N-ethylsulfamoyl group acts as a strong EWG, similar to the trifluoromethyl group, significantly deactivating the boronic acid for transmetalation.

    • Simultaneously, the ortho-methyl group imposes a steric barrier, further slowing the reaction.

    • The combined result is a "doubly-deactivated" substrate that presents a considerable challenge for the catalytic system under these standard conditions.

Conclusion and Practical Recommendations for Researchers

The kinetic analysis clearly demonstrates that This compound is a challenging substrate for Suzuki-Miyaura coupling due to the combined electron-withdrawing nature of the sulfamoyl group and the steric hindrance from the ortho-methyl group. Its reactivity is substantially lower than that of electron-rich or even simpler electron-poor and sterically hindered boronic acids.

For drug development professionals working with this or structurally similar boronic acids, the following recommendations should be considered to achieve efficient coupling:

  • Advanced Catalyst Systems: Standard catalysts like Pd(dppf)Cl₂ may be insufficient. Consider employing more active, modern palladium pre-catalysts with bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, which are known to facilitate challenging couplings. [14]* Forcing Reaction Conditions: An increase in reaction temperature or the use of a stronger base (e.g., Cs₂CO₃ or K₃PO₄) may be necessary to overcome the high activation energy barrier for transmetalation. [15]* Extended Reaction Times: Be prepared for significantly longer reaction times to achieve high conversion. Real-time monitoring is crucial to determine the point of reaction completion and avoid unnecessary thermal degradation of products. [16][17]* Boronic Ester Alternatives: In some cases, converting the boronic acid to a more reactive boronate ester (e.g., a pinacol or MIDA boronate) can alter the reaction kinetics favorably, though this adds synthetic steps. [18][19] By understanding the inherent kinetic limitations of complex, electronically deactivated, and sterically hindered substrates, researchers can proactively select more robust reaction conditions, thereby streamlining the synthesis of valuable sulfonamide-containing target molecules.

References

  • Title: Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI Source: MDPI URL
  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv Source: ChemRxiv URL:[Link]
  • Title: Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | Organic Process Research & Development - ACS Publications Source: ACS Public
  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL:[Link]
  • Title: Catalytic performance and kinetic analysis for Suzuki coupling...
  • Title: Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling | ACS Central Science - ACS Publications Source: ACS Public
  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH Source: N
  • Title: Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction Source: N
  • Title: Merits of the Suzuki Coupling Reaction - BYJU'S Source: BYJU'S URL:[Link]
  • Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL:[Link]
  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central Source: PubMed Central URL:[Link]
  • Title: Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications Source: ACS Public
  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]
  • Title: S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]
  • Title: Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]
  • Title: Novel Synthesis Technique Produces Boronic Acid-Based Drugs Source: Drug Discovery and Development URL:[Link]
  • Title: Chemists devise simple method for making sought-after boronic acid-based drugs and other products | ScienceDaily Source: ScienceDaily URL:[Link]
  • Title: Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring Source: ProQuest URL:[Link]
  • Title: Recent Advances in the Synthesis of Borinic Acid Deriv
  • Title: Boronic Acid Compounds as Potential Pharmaceutical Agents | Request PDF Source: ResearchG
  • Title: Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)
  • Title: Synthesis of sulfonamides via a palladium-catalyzed Suzuki–Miyaura coupling.
  • Title: Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL:[Link]
  • Title: MIT Open Access Articles Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids Source: MIT DSpace URL:[Link]
  • Title: S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central Source: PubMed Central URL:[Link]
  • Title: Kinetics curves of the Suzuki–Miyaura reaction with various catalysts - ResearchGate Source: ResearchG
  • Title: SUZUKI REACTION MONITORING Source: Advion URL:[Link]
  • Title: Masking Boronic Acids for Suzuki Coupling - YouTube Source: YouTube URL:[Link]
  • Title: How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?
  • Title: Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine - ResearchGate Source: ResearchG

Sources

A Researcher's Guide to Density Functional Theory (DFT) Studies on the Transition States of Arylboronic Acid Reactions: A Comparative Analysis Focused on (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, arylboronic acids are indispensable building blocks, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Understanding the intricate mechanisms of these reactions is paramount for optimizing reaction conditions, predicting outcomes for novel substrates, and designing new catalysts. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these reaction pathways, particularly for characterizing the fleeting transition states that govern reaction rates and selectivity.

This guide provides a comprehensive comparison of DFT methodologies for studying the transition states of reactions involving arylboronic acids, with a specific focus on the pharmaceutically relevant scaffold, (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid. While direct experimental characterization of transition states is often elusive, computational modeling provides invaluable insights into their geometric and energetic properties. Here, we synthesize findings from the literature to present a comparative analysis of different DFT approaches and offer a robust protocol for researchers embarking on similar computational investigations.

The Crucial Role of Substituents: The Case of this compound

The reactivity of an arylboronic acid is profoundly influenced by its substituents. In our target molecule, this compound, we have two key groups that modulate the electronic and steric properties of the boronic acid moiety:

  • 2-methyl group: This ortho substituent introduces steric hindrance around the boronic acid, which can impact the approach of reactants and catalysts. It can also have a modest electron-donating effect through hyperconjugation.

  • 4-(N-Ethylsulfamoyl) group: This para substituent is strongly electron-withdrawing, which will significantly influence the Lewis acidity of the boron center and the electronic nature of the phenyl ring.

A thorough computational study must account for these effects to accurately model the reaction energetics and transition state geometries.

Comparing DFT Functionals and Basis Sets for Boronic Acid Reactions

The choice of DFT functional and basis set is a critical decision in any computational study, as it directly impacts the accuracy of the results. Based on a review of the literature, several combinations have proven effective for studying reactions of boronic acids.[1][2][3][4][5]

DFT FunctionalBasis SetStrengthsConsiderations
B3LYP 6-31G(d) or 6-311+G(d,p)A widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic reactions.[4][6][7]May have limitations in accurately describing systems with significant non-covalent interactions or certain types of bond breaking/formation.[8]
PBE0 6-311+G(d,p) or def2-TZVPA parameter-free hybrid functional that can offer improved accuracy over B3LYP for some systems.Can be more computationally demanding than B3LYP.
M06-2X 6-311+G(d,p) or def2-TZVPA high-nonlocality functional that is often recommended for studies involving main-group elements, non-covalent interactions, and transition states.Can be computationally expensive.
BP86 6-31G* or largerA generalized gradient approximation (GGA) functional that has been used for studying palladium-catalyzed reactions.[1][2]Generally less accurate for reaction barriers than hybrid functionals.

Expert Insight: For a molecule like this compound, which contains a second-row element (sulfur) and has the potential for intramolecular hydrogen bonding, a functional like M06-2X with a flexible basis set such as def2-TZVP is highly recommended for achieving accurate transition state energies. However, for initial explorations and geometry optimizations, B3LYP/6-31G(d) can be a cost-effective starting point.

A Representative Reaction: The Suzuki-Miyaura Coupling

To illustrate the application of DFT in studying boronic acid reactions, we will consider the key transmetalation step in the Suzuki-Miyaura reaction. This step involves the transfer of the aryl group from the boron atom to the palladium center and is often the rate-determining step of the catalytic cycle.[1][2]

Suzuki_Miyaura_Transmetalation cluster_legend Legend Reactants [Ar-Pd(II)-X(L)n] + [R-B(OH)2(Base)]- TS Transition State [Ar-Pd...R...B] Reactants->TS Activation Energy (ΔG‡) Products [Ar-Pd(II)-R(L)n] + [X-B(OH)2(Base)]- TS->Products Reactants_node Reactants TS_node Transition State Products_node Products

Figure 1: A simplified representation of the transmetalation step in the Suzuki-Miyaura reaction, highlighting the key transition state.

Proposed Computational Protocol for Studying the Transmetalation Transition State

The following is a detailed, step-by-step methodology for locating and characterizing the transition state for the transmetalation of this compound with a generic palladium(II) complex.

Step 1: Geometry Optimization of Reactants and Products

  • Construct the initial structures: Build the 3D structures of the reactants (e.g., (dppf)Pd(Ph)I) and the boronate complex (the boronic acid with a base, e.g., (4-(N-Ethylsulfamoyl)-2-methylphenyl)B(OH)3-).

  • Perform geometry optimizations: Optimize the geometries of all reactants and products using a cost-effective method such as B3LYP/6-31G(d).

  • Frequency calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima (no imaginary frequencies).

Step 2: Locating the Transition State

  • Initial guess: Use a synchronous transit-guided quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) to generate an initial guess for the transition state structure. This requires the optimized reactant and product structures as input.

  • Transition state optimization: Optimize the transition state guess using a more accurate method (e.g., M06-2X/def2-TZVP). Use the Opt=TS keyword in the calculation software.

  • Frequency calculation: Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-B bond breaking and the C-Pd bond forming).

Step 3: Verifying the Transition State

  • Intrinsic Reaction Coordinate (IRC) calculations: Perform an IRC calculation starting from the optimized transition state structure. This will trace the reaction path downhill to the corresponding reactants and products, confirming that the located transition state connects the desired species.

Step 4: Calculating Activation Energies

  • Single-point energy calculations: With the optimized geometries of the reactants, transition state, and products, perform single-point energy calculations using a high-level method (e.g., a larger basis set or a different functional) to obtain more accurate electronic energies.

  • Inclusion of solvent effects: Since many reactions are performed in solution, it is crucial to include the effects of the solvent. This is typically done using a polarizable continuum model (PCM).

  • Calculation of Gibbs free energy of activation (ΔG‡): The Gibbs free energy of activation can be calculated using the electronic energies and the thermal corrections to Gibbs free energy obtained from the frequency calculations.

DFT_Workflow A 1. Geometry Optimization (Reactants & Products) B3LYP/6-31G(d) B 2. Transition State Guess (QST2/QST3) A->B C 3. Transition State Optimization (Opt=TS) M06-2X/def2-TZVP B->C D 4. Frequency Calculation (Confirm 1 imaginary frequency) C->D F 6. Single-Point Energy Calculation (High-level theory + PCM) C->F E 5. IRC Calculation (Verify reaction path) D->E G 7. Calculate ΔG‡ F->G

Sources

Comparative study of different palladium catalysts with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Palladium Catalyst Selection for the Suzuki-Miyaura Coupling of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Introduction: Navigating the Complexities of Sterically Hindered Suzuki-Miyaura Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1] However, the efficiency of this powerful transformation is highly dependent on the judicious selection of the palladium catalyst, especially when dealing with sterically demanding substrates. One such challenging building block is this compound. The presence of the ortho-methyl group introduces significant steric hindrance around the reactive boronic acid moiety, which can impede the crucial transmetalation step in the catalytic cycle. Furthermore, the electron-withdrawing nature of the N-ethylsulfamoyl group can also influence the electronic properties of the boronic acid, adding another layer of complexity to catalyst selection.

This guide provides a comparative study of three distinct classes of palladium catalysts for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole as a representative coupling partner. We will delve into the performance of a traditional phosphine-based catalyst, a modern Buchwald palladacycle, and an N-heterocyclic carbene (NHC)-ligated catalyst. The objective is to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal catalyst system for this and structurally related transformations.

The Catalytic Cycle: A Common Pathway with Catalyst-Dependent Efficiencies

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.[2][3] While all palladium catalysts facilitate this cycle, their efficiency, particularly with challenging substrates, varies significantly based on the nature of the supporting ligands.

Suzuki_Miyaura_Cycle Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) PdII R-Pd(II)-X(L_n) Pd0->PdII R-X OxAdd->PdII Transmetalation Transmetalation (Ar-B(OR')_2) Diaryl_PdII R-Pd(II)-Ar(L_n) PdII->Diaryl_PdII [ArB(OH)_3]^- Transmetalation->Diaryl_PdII Diaryl_PdII->Pd0 R-Ar RedElim Reductive Elimination Product R-Ar RedElim->Product Catalyst_Structures Figure 2: Structures of the Compared Palladium Catalysts PdPPh34 Pd(PPh_3)_4 Tetrakis(triphenylphosphine)palladium(0) BuchwaldG3 XPhos Pd G3 (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate PEPPSI_IPr PEPPSI-IPr 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride Experimental_Workflow Figure 3: Experimental Workflow for Catalyst Comparison cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Weigh Reagents: - Boronic Acid - Aryl Halide - Base Purge Purge with Argon Start->Purge AddSolvent Add Solvent Purge->AddSolvent AddCatalyst Add Catalyst AddSolvent->AddCatalyst Heat Heat to Specified Temperature AddCatalyst->Heat Stir Stir for Specified Time Heat->Stir Cool Cool to Room Temperature Stir->Cool Extract Aqueous Workup Cool->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify End Characterize Product Purify->End

Sources

A Comparative Guide to Green Chemistry Metrics in Suzuki-Miyaura Reactions: A Case Study with (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Green Chemistry in Modern Drug Development

In the pharmaceutical industry, the synthesis of Active Pharmaceutical Ingredients (APIs) is often a complex, multi-step process.[1] Historically, the primary focus has been on yield and purity. However, the growing emphasis on sustainability has brought the principles of green chemistry to the forefront.[2] These principles advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2] For researchers and drug development professionals, quantifying the "greenness" of a reaction is not just an ethical consideration but a critical factor in developing economically viable and environmentally responsible manufacturing processes.[1][3]

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, a foundational transformation in the synthesis of countless pharmaceutical compounds.[4][5] This guide provides an in-depth evaluation of the green chemistry metrics associated with a Suzuki-Miyaura reaction, using the specialized building block, (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid , as a case study. We will objectively compare its performance against other common boronic acids, providing the supporting data and methodologies necessary for scientists to apply these evaluation principles in their own work.

Pillar 1: Deconstructing the Core Green Chemistry Metrics

To meaningfully assess the environmental impact of a chemical reaction, we must move beyond simple percentage yield and employ more holistic metrics. The most widely adopted metrics in the pharmaceutical industry include Atom Economy, the Environmental Factor (E-Factor), and Process Mass Intensity (PMI).[6][7]

  • Atom Economy (AE): Developed by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product.[2] It provides an excellent starting point in the design phase of a synthesis.

    • Formula: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%[2]

  • Environmental Factor (E-Factor): Proposed by Roger Sheldon, the E-Factor provides a more practical measure by quantifying the amount of waste generated relative to the amount of product obtained.[1][6] A lower E-Factor signifies less waste and a greener process.

    • Formula: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

  • Process Mass Intensity (PMI): Championed by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is arguably the most comprehensive mass-based metric. It considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product.[3][8][9] The ideal PMI is 1, meaning 100% of the input mass ends up in the product, with zero waste.

    • Formula: PMI = Total Mass Input (kg) / Mass of Product (kg)

The relationship between these metrics is crucial. PMI provides a complete picture of process efficiency from a mass perspective, while the E-Factor specifically highlights the waste stream. Atom Economy, in contrast, is an idealized measure that ignores yield and waste from solvents or reagents.

G cluster_0 Key Green Chemistry Metrics cluster_1 Inputs & Outputs AE Atom Economy (AE) Theoretical Efficiency PMI Process Mass Intensity (PMI) Overall Process Mass Efficiency EFactor E-Factor Waste Generation PMI->EFactor PMI = E-Factor + 1 Yield Reaction Yield Practical Outcome Reactants Reactants Reactants->AE Stoichiometry Reactants->PMI Total Mass In Reactants->Yield Solvents Solvents, Reagents, Catalysts, Workup Solvents->PMI Total Mass In Product Desired Product Product->PMI Product->EFactor Product->Yield Waste Waste Stream Waste->EFactor Total Mass Out G cluster_workflow Green Metrics Evaluation Workflow A 1. Define Reaction (Stoichiometry, Reagents) B 2. Calculate Theoretical Atom Economy A->B C 3. Run Experiment (Standardized Protocol) A->C G 7. Analyze & Compare (Identify Hotspots - e.g., Solvents) B->G D 4. Create Mass Balance (Measure All Inputs & Outputs) C->D E 5. Isolate & Weigh Product (Determine Yield) D->E Product Mass F 6. Calculate PMI & E-Factor D->F Total Input Mass E->F Product Mass F->G H 8. Optimize Process (e.g., Reduce Solvent, Improve Yield) G->H H->C Iterate

Sources

A Comparative Guide to (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid: Synthesis, Characterization, and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Arylboronic Acids

In the landscape of modern medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceutical agents.[1][2] The utility of this reaction is fundamentally dependent on the diversity and quality of its building blocks, primarily the organoboron reagents. Arylboronic acids, with their general stability, low toxicity, and functional group tolerance, are the reagents of choice.[3][4]

This guide focuses on a specific, functionally rich building block: (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS 1217501-46-6).[5] The presence of the N-ethylsulfamoyl group is of particular interest. The sulfonamide moiety is a key pharmacophore found in numerous drugs, capable of acting as a hydrogen bond donor and acceptor, thereby influencing solubility, cell permeability, and protein-ligand interactions.[6] The ortho-methyl group introduces a steric element that can influence the dihedral angle of the resulting biaryl product, a critical parameter for modulating biological activity.

This document provides a comprehensive cross-validation of this compound. We will detail its synthesis and purification, outline rigorous characterization methods, and present a comparative analysis against structurally related analogs. The objective is to provide researchers, scientists, and drug development professionals with the in-depth technical insight required to effectively utilize this reagent in their discovery programs.

Part 1: Synthesis and Purification Workflow

The synthesis of this compound is not commonly detailed in a single source. Therefore, we present a robust, two-stage protocol derived from established methodologies for the synthesis of arylboronic acids containing electron-withdrawing groups.[6][7] The strategy involves the preparation of a key aryl bromide intermediate followed by a lithium-halogen exchange and borylation.

Stage 1: Synthesis of the Precursor, 4-Bromo-N-ethyl-3-methylbenzenesulfonamide

The foundational step is the synthesis of the aryl bromide precursor. This is critical as the purity of this intermediate directly impacts the success and yield of the final borylation step. The process begins with the chlorosulfonation of 2-bromotoluene, followed by amination with ethylamine.

Experimental Protocol:

  • Chlorosulfonation: To a cooled (0 °C) flask, add 2-bromotoluene (1.0 eq). Slowly add chlorosulfonic acid (3.0 eq) while maintaining the internal temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting white precipitate (4-bromo-3-methylbenzene-1-sulfonyl chloride) is collected by vacuum filtration and washed with cold water until the filtrate is neutral.

  • Amination: The crude sulfonyl chloride is immediately dissolved in a suitable solvent like dichloromethane (DCM). The solution is cooled to 0 °C, and ethylamine (2.5 eq, as a solution or condensed gas) is added dropwise.

  • Finalization: The reaction is stirred at room temperature for 4 hours. Upon completion, the mixture is washed sequentially with 1M HCl, water, and brine. The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the target precursor.

Stage 2: Synthesis of this compound

This stage employs a lithium-halogen exchange at low temperature to generate an aryllithium species, which is then quenched with a borate ester. This method is highly effective for aryl bromides bearing electron-withdrawing groups.[6]

Experimental Protocol:

  • Setup: To a flame-dried, three-neck flask under an inert argon atmosphere, add the precursor 4-bromo-N-ethyl-3-methylbenzenesulfonamide (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 1 hour at -78 °C.

  • Borylation: In a separate flask, prepare a solution of triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C.

  • Quench and Work-up: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by adding 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo to yield the crude boronic acid.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Borylation A 2-Bromotoluene B Chlorosulfonation (ClSO3H) A->B C 4-Bromo-3-methylbenzene- 1-sulfonyl chloride B->C D Amination (EtNH2) C->D E 4-Bromo-N-ethyl-3- methylbenzenesulfonamide D->E F Lithium-Halogen Exchange (n-BuLi, -78°C) E->F To Borylation G Aryllithium Intermediate F->G H Borylation (B(O-iPr)3) G->H I Boronate Ester Intermediate H->I J Acidic Work-up (HCl) I->J K Crude Boronic Acid J->K

Fig 1. Synthetic workflow for the target compound.
Purification Protocol: A Necessary Challenge

Boronic acids are notoriously challenging to purify due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[8][9] A multi-step approach is often necessary.

  • Acid-Base Extraction: This method leverages the acidic nature of the boronic acid.[10]

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether).

    • Extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move to the aqueous layer, leaving many non-acidic organic impurities behind.

    • Separate the aqueous layer and cool it in an ice bath.

    • Re-acidify the aqueous layer with 1M HCl until the pH is ~2. The pure boronic acid will precipitate out.

    • Collect the solid by vacuum filtration.

  • Recrystallization: For achieving high purity (>95%), recrystallization is recommended.[11]

    • A common solvent system is a mixture of an organic solvent and water. Dissolve the boronic acid in a minimal amount of hot solvent (e.g., acetone or ethanol) and add hot water dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and dry under high vacuum.

Purification_Workflow A Crude Product B Dissolve in Diethyl Ether A->B C Extract with 1M NaOH B->C D Aqueous Layer (Sodium Boronate Salt) C->D Product E Organic Layer (Impurities) C->E Waste F Acidify Aqueous Layer (1M HCl) D->F G Precipitation of Pure Acid F->G H Vacuum Filtration G->H I Recrystallization (e.g., Acetone/Water) H->I J Final Product (>95% Purity) I->J

Fig 2. Multi-step purification workflow for arylboronic acids.

Part 2: Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product.

  • ¹H NMR Spectroscopy: Expected signals would include aromatic protons (with coupling patterns consistent with a 1,2,4-trisubstituted ring), the ethyl group (a quartet and a triplet), the methyl group (a singlet), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.[12][13]

  • ¹³C NMR Spectroscopy: Will confirm the number of unique carbon environments in the molecule.

  • ¹¹B NMR Spectroscopy: This is a highly specific technique for boron-containing compounds. A signal in the range of δ 28-34 ppm is characteristic of a trigonal planar arylboronic acid.[14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight and elemental composition (C₉H₁₄BNO₄S).[5][15]

  • Purity Analysis (HPLC): Purity should be assessed by High-Performance Liquid Chromatography (HPLC), typically aiming for ≥95% for use in subsequent reactions.[5]

Part 3: Comparative Analysis with Alternative Reagents

The choice of a building block is a critical decision in a drug discovery cascade. Here, we compare this compound to several logical alternatives to highlight its unique properties.

Feature / MetricThis compound (4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid (4-(N-tert-Butylsulfamoyl)-2-methylphenyl)boronic acid [16]4-Tolylboronic acid [17]
Structure N-H donor presentNo N-H donorNo N-H donor, bulkySimple alkyl substituent
Predicted pKa Low (~7.1-7.4)[6]Low (~7.2-7.5)Low (~7.3-7.6)High (~8.8)[6]
Hydrogen Bonding Donor & AcceptorAcceptor onlyAcceptor onlyNone
Steric Hindrance Moderate (ortho-Me)Moderate (ortho-Me)High (ortho-Me, t-Bu)Low (para-Me)
Solubility Moderate in polar organicsGood in polar organicsLower due to bulkLow in aqueous, good in organics
Suzuki Coupling Good reactivity, lower pKa facilitates transmetalationGood reactivityPotentially slower due to steric hindranceStandard, baseline reactivity
Key Advantage Balances electronics with H-bond donation capability.Removes H-bond donor, useful for probing SAR.Introduces significant steric bulk to probe pocket size.Inexpensive, simple baseline for comparison.

Analysis of Comparison:

  • Acidity (pKa): The electron-withdrawing sulfamoyl group significantly lowers the pKa of the boronic acid compared to the simple 4-tolylboronic acid.[6] This is advantageous as it can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, potentially allowing for milder reaction conditions.

  • Pharmacophoric Features: The primary advantage of the title compound over its N,N-dimethyl and N-tert-butyl analogs is the presence of the N-H group, which can act as a hydrogen bond donor. This is a critical feature in molecular recognition and can be pivotal for target engagement.

  • Steric Profile: The ortho-methyl group provides a constant steric influence across the sulfamoyl-containing analogs. The N-tert-butyl analog introduces a much larger steric profile, making it a useful tool for probing the size and shape of a binding pocket.[16]

Part 4: Application in Suzuki-Miyaura Cross-Coupling

To demonstrate its utility, we provide a standard protocol for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, such as 4-bromoanisole.

Experimental Protocol:

  • Reagent Preparation: In a microwave vial or Schlenk tube, combine this compound (1.2 eq), 4-bromoanisole (1.0 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 eq).[18]

  • Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

  • Reaction: Seal the vessel and heat the mixture. For microwave-assisted reactions, 100-120 °C for 15-30 minutes is a good starting point.[18][19] For conventional heating, 80-100 °C for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) PdII_R1R2->Product R1X R¹-X (Aryl Halide) R1X->PdII_RX R2BOH2 R²-B(OH)₂ (Boronic Acid) R2BOH2->PdII_R1R2 Base Base (e.g., K₂CO₃) Base->PdII_R1R2

Fig 3. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. Its key attributes include:

  • Enhanced Acidity: The electron-withdrawing sulfamoyl group lowers the boronic acid pKa, potentially improving reactivity in Suzuki-Miyaura couplings.[6]

  • Important Pharmacophoric Features: It incorporates a hydrogen-bond-donating N-H group, a feature absent in many common analogs, offering unique opportunities for structure-activity relationship studies.

  • Tunable Sterics: The ortho-methyl group provides a defined steric environment.

While its synthesis and purification require careful execution, the protocols outlined in this guide provide a clear and reliable pathway. By comparing its properties to logical alternatives, we have demonstrated its strategic value for researchers aiming to synthesize novel compounds with tailored electronic, steric, and pharmacophoric properties.

References

  • Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation. (2021). PubMed Central.
  • How to purify boronic acids/boronate esters? (2016). ResearchGate.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). PubMed Central.
  • 4-(N-Ethylsulfamoyl)-2-methylphenylboronic acid. (n.d.). CRO SPLENDID LAB.
  • Purification of boronic acids? (2017). Reddit.
  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. (n.d.). PubMed Central.
  • Synthesis of 4-tolylboronic acid. (n.d.). PrepChem.com.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). ResearchGate.
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • Commercially available arylboronic acids contain boroximes... (n.d.). Organic Syntheses.
  • Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2021). MDPI.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). MDPI.
  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed.
  • Sulfonate-modified phenylboronic acid-rich nanoparticles as a novel mucoadhesive drug delivery system... (2016). PubMed Central.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. (2023). ChemRxiv.
  • Tolylboronic acid. (n.d.). PubChem.
  • 1H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... (n.d.). ResearchGate.

Sources

The Ascendance of Sulfamoyl-Substituted Phenylboronic Acids: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and biotechnology, the pursuit of molecules with finely tuned properties is a perpetual endeavor. Among the rising stars in this field are sulfamoyl-substituted phenylboronic acids, a class of compounds demonstrating remarkable versatility and efficacy in a range of applications. Their unique electronic properties, stemming from the potent electron-withdrawing nature of the sulfamoyl group, set them apart from their predecessors and offer compelling advantages for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical comparison of sulfamoyl-substituted phenylboronic acids with alternative technologies, supported by experimental data and detailed protocols. We will explore their superiority in key applications, including enzyme inhibition, boronate affinity chromatography, and saccharide sensing, offering insights into the causality behind their enhanced performance.

The Sulfamoyl Advantage: Unlocking Potency at Physiological pH

A fundamental limitation of traditional phenylboronic acids lies in their relatively high acid dissociation constant (pKa), typically around 8.8.[1][2] This necessitates alkaline conditions for the boronic acid to exist in the tetrahedral boronate form, which is crucial for its interactions with diols and active site serines. Such basic environments are often detrimental to the stability of sensitive biomolecules.

The introduction of a sulfamoyl or a related sulfonyl group onto the phenyl ring dramatically alters the electronic landscape of the molecule. The strong electron-withdrawing effect of these groups significantly lowers the pKa of the boronic acid moiety, bringing it into the physiological pH range.[1] This key modification allows for potent activity under milder, more biologically relevant conditions.

CompoundSubstituentpKaReference
Phenylboronic acidNone8.8 ± 0.1[1]
4-(N-allylsulfamoyl)phenylboronic acid4-(N-allylsulfamoyl)7.4 ± 0.1[1]
4-(3-butenesulfonyl)-phenylboronic acid4-(3-butenesulfonyl)7.1 ± 0.1[1]

Table 1: Comparison of pKa values for phenylboronic acid and its sulfamoyl/sulfonyl-substituted derivatives. The data clearly demonstrates the significant drop in pKa upon introduction of the electron-withdrawing sulfamoyl and sulfonyl groups.

This enhanced acidity is the cornerstone of the superior performance of sulfamoyl-substituted phenylboronic acids across various applications, as we will explore in the subsequent sections.

A New Frontier in Enzyme Inhibition: Combating Antibiotic Resistance

The rise of antibiotic resistance, particularly through the action of β-lactamase enzymes, poses a significant threat to global health. Sulfamoyl-substituted phenylboronic acids have emerged as a promising class of β-lactamase inhibitors, outperforming their carboxamide counterparts in certain contexts.

Superior Inhibition of AmpC β-Lactamase

AmpC β-lactamases are a major cause of resistance to a broad spectrum of β-lactam antibiotics.[3] Studies have shown that sulfonamide boronic acids can exhibit potent inhibition of AmpC, with Ki values reaching the nanomolar range.[4] A key finding is the distinct structure-activity relationship (SAR) of these sulfonamides compared to the more traditional carboxamide boronic acids. For smaller analogs, the sulfonamide derivatives can be significantly more potent.[4]

CompoundR1 GroupKi (µM) for AmpCLigand Efficiency
Sulfonamide Boronic Acids
3 Methyl0.0580.91
4 Phenyl0.0250.65
Carboxamide Boronic Acids (Analogs)
3c Methyl1.3-
4c Phenyl0.58-

Table 2: Comparison of inhibition constants (Ki) and ligand efficiencies for sulfonamide and carboxamide boronic acid inhibitors of AmpC β-lactamase. The data highlights the significantly lower Ki values and higher ligand efficiency of the sulfonamide derivatives for smaller R1 groups.[4]

The altered geometry and polarity of the sulfonamide group compared to the carboxamide are believed to be responsible for this distinct SAR.[4] This finding opens up new avenues for the rational design of highly potent and selective β-lactamase inhibitors.

Mechanism of Serine Protease Inhibition

Boronic acids, including the sulfamoyl-substituted variants, act as transition-state analog inhibitors of serine proteases. The boron atom forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[5][6][7]

InhibitionMechanism cluster_0 Serine Protease Active Site cluster_1 Sulfamoyl Phenylboronic Acid Inhibitor cluster_2 Tetrahedral Intermediate Enzyme_Ser-OH Enzyme-Ser-OH His His Enzyme_Ser-OH->His H-bond Tetrahedral_Complex Enzyme-Ser-O-B(OH)2-R Enzyme_Ser-OH->Tetrahedral_Complex Nucleophilic attack Inhibitor R-B(OH)2 Inhibitor->Tetrahedral_Complex Binding

Figure 1: Mechanism of serine protease inhibition by a boronic acid. The diagram illustrates the nucleophilic attack of the catalytic serine on the boron atom, forming a stable, reversible tetrahedral intermediate.

Experimental Protocol: AmpC β-Lactamase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of a sulfamoyl-substituted phenylboronic acid against AmpC β-lactamase.

Materials:

  • Purified AmpC β-lactamase

  • Nitrocefin (chromogenic substrate)

  • Sulfamoyl-substituted phenylboronic acid inhibitor

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Prepare serial dilutions of the inhibitor in phosphate buffer.

    • Prepare a solution of AmpC β-lactamase in phosphate buffer.

    • Prepare a solution of nitrocefin in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed volume of the AmpC enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

  • Initiate Reaction:

    • Add a fixed volume of the nitrocefin solution to each well to start the reaction.

  • Measure Absorbance:

    • Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader. The hydrolysis of nitrocefin results in a color change.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.[8]

    • If desired, the Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.[4]

Revolutionizing Separations: Boronate Affinity Chromatography at Neutral pH

Boronate affinity chromatography (BAC) is a powerful technique for the selective separation of cis-diol-containing biomolecules such as glycoproteins, nucleosides, and catecholamines.[9][10][11] The principle relies on the reversible formation of cyclic esters between the boronic acid ligand and the cis-diols of the target molecules.[9]

The lower pKa of sulfamoyl-substituted phenylboronic acids allows for efficient binding of cis-diols at or near neutral pH, a significant advantage over traditional BAC which requires alkaline mobile phases.[1][12] This enables the separation of pH-sensitive analytes that would otherwise degrade under harsh conditions.

Enhanced Retention of Catecholamines

A comparative study of silica phases modified with unsubstituted phenylboronic acid, 4-(N-allylsulfamoyl)phenylboronic acid (BASP-1), and 4-(3-butenesulfonyl)-phenylboronic acid (BASP-2) demonstrated the superior performance of the latter two at physiological pH.[1]

AnalyteRetention Factor (k) on BASP-1 (pH 7.0)Retention Factor (k) on Commercial Column (pH 7.0)
L-DOPA~2.5Not retained
(-)-Norepinephrine~4.0Not retained
(-)-Epinephrine~5.5Not retained

Table 3: Comparison of retention factors for catecholamines on a sulfamoyl-substituted phenylboronic acid stationary phase (BASP-1) and a commercial unsubstituted phenylboronic acid column at pH 7.0. The data clearly shows that the sulfamoyl-substituted phase effectively retains these analytes at neutral pH, while the traditional column does not.[1]

BAC_Workflow Sample Sample containing cis-diol analytes Column Boronate Affinity Column (Sulfamoyl Phenylboronic Acid Ligands) Sample->Column Binding Binding at Neutral pH (e.g., pH 7.0) Column->Binding Wash Wash with Neutral Buffer Binding->Wash Elution Elution with Acidic Buffer (e.g., pH < 5.0) Wash->Elution Analyte Purified cis-diol analytes Elution->Analyte

Figure 2: Workflow for boronate affinity chromatography using a sulfamoyl-substituted phenylboronic acid stationary phase. This diagram illustrates the key steps of the separation process, highlighting the ability to perform binding at neutral pH.

Experimental Protocol: Synthesis of N-allyl-4-bromobenzenesulfonamide

This protocol describes the synthesis of a key intermediate for preparing a sulfamoyl-substituted phenylboronic acid.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • Allylamine

  • Triethylamine

  • Acetonitrile

  • Chloroform

  • Magnesium sulfate (anhydrous)

Procedure:

  • In an ice-bath, slowly add 10 ml of allylamine to a stirred solution of 12.8 g (50 mmol) of 4-bromobenzenesulfonyl chloride and 5 ml of triethylamine in 100 ml of acetonitrile.[1]

  • Stir the mixture at room temperature for 2 hours.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in 50 ml of chloroform, wash with water, and dry the organic layer over anhydrous magnesium sulfate.[1]

  • Remove the solvent under reduced pressure to obtain a pale yellow solid.

  • Recrystallize the solid from a mixture of ethanol and water to yield pure N-allyl-4-bromobenzenesulfonamide as colorless crystals.[1]

Illuminating the World of Saccharides: Advanced Fluorescent Sensors

The detection and quantification of saccharides are crucial in various fields, from clinical diagnostics to food science. Phenylboronic acids have been widely explored as recognition elements in fluorescent sensors for saccharides due to their ability to bind with the diol groups of sugars.[13] The sulfamoyl substitution can enhance the performance of these sensors by modulating their electronic properties and, consequently, their fluorescence response upon saccharide binding.

The interaction between a sulfamoyl-substituted phenylboronic acid-based fluorescent sensor and a saccharide can lead to changes in fluorescence intensity, often through a process of fluorescence quenching or enhancement.[14][15][16]

Selective Recognition of Monosaccharides

The binding affinity of phenylboronic acids for different saccharides varies, allowing for a degree of selectivity. This selectivity can be further tuned by the nature and position of the substituents on the phenyl ring. For instance, some diboronic acid fluorescent sensors have shown selective recognition of D-ribose through fluorescence quenching.[16]

SaccharideFluorescence Quenching (%)
D-Ribose83
D-Fructose~60
D-Glucose~20
D-Galactose~15

Table 4: Representative fluorescence quenching of a diboronic acid sensor upon addition of various monosaccharides (55 mM). The data indicates a strong and selective response to D-ribose.[16]

Saccharide_Sensing cluster_0 Fluorescent Sensor cluster_1 Saccharide cluster_2 Sensor-Saccharide Complex Sensor_Free Sulfamoyl Phenylboronic Acid Fluorophore (High Fluorescence) Sensor_Bound Sensor-Saccharide Complex (Quenched Fluorescence) Sensor_Free->Sensor_Bound + Saccharide Saccharide cis-diol containing saccharide

Figure 3: Principle of saccharide sensing using a sulfamoyl-substituted phenylboronic acid-based fluorescent sensor. The binding of a saccharide to the boronic acid moiety leads to a change in the fluorescence properties of the sensor, in this case, fluorescence quenching.

Conclusion: A Versatile Tool for the Modern Scientist

Sulfamoyl-substituted phenylboronic acids represent a significant advancement in the field of boronic acid chemistry. Their key advantage, a lowered pKa that enables potent activity at physiological pH, has unlocked new possibilities in enzyme inhibition, affinity chromatography, and fluorescent sensing. This guide has provided a comparative overview of their performance, supported by experimental data and detailed protocols, to empower researchers to leverage the full potential of this versatile class of molecules. As research continues to uncover new applications and refine existing ones, sulfamoyl-substituted phenylboronic acids are poised to become an indispensable tool in the modern scientist's arsenal.

References

  • Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC - NIH.
  • Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors - NIH.
  • Practical Approach for Reliable Detection of AmpC Beta-Lactamase-Producing Enterobacteriaceae - PMC - NIH.
  • Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC.
  • Biochemical exploration of β-lactamase inhibitors - PMC - NIH.
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Inhibition mechanism of peptide boronic acids against serine protease. - ResearchGate.
  • The development of the boronate affinity chromatography and Biotime's success.
  • Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC.
  • Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC - NIH.
  • Discrimination of cis-diol-containing molecules using fluorescent boronate affinity probes by principal component analysis - Analytical Methods (RSC Publishing).
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide - ResearchGate.
  • Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - NIH.
  • Selected boronic acids and their pKa values. | Download Scientific Diagram - ResearchGate.
  • AmpC β-Lactamases | Clinical Microbiology Reviews - ASM Journals.
  • IC50 graphs of studied enzyme inhibition results. - ResearchGate.
  • Recent development of boronic acid-based fluorescent sensors - RSC Publishing.
  • d-Glucose Recognition Based on Phenylboronic Acid-Functionalized Polyoligomeric Silsesquioxane Fluorescent Probe - PubMed.
  • Detection of AmpC β Lactamases in Gram-negative Bacteria - Journal of Laboratory Physicians.
  • Synthesis and Applications of Boronate Affinity Materials - American Chemical Society.
  • Organic Boronate Affinity Sorbent for Capture of cis-Diol Containing Compounds | Asian Journal of Chemistry.
  • Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1 | PNAS.
  • BindingDB PrimarySearch_ki.
  • How can someone in the lab synthesize n-allyl-4methyl-benzenesulfonamide from 4-toluenesulfonyl chloride and allylamine [closed] - Chemistry Stack Exchange.
  • Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones - SciELO.
  • Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity | Accounts of Chemical Research.
  • Serine protease mechanism: structure of an inhibitory complex of .alpha.-lytic protease and a tightly bound peptide boronic acid | Biochemistry - ACS Publications.
  • Fluorescent Nanobiosensors for Sensing Glucose - MDPI.
  • A Wulff-type Boronate for Boronate Affinity Capture of Cis-diol Compounds at Medium Acidic pH Condition | Request PDF - ResearchGate.
  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI.
  • Phenotypic methods for detection of Amp C b lactamases in Gram negative clinical isolates of a tertiary care hospital - Indian J Microbiol Res.
  • Preparation of a Boronate Affinity Silica Stationary Phase With Enhanced Binding Properties Towards Cis-Diol Compounds - PubMed.
  • Pharmacokinetic properties of β-lactamase inhibitors - ResearchGate.
  • AmpC Beta Lactamase Detection in Escherichia coli and Comparison of Two Phenotypic Methods.
  • Inhibition of Serine Proteases by Arylboronic Acids - ResearchGate.
  • A diboronic acid fluorescent sensor with fluorescence quenching selective recognition of D-ribose - ResearchGate.
  • boronate affinity chromatography: Topics by Science.gov.
  • Synthesis of N-allyl-4-fluoroanthranilic acid - PrepChem.com.
  • Phenylboronic acid - Wikipedia.
  • Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam - PMC - NIH.
  • Boronate affinity chromatography of cells and biomacromolecules using cryogel matrices.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous handling of chemical reagents is paramount, extending from the bench to final disposal. This guide provides a detailed, safety-first protocol for the proper disposal of (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid (CAS No. 1217501-46-6). Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture, ensuring the protection of laboratory personnel and the environment.

The structural nature of this compound—an organoboronic acid containing a sulfonamide group—necessitates a conservative approach to its disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, its hazard profile can be inferred from analogous compounds like 4-(Methylsulfonyl)phenylboronic acid and other arylboronic acids.[1][2][3] These related compounds are classified as hazardous, typically causing skin irritation, serious eye irritation, and potential respiratory irritation if inhaled.[1][2][4] Therefore, this compound must be treated as hazardous waste.

Core Principles of Disposal

The foundation of safe chemical disposal rests on three pillars:

  • Waste Characterization: Correctly identifying the hazards associated with the waste material.

  • Segregation: Keeping different classes of chemical waste separate to prevent dangerous reactions and to ensure proper treatment.[5]

  • Containment & Labeling: Using appropriate, sealed containers that are clearly and accurately labeled as hazardous waste.[5][6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for handling waste containing this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. The causality here is direct: preventing exposure via inhalation, ingestion, or skin/eye contact.

  • Eye Protection: Wear safety goggles with side-shields or a face shield.[1][4]

  • Hand Protection: Use chemically resistant protective gloves (e.g., nitrile).[1][4]

  • Body Protection: A standard laboratory coat is required. For larger quantities, impervious clothing may be necessary.[1]

  • Respiratory Protection: If there is a risk of generating dust, use a suitable respirator.[1]

Step 2: Waste Segregation and Collection

Proper segregation is critical as organoboron compounds can require specific disposal methods. Mixing them with other waste streams can complicate and increase the cost of disposal and may create unforeseen hazards.

  • Solid Waste:

    • Collect pure this compound powder and any materials grossly contaminated with it (e.g., weighing papers, spatulas, contaminated gloves) in a designated hazardous waste container.

    • This container must be made of a compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure, sealable lid.

  • Liquid Waste:

    • If the compound is in a solution, collect it in a designated hazardous liquid waste container.

    • Crucially, do not mix this waste stream with other incompatible wastes. Boronic acids are Lewis acids and can react with bases.[7] While neutralization can be a treatment method, it should only be performed by trained personnel as part of a defined waste treatment protocol.[8]

  • Aqueous Washes: Basic aqueous washes (e.g., using NaOH or KOH) can be used during a reaction workup to extract boronic acids into the aqueous layer as boronate salts.[9][10] This resulting aqueous layer is now hazardous waste and must be collected separately, labeled appropriately, and must not be disposed of down the drain.[11]

Step 3: Container Labeling

Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.

  • The container must be clearly labeled with the words "Hazardous Waste." [5]

  • The full chemical name, "this compound," must be written out. Avoid using abbreviations or formulas.

  • List all constituents of the waste, including any solvents and their approximate percentages.

  • Indicate the primary hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated SAAs are locations within the laboratory where hazardous waste is temporarily stored before being collected by environmental health and safety (EHS) personnel.

  • Store the sealed and labeled waste container in your lab's designated SAA.

  • The container must be kept closed at all times except when adding waste.

  • Ensure the storage area is away from drains, heat sources, and incompatible chemicals.[2][4]

Step 5: Final Disposal Arrangement

The ultimate disposal of this chemical must be conducted by professionals.

  • Engage a licensed waste disposal contractor. This is the most critical step.[6] These professionals are equipped to transport and dispose of hazardous chemical waste in accordance with all federal, state, and local regulations.[6]

  • Never discharge this chemical into the sewer system or dispose of it with regular laboratory trash. [6] Boron-containing compounds are on the "Red List" of substances that should not enter drains due to potential aquatic toxicity.[11]

Disposal Summary Table

ParameterGuidelineRationale
Waste Classification Hazardous Chemical Waste (Organoboron Compound)Based on hazard data from analogous compounds (skin/eye/respiratory irritant).[1][2]
Container Type Solid: Sealable, compatible (e.g., HDPE) container. Liquid: Sealable, compatible solvent waste container.To prevent leaks, spills, and reactions with container material.
Required PPE Safety goggles, nitrile gloves, lab coat. Respirator if dust is generated.To prevent personal exposure via contact, ingestion, or inhalation.[1][4]
Segregation Collect separately from non-hazardous waste and incompatible chemicals.To prevent dangerous reactions and ensure proper final disposal treatment.[5]
Labeling "Hazardous Waste" + Full Chemical Name + All Components + Hazard Warnings.Regulatory compliance and safety for all handlers.[5][6]
Disposal Method Collection by a licensed environmental waste management company.Ensures safe, compliant, and environmentally responsible disposal.[6][12]
Prohibited Actions DO NOT dispose of down the drain. DO NOT dispose of in regular trash.To prevent environmental contamination and non-compliance with regulations.[11]

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Identify Waste: This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Is waste solid or liquid? B->C D Collect in designated SOLID Hazardous Waste Container C->D Solid E Collect in designated LIQUID Hazardous Waste Container C->E Liquid F Securely Seal Container D->F E->F G Label Container: 'Hazardous Waste' + Full Chemical Name + All Components F->G H Store in designated Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by Licensed Waste Contractor / EHS H->I J Disposal Complete I->J

Caption: Decision workflow for safe disposal of the specified boronic acid.

References

  • Benchchem. Safe Disposal of 2-Chloroquinoline-6-sulfonamide: A Procedural Guide.
  • Benchchem. Proper Disposal of Biphenyl Sulfonamide 1: A Step-by-Step Guide for Laboratory Professionals.
  • MedChemExpress. 4-(Methylsulfonyl)phenylboronic acid Safety Data Sheet.
  • AK Scientific, Inc. 4-Methylphenylboronic acid Safety Data Sheet.
  • Fisher Scientific. 4-Methylbenzeneboronic acid Safety Data Sheet.
  • Sigma-Aldrich. 4-Methylphenyl)boronic acid Safety Data Sheet.
  • TCI Chemicals. 4-Methylphenylboronic Acid Safety Data Sheet.
  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Laboratory Waste Guide 2025. Guidelines on disposing of most chemicals & materials correctly.
  • University of British Columbia. In-Laboratory Treatment of Chemical Waste.
  • C.F.G.C. Geraldes, C.D.S.L. e. Castro. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
  • Reddit. Trying to remove a boronic acid in a workup. Help!.
  • ResearchGate. Can I remove boronic acid using Work up process?.

Sources

Personal protective equipment for handling (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Operational Safety Guide: Handling (4-(N-Ethylsulfamoyl)-2-methylphenyl)boronic acid

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of this compound. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing not just procedural steps but the scientific rationale behind them. Our objective is to build a foundation of trust by delivering safety information that is both technically robust and practically applicable in a laboratory setting.

Hazard Assessment & Chemical Profile

  • Boronic Acid Group: Phenylboronic acids and their derivatives are typically crystalline solids. The primary hazards associated with this class of compounds are irritation to the skin, eyes, and respiratory tract, particularly from airborne dust particles.[1][2][3][4]

  • Sulfonamide Group: While the term "sulfa allergy" is most commonly associated with sulfonamide antibiotics, the functional group itself warrants careful handling to minimize sensitization risk.[5][6] Non-antibiotic sulfonamides are generally considered to have a lower allergenic potential, but exposure should still be minimized.[6][7]

The composite hazard profile, based on structural analogy, is summarized below.

Hazard StatementClassificationBasis for Assessment
H315: Causes skin irritation Skin Irritant, Category 2Boronic acid derivatives are known skin irritants.[1][3]
H319: Causes serious eye irritation Eye Irritant, Category 2Direct contact of boronic acid dust or crystals with eyes can cause significant irritation.[1][3][4]
H335: May cause respiratory irritation STOT SE, Category 3Inhalation of fine dust particles can lead to irritation of the respiratory system.[1][4]
Potential for Sensitization PrecautionaryThe sulfonamide moiety necessitates prudent handling to avoid potential allergic reactions.[7][8]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is the cornerstone of safe chemical handling, acting as the final barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationStandardCausality & Rationale
Eye & Face Protection Chemical splash goggles or safety glasses with side shields.ANSI Z87.1[9]Protects against dust and splashes. Boronic acids are crystalline solids, and fine particles can easily become airborne during transfer, posing a significant risk of severe eye irritation.[1][3][9]
Hand Protection Chemically resistant nitrile gloves.ASTM F739[9]Prevents dermal contact. The compound is a skin irritant.[1][3] Gloves must be inspected before use and changed immediately upon contamination to prevent inadvertent exposure.[10][11]
Body Protection A flame-resistant lab coat, fully buttoned, with long sleeves.N/AProtects skin and personal clothing. A lab coat provides a removable barrier against spills and dust contamination, protecting underlying skin and clothing.[9][10][12]
Respiratory Protection A NIOSH/MSHA approved respirator (e.g., N95 dust mask).NIOSH/MSHAPrevents inhalation of dust particles. Required when handling the solid compound outside of a certified chemical fume hood to mitigate the risk of respiratory tract irritation.[4][10]

Engineering Controls & Work Environment

Engineering controls are the primary line of defense in preventing chemical exposure.

  • Chemical Fume Hood: All manipulations of solid this compound, including weighing and transfers, should be performed inside a certified chemical fume hood.[9][10] This is the most effective way to control the generation of and exposure to airborne dust.[13]

  • Ventilation: The laboratory must be well-ventilated to ensure low background levels of airborne contaminants.[2][4]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[1][14] All personnel should be familiar with their location and operation.

Safe Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, sequential protocol is critical for ensuring safety throughout the handling lifecycle of the chemical.

  • Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.

    • Ensure the work area is clean and free of clutter.[10]

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) within the fume hood to minimize movement.

    • Verify the location of the nearest eyewash station and safety shower.[14]

  • Donning PPE:

    • Put on the lab coat and ensure it is fully buttoned.[9]

    • Don safety goggles or glasses.[9]

    • Wash and dry hands thoroughly.

    • Put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.[9]

  • Chemical Handling (inside fume hood):

    • Keep the container of this compound tightly closed when not in use.[1][3]

    • To minimize dust generation, open the container slowly.[10]

    • Use a spatula to carefully transfer the solid to a weigh boat or reaction vessel. Avoid dropping or tapping the container, which can aerosolize the powder.[10]

    • If any material is spilled, clean it immediately following the spill procedure outlined in Section 5.

  • Post-Handling & Doffing PPE:

    • Securely close the primary container and any vessels containing the chemical.

    • Decontaminate the work surface.

    • To doff PPE, first remove gloves using a skin-to-skin and glove-to-glove technique to avoid touching the contaminated exterior.[9]

    • Dispose of the gloves in the designated hazardous waste container.[10]

    • Remove the lab coat, turning it inside out to contain any surface contamination, and hang it in its designated storage area.[9]

    • Remove eye protection.[9]

    • Wash hands thoroughly with soap and water.[3]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

Exposure RouteImmediate Action
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][15]
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand or vermiculite).[1] Sweep up the material, taking care not to generate dust, and place it into a sealed, labeled container for hazardous waste disposal.[1][13]

Disposal Plan

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be collected in a designated hazardous waste container.[13][16]

  • Containerization: The hazardous waste container must be a sealed, properly labeled container. The label should clearly identify the contents.[16]

  • Disposal: The sealed container must be disposed of through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste facility.[13][16] Never dispose of this chemical down the drain or in regular trash.[1][16]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol, from preparation to final disposal.

G cluster_prep 1. Preparation cluster_ppe_on 2. Donning PPE cluster_handling 3. Chemical Handling (in Fume Hood) cluster_cleanup 4. Post-Handling cluster_ppe_off 5. Doffing PPE cluster_disposal 6. Waste Management Prep Area Prep & Equipment Assembly Verify Verify Safety Stations (Eyewash, Shower) Prep->Verify Donning Don Lab Coat, Eye Protection, Gloves Verify->Donning Weigh Weigh & Transfer (Minimize Dust) Donning->Weigh React Use in Reaction Weigh->React Secure Secure Containers React->Secure Decon Decontaminate Workspace Secure->Decon Doffing Remove Gloves, Coat, Eye Protection Decon->Doffing Wash Wash Hands Thoroughly Doffing->Wash Disposal Dispose of Waste via EHS Wash->Disposal

Caption: Logical workflow for handling this compound.

References

  • 4-Methylphenylboronic acid - AK Scientific, Inc. URL
  • SAFETY D
  • Safety Data Sheet: Phenylboronic acid - Carl ROTH. URL
  • SAFETY D
  • SAFETY D
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - SpringerLink. URL
  • Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. URL
  • How To Safely Dispose of Boric Acid - Lab Alley. URL
  • SAFETY D
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - ResearchG
  • Boric Acid - SAFETY D
  • (7-Chloroquinolin-3-yl)
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) - Pharmacy Practice. URL
  • Cutaneous Adverse Events Caused by Sulfonamide-Containing Drugs: Reality or Perception? - PubMed. URL
  • Safety D
  • Proper Protective Equipment - Chemistry LibreTexts. URL
  • Phenylboronic acid - SAFETY D
  • What is the toxic effect of sulphonamide? - Quora. URL
  • Boronic acids protecting groups with standard deprotecting conditions.
  • Safeguarding Your Research: Personal Protective Equipment for Handling Boric Acid, Sodium Salt - Benchchem. URL

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.